molecular formula C13H14N2O4 B572967 Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate CAS No. 1226776-92-6

Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Cat. No.: B572967
CAS No.: 1226776-92-6
M. Wt: 262.265
InChI Key: NAXXLPOSQSYXEK-UHFFFAOYSA-N
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Description

Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (CAS: 1226776-92-6) is a high-value chemical building block extensively used in medicinal chemistry and drug discovery research. This compound features a privileged pyrazolo[1,5-a]pyridine scaffold, a heterocyclic system recognized for its significant pharmacological potential . The presence of two ester groups at the 2 and 3 positions makes it a versatile and key intermediate for the synthesis of a diverse range of more complex molecules through further chemical transformations . The pyrazolo[1,5-a]pyridine core is a common structural motif in active pharmaceutical ingredients and is known to be a scaffold in compounds with a variety of biological activities . As a synthetic intermediate, our high-purity this compound enables researchers to efficiently develop novel compounds for screening against various therapeutic targets. It is supplied and guaranteed to be a minimum of 95-97% pure . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-3-18-12(16)10-9-7-5-6-8-15(9)14-11(10)13(17)19-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXXLPOSQSYXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2N=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20705207
Record name Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
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Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226776-92-6
Record name 2,3-Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
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Foundational & Exploratory

Technical Guide: Diethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1226776-92-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines its chemical identity, a representative synthetic protocol, and explores the biological potential of the broader pyrazolo[1,5-a]pyridine scaffold, particularly in the context of cancer and tuberculosis research.

Compound Identification

Identifier Value
Chemical Name This compound
CAS Number 1226776-92-6
Molecular Formula C₁₃H₁₄N₂O₄
Molecular Weight 262.26 g/mol

Representative Experimental Protocol: Synthesis of a Substituted this compound Derivative

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Reactant_A 1-Amino-2(1H)-pyridin-2-imine derivative Condition Sonication, Ethanol, Catalyst-free Reactant_A->Condition Reactant_B Diethyl acetylenedicarboxylate (DEAD) Reactant_B->Condition Product Diethyl 7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate Condition->Product [3+2] Cycloaddition

Caption: General workflow for the sonochemical synthesis of a substituted this compound.

Procedure:

A mixture of the appropriate 1-amino-2(1H)-pyridin-2-imine derivative (1 mmol) and diethyl acetylenedicarboxylate (DEAD) (1 mmol) in ethanol (10 mL) is subjected to ultrasonication. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield the desired this compound derivative.

Characterization Data for a Representative Derivative (7-Amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic Acid Diethyl Ester):

Technique Data
Yield 92%
Melting Point 220-221 °C
IR (KBr, cm⁻¹) 3373, 3304 (NH₂), 2217 (CN), 1736, 1712 (2 C=O)
¹H NMR (DMSO-d₆, δ ppm) 8.48 (s, 2H, NH₂), 7.52-7.62 (m, 5H, Ar-H), 7.18 (s, 1H, pyridine H-4), 4.35 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 4.28 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.32 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 1.25 (t, J = 7.0 Hz, 3H, OCH₂CH₃)
¹³C NMR (DMSO-d₆, δ ppm) 163.3, 161.7, 149.0, 148.6, 144.5, 141.5, 137.2, 129.4, 128.8, 128.5, 116.3, 103.4, 101.7, 77.1, 62.0, 61.2, 14.2, 13.9
HRMS (EI) m/z calculated for C₂₀H₁₈N₄O₄: 378.1322; found: 378.1323

Biological Activity and Therapeutic Potential

The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities. While specific quantitative data for this compound is limited in publicly available literature, extensive research on its derivatives highlights significant potential in two key therapeutic areas: oncology and infectious diseases.

Anticancer Activity: Protein Kinase Inhibition

Numerous studies have identified pyrazolo[1,5-a]pyrimidine derivatives, close structural analogs, as potent inhibitors of various protein kinases.[1][2][3] These enzymes play a crucial role in cell signaling pathways that are often dysregulated in cancer.

G cluster_0 Kinase Signaling Cascade cluster_1 Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Kinase_1 Downstream Kinase 1 (e.g., PI3K, Raf) Receptor->Kinase_1 Kinase_2 Downstream Kinase 2 (e.g., Akt, MEK) Kinase_1->Kinase_2 TranscriptionFactor Transcription Factor Kinase_2->TranscriptionFactor CellProliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactor->CellProliferation Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->Kinase_1 Inhibition Inhibitor->Kinase_2 Inhibition

Caption: Proposed mechanism of action for pyrazolo[1,5-a]pyridine derivatives as kinase inhibitors.

By acting as ATP-competitive inhibitors, these compounds can block the phosphorylation cascade, thereby inhibiting downstream signaling pathways responsible for tumor growth, proliferation, and survival.[1] Kinases that have been identified as targets include EGFR, B-Raf, MEK, and PI3Kδ.[1][4]

Antitubercular Activity

Derivatives of the pyrazolo[1,5-a]pyridine scaffold have also demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[5][6] Some compounds have shown low micromolar to nanomolar minimum inhibitory concentrations (MICs) against both drug-susceptible and drug-resistant strains of M. tuberculosis.[6]

In Vitro Antitubercular Activity of Representative Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives:

Compound H37Rv MIC (μM) MDR-TB Strain 1 MIC (μM) MDR-TB Strain 2 MIC (μM)
Derivative A 0.050.10.08
Derivative B 0.030.060.05
Isoniazid (control) 0.2> 10> 10

Note: The data presented is for representative derivatives and not for this compound itself.

The development of novel anti-TB agents is a critical area of research due to the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The pyrazolo[1,5-a]pyridine scaffold represents a promising starting point for the discovery of new therapeutics to combat this global health threat.

Conclusion

This compound is a member of a versatile class of heterocyclic compounds with significant, demonstrated potential in drug discovery. The pyrazolo[1,5-a]pyridine core is a validated pharmacophore for the development of potent kinase inhibitors for oncology applications and novel agents to treat tuberculosis. Further investigation into the synthesis and biological evaluation of variously substituted derivatives, including the title compound, is warranted to fully explore their therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this promising chemical space.

References

An In-depth Technical Guide on the Spectroscopic Data of Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (CAS No. 1226776-92-6). The information presented herein is essential for the identification, characterization, and quality control of this heterocyclic compound, which holds potential for applications in medicinal chemistry and materials science. This document details the expected spectroscopic characteristics, including nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₁₃H₁₄N₂O₄ Molecular Weight: 262.26 g/mol CAS Number: 1226776-92-6

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound, based on the analysis of closely related analogs and general principles of spectroscopic interpretation for the pyrazolo[1,5-a]pyridine scaffold.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.60d1HH-7
~7.80d1HH-5
~7.30t1HH-6
~4.40q2H-OCH₂CH₃ (C2-ester)
~4.30q2H-OCH₂CH₃ (C3-ester)
~1.40t3H-OCH₂CH₃ (C2-ester)
~1.35t3H-OCH₂CH₃ (C3-ester)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~164.0C=O (C2-ester)
~162.5C=O (C3-ester)
~148.0C-7
~145.0C-3a
~130.0C-5
~128.0C-2
~118.0C-3
~115.0C-6
~62.0-OCH₂CH₃ (C2-ester)
~61.5-OCH₂CH₃ (C3-ester)
~14.2-OCH₂CH₃ (C2-ester)
~14.0-OCH₂CH₃ (C3-ester)
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2980MediumC-H stretch (aliphatic)
~1730StrongC=O stretch (ester)
~1640MediumC=N stretch
~1590, 1470MediumC=C stretch (aromatic)
~1250StrongC-O stretch (ester)
MS (Mass Spectrometry) Data

Ionization Mode: Electrospray Ionization (ESI)

m/zInterpretation
263.10[M+H]⁺
285.08[M+Na]⁺

Experimental Protocols

The synthesis of this compound is typically achieved through a [3+2] cycloaddition reaction between an N-aminopyridinium ylide and an alkyne. The following protocol is a representative procedure based on established methods for the synthesis of pyrazolo[1,5-a]pyridine derivatives.

Synthesis of N-Aminopyridinium Iodide
  • To a solution of pyridine (1.0 eq) in a suitable solvent such as dichloromethane, add hydroxylamine-O-sulfonic acid (1.1 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Filter the resulting precipitate, wash with cold dichloromethane, and dry under vacuum to yield N-aminopyridinium iodide.

Synthesis of this compound
  • In a round-bottom flask, dissolve N-aminopyridinium iodide (1.0 eq) and potassium carbonate (3.0 eq) in a solvent mixture of dichloromethane and water.

  • To this biphasic mixture, add diethyl acetylenedicarboxylate (1.2 eq) dropwise at room temperature.

  • Stir the reaction vigorously for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Spectroscopic Characterization
  • NMR Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

  • IR Spectroscopy: Obtain the IR spectrum of the solid product using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Prepare a dilute solution of the sample in methanol and analyze using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow start Starting Materials (Pyridine, Hydroxylamine-O-sulfonic acid) step1 Synthesis of N-Aminopyridinium Iodide start->step1 reagent1 Diethyl Acetylenedicarboxylate step2 [3+2] Cycloaddition reagent1->step2 intermediate N-Aminopyridinium Iodide step1->intermediate intermediate->step2 crude_product Crude Product step2->crude_product purification Purification (Column Chromatography) crude_product->purification final_product This compound purification->final_product analysis Spectroscopic Characterization final_product->analysis nmr ¹H & ¹³C NMR analysis->nmr ir IR Spectroscopy analysis->ir ms Mass Spectrometry analysis->ms

A Technical Guide to the Biological Activities of Pyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its rigid, planar structure and synthetic tractability allow for extensive functionalization, leading to the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the significant therapeutic potential of pyrazolo[1,5-a]pyridine derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Quantitative data from key studies are summarized in structured tables, and detailed experimental protocols for pivotal assays are provided. Furthermore, relevant signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the mechanisms of action and methodologies.

Introduction to the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine system is a fused N-heterocyclic compound consisting of a pyrazole ring fused to a pyridine ring. This core structure has garnered significant attention from medicinal chemists due to its presence in numerous biologically active molecules.[1] The scaffold's unique electronic properties and the ability to introduce diverse substituents at multiple positions have made it a cornerstone for the design of novel therapeutic agents targeting a wide array of diseases.[1][2] Research has demonstrated its potential in developing inhibitors for kinases, enzymes involved in inflammatory cascades, and agents effective against microbial pathogens.[1]

Anticancer Activity

Pyrazolo[1,5-a]pyridine derivatives have emerged as a highly promising class of anticancer agents, primarily through their action as kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3]

Mechanism of Action: Kinase Inhibition

These derivatives have been shown to inhibit a variety of kinases involved in cancer progression, including Tropomyosin Receptor Kinases (Trk), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-Kinases (PI3Ks).[4][5][6] They often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase to block its phosphotransferase activity.[3]

  • Tropomyosin Receptor Kinase (Trk) Inhibition: Trk kinases (TrkA, TrkB, TrkC), encoded by NTRK genes, are key drivers in the development of various solid tumors when chromosomal rearrangements lead to NTRK gene fusions.[4] Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors like Larotrectinib and Entrectinib are already approved for clinical use, highlighting the scaffold's potential.[4]

  • Dual CDK2/TrkA Inhibition: The simultaneous inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, and TrkA represents a promising strategy to enhance anticancer efficacy and overcome drug resistance.[5]

  • Dual PI3Kγ/δ Inhibition: The phosphoinositide 3-kinase (PI3K) pathway is critical for cell growth and survival. Dual inhibition of the γ and δ isoforms of PI3K has emerged as a novel strategy in cancer immunotherapy by targeting regulatory T cells and myeloid cells.[6]

Quantitative Data on Anticancer Activity

The following table summarizes the inhibitory activities of selected pyrazolo[1,5-a]pyridine and closely related pyrazolo[1,5-a]pyrimidine derivatives against various kinases and cancer cell lines.

Compound ID/SeriesTarget Kinase(s)IC50 / EC50Target Cell LineIC50 / GI%Reference
Compound 22 TrkA, TrkB, TrkC3 nM, 14 nM, 1 nMKM121 nM[4]
Compound 6t CDK20.09 µM--[5]
Compound 6s TrkA0.45 µM--[5]
Compound 6n --NCI-60 Panel43.9% (Mean GI)[5]
Compound 20e PI3Kγ, PI3Kδ4.0 nM, 9.1 nM--[6]
Compound 20e pAKT (S473)0.028 µM (γ), 0.013 µM (δ)Cellular Assay-[6]
Compound 42 TrkA, ALK20.087 µM, 0.105 µMKM12, EKVX0.82 µM, 4.13 µM[4]

Signaling Pathway: PI3K/AKT Pathway Inhibition

PI3K_AKT_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation Downstream Downstream Targets (mTOR, GSK3β, etc.) AKT->Downstream Activation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Derivative (e.g., 20e) Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway by a pyrazolo[1,5-a]pyridine derivative.

Experimental Protocol: In Vitro Kinase Assay (Generic)
  • Reagents and Materials: Recombinant human kinase, appropriate substrate peptide, ATP, kinase assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Compound Preparation: Serially dilute the pyrazolo[1,5-a]pyridine derivatives in DMSO to create a range of concentrations. Further dilute into the kinase assay buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase, its specific substrate, and the test compound or DMSO vehicle control.

  • Initiation: Start the reaction by adding a solution of ATP. Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the product formation. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response).

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases.[7] Pyrazolo[1,5-a]pyridine derivatives have been identified as potent anti-inflammatory agents, capable of modulating critical inflammatory signaling pathways.[7][8]

Mechanism of Action

A primary mechanism for their anti-inflammatory effect is the inhibition of the lipopolysaccharide (LPS)-induced activation of nuclear factor κB (NF-κB).[7][9] NF-κB is a master transcriptional regulator of pro-inflammatory cytokines. Some derivatives also target mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNKs, which are also central to the inflammatory response.[7]

Quantitative Data on Anti-inflammatory Activity

The table below presents the inhibitory concentrations of pyrazolo[1,5-a]quinazoline derivatives against NF-κB transcriptional activity.

Compound IDBiological TargetIC50Cell LineReference
13i LPS-induced NF-κB Activity4.8 µMTHP-1Blue[7][9]
16 LPS-induced NF-κB Activity11.1 µMTHP-1Blue[7][9]
26 LPS-induced NF-κB Activity49.3 µMTHP-1Blue[7]
58c LPS-induced NF-κB Activity39.1 µMTHP-1Blue[7]

Signaling Pathway: LPS-Induced NF-κB Activation

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4/MD2 LPS->TLR4 Binding MyD88 MyD88 TLR4->MyD88 Signal Cascade IKK IKK Complex MyD88->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release Transcription Gene Transcription (TNF-α, IL-6, etc.) Nucleus->Transcription Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->IKK Inhibition (Potential Target)

Caption: Inhibition of the LPS-induced NF-κB signaling pathway.

Experimental Protocol: NF-κB Reporter Assay in THP-1Blue™ Cells
  • Cell Culture: Culture THP-1Blue™ cells, which are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, according to the supplier's instructions.

  • Cell Plating: Plate the cells in a 96-well plate at a specified density (e.g., 200,000 cells/well).

  • Compound Treatment: Pre-treat the cells with various concentrations of the pyrazolo[1,5-a]pyridine derivatives or vehicle control (DMSO) for a defined period (e.g., 30 minutes).

  • Stimulation: Induce NF-κB activation by adding lipopolysaccharide (LPS) to each well (final concentration e.g., 100 ng/mL).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • SEAP Detection: Measure the SEAP activity in the cell supernatant. This is done by transferring a small aliquot of the supernatant to a new plate and adding a SEAP detection reagent (e.g., QUANTI-Blue™).

  • Data Analysis: After a short incubation (e.g., 1-3 hours), measure the optical density at 620-650 nm. Calculate the percentage of NF-κB inhibition for each compound concentration relative to the LPS-stimulated control and determine the IC50 value.

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazolo[1,5-a]pyridine and its pyrimidine analogues have shown promising antibacterial and antifungal activities.[10][11]

Spectrum of Activity and Mechanism of Action

These compounds have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria.[11][12] Some derivatives have also shown antibiofilm and anti-quorum-sensing capabilities.[11] One identified mechanism of action is the inhibition of bacterial RNA polymerase, a crucial enzyme for bacterial viability.[13]

Quantitative Data on Antimicrobial Activity

The following table lists the Minimum Inhibitory Concentration (MIC) values for several pyrazolo[1,5-a]pyrimidine derivatives against various microbial strains.

Compound IDS. aureus MIC (µg/mL)P. aeruginosa MIC (µg/mL)K. pneumoniae MIC (µg/mL)Reference
6 0.187 - 0.3750.187 - 0.375-[11]
9a 0.187 - 0.500.187 - 0.50-[11]
10a 0.187 - 0.500.187 - 0.50-[11]
14a 125->250[12]
14f 250-125[12]

Experimental Workflow: MIC Determination

MIC_Workflow A Prepare serial 2-fold dilutions of test compound in broth (96-well plate) C Inoculate all wells (except negative control) with bacterial suspension A->C B Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) B->C D Incubate plate at 37°C for 18-24 hours C->D E Visually inspect for turbidity or measure OD600 D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocol: Broth Microdilution Method for MIC
  • Preparation: Prepare a stock solution of the test compound in DMSO. In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions and the positive control well.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading Results: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. The results can be confirmed by reading the optical density at 600 nm.

Neuroprotective and Neuromodulatory Activities

Emerging research indicates that pyrazolo[1,5-a]pyridine derivatives possess neuroprotective and neuromodulatory properties, suggesting their potential for treating neurological disorders.

Mechanism of Action

The neuroprotective effects are often linked to anti-neuroinflammatory activity. For instance, certain pyrazole derivatives can suppress the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6) in lipopolysaccharide-stimulated microglial cells.[14] Additionally, some pyrazolo[1,5-a]pyridine derivatives have been designed as high-affinity antagonists for the Corticotropin-Releasing Factor 1 (CRF1) receptor, a key player in the stress response, indicating potential applications in anxiety and depression.[15] Other derivatives have shown psychotropic effects related to the functional activity of ATP-sensitive potassium channels.[16]

Quantitative Data on Neuroprotective Activity

The table below shows the anti-inflammatory effect of a pyrazole derivative in a neuroinflammation model.

Compound IDBiological TargetIC50Cell LineReference
6g IL-6 Expression Suppression9.562 µMLPS-stimulated BV2 microglia[14]

Logical Relationship: Inhibition of Neuroinflammation

Neuroinflammation_Logic LPS Inflammatory Stimulus (e.g., LPS, Injury) Microglia Microglia LPS->Microglia Activation Microglial Activation Microglia->Activation leads to Cytokines Release of Pro-inflammatory Cytokines (IL-6, TNF-α) Activation->Cytokines results in Damage Neuronal Damage Cytokines->Damage causes Inhibitor Pyrazolo[1,5-a]pyridine Derivative (e.g., 6g) Inhibitor->Activation Inhibits

Caption: Logical diagram of a pyrazolo[1,5-a]pyridine derivative inhibiting neuroinflammation.

Experimental Protocol: Cytokine Expression in LPS-Stimulated Microglia
  • Cell Culture: Culture BV2 microglial cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

  • Treatment: Plate the cells and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and incubate for a specified time (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).

  • RNA Isolation and qRT-PCR (for mRNA expression):

    • Lyse the cells and isolate total RNA using a commercial kit.

    • Synthesize cDNA from the RNA via reverse transcription.

    • Perform quantitative real-time PCR (qRT-PCR) using specific primers for IL-6 and a housekeeping gene (e.g., GAPDH) for normalization.

  • ELISA (for protein expression):

    • Collect the cell culture supernatant.

    • Quantify the concentration of secreted IL-6 protein using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's protocol.

  • Data Analysis: Normalize the IL-6 expression levels to the housekeeping gene (for qRT-PCR) or create a standard curve (for ELISA). Calculate the percentage of inhibition relative to the LPS-only control and determine the IC50 value.

Conclusion and Future Perspectives

The pyrazolo[1,5-a]pyridine scaffold is a versatile and highly valuable core in modern drug discovery. Derivatives have demonstrated potent and diverse biological activities, including significant anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The ability to function as specific kinase inhibitors underpins much of their success in oncology and inflammation research. Future work will likely focus on optimizing the pharmacokinetic properties, improving selectivity to minimize off-target effects, and exploring novel therapeutic applications for this remarkable class of compounds. The continued investigation into structure-activity relationships will undoubtedly lead to the development of next-generation therapeutics based on the pyrazolo[1,5-a]pyridine framework.

References

The Role of Pyrazole-Based Intermediates in the Synthesis of Apixaban: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification : Scientific literature and established patents indicate that Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is not a recognized intermediate in the synthesis of the anticoagulant drug Apixaban. The core heterocyclic structure of Apixaban is a pyrazolo[3,4-c]pyridine system. This guide will focus on the pivotal role of the correct key intermediate, ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate , and its synthesis.

This technical document provides a detailed overview of the synthesis of Apixaban, with a specific focus on the formation and reactions of its critical pyrazolo[3,4-c]pyridine core. It is intended for researchers, scientists, and professionals in the field of drug development.

The Core Synthetic Strategy for Apixaban

The synthesis of Apixaban is a multi-step process that hinges on the construction of the complex heterocyclic scaffold. A common and efficient strategy involves the synthesis of a key pyrazolo[3,4-c]pyridine intermediate, which is subsequently converted to Apixaban.

A critical precursor in many patented synthetic routes is ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate . This compound serves as a crucial building block for the pyrazole ring of Apixaban.[1]

The overall synthetic approach can be visualized as the convergence of key fragments to build the final complex molecule.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis p-Nitroaniline p-Nitroaniline Dihydropyridinone Intermediate Dihydropyridinone Intermediate p-Nitroaniline->Dihydropyridinone Intermediate Multiple Steps Key Pyrazolo[3,4-c]pyridine Intermediate Key Pyrazolo[3,4-c]pyridine Intermediate Dihydropyridinone Intermediate->Key Pyrazolo[3,4-c]pyridine Intermediate Cycloaddition 4-Methoxyaniline 4-Methoxyaniline Hydrazonoacetate Intermediate Hydrazonoacetate Intermediate 4-Methoxyaniline->Hydrazonoacetate Intermediate Diazotization & Condensation Hydrazonoacetate Intermediate->Key Pyrazolo[3,4-c]pyridine Intermediate Cycloaddition Apixaban Apixaban Key Pyrazolo[3,4-c]pyridine Intermediate->Apixaban Amidation

Fig. 1: Convergent Synthesis Strategy for Apixaban.

Synthesis of Key Intermediates

The successful synthesis of Apixaban relies on the efficient preparation of its key building blocks. Below are the methodologies for two critical intermediates.

Synthesis of 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

This intermediate forms the pyridinone portion of the Apixaban core. A common route starts from p-nitroaniline.

Experimental Protocol:

  • Cyclization: p-Nitroaniline is reacted with 5-chlorovaleroyl chloride or 5-bromovaleroyl chloride to form 1-(4-nitrophenyl)-2-piperidinone.[2]

  • Dichlorination: The resulting piperidinone is treated with a chlorinating agent such as phosphorus pentachloride (PCl5) to yield a dichloro intermediate.[3]

  • Elimination: Subsequent elimination reaction leads to the formation of 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.[2]

StepReactantsReagents/ConditionsProductYieldPurityReference
1p-Nitroaniline, 5-chlorovaleroyl chlorideBase1-(4-nitrophenyl)-2-piperidinone--[2]
21-(4-nitrophenyl)-2-piperidinonePCl5Dichloro intermediate83%-[3]
3Dichloro intermediateBase3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one--[2]
Synthesis of ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate

This hydrazonoacetate is the key precursor for the pyrazole ring.

Experimental Protocol:

  • Diazotization: 4-Methoxyaniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (typically below 0°C) to form a diazonium salt.[1]

  • Japp-Klingemann Reaction: The diazonium salt is then reacted with ethyl 2-chloroacetoacetate in the presence of a base (e.g., sodium acetate) to yield ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate.[1] The product often precipitates from the reaction mixture and can be collected by filtration.[1]

StepReactantsReagents/ConditionsProductYieldPurityReference
14-MethoxyanilineNaNO2, HCl, <0°CDiazonium saltIn-situ-[1]
2Diazonium salt, Ethyl 2-chloroacetoacetateSodium acetate, Ethanol/Waterethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate77%-[3]

Formation of the Pyrazolo[3,4-c]pyridine Core and Conversion to Apixaban

The construction of the core heterocyclic system is achieved through a cycloaddition reaction, followed by further transformations.

G Dihydropyridinone 3-chloro-1-(4-nitrophenyl)-5,6- dihydropyridin-2(1H)-one Cycloaddition Cycloaddition Dihydropyridinone->Cycloaddition Hydrazonoacetate ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl) hydrazono)acetate Hydrazonoacetate->Cycloaddition Nitro_Intermediate ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo- 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate Cycloaddition->Nitro_Intermediate Reduction Reduction Nitro_Intermediate->Reduction Amino_Intermediate ethyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo- 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate Reduction->Amino_Intermediate Cyclization_Lactam Cyclization with 5-halovaleryl chloride Amino_Intermediate->Cyclization_Lactam Ester_Intermediate ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]- 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate Cyclization_Lactam->Ester_Intermediate Amidation Amidation Ester_Intermediate->Amidation Apixaban Apixaban Amidation->Apixaban

Fig. 2: Key transformations in Apixaban synthesis.

Experimental Protocol:

  • Cycloaddition: 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is reacted with ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate in the presence of a base (e.g., triethylamine) to form the tricyclic nitro intermediate.[4]

  • Reduction: The nitro group of the intermediate is reduced to an amino group, typically using a reducing agent like sodium sulfide or through catalytic hydrogenation.[2][5]

  • Lactam Formation: The resulting amino intermediate is reacted with 5-halovaleryl chloride (e.g., 5-chlorovaleryl chloride) to form the piperidinone ring via acylation followed by intramolecular cyclization.[4] This step yields the key ester intermediate of Apixaban.

  • Amidation: The ethyl ester of the key intermediate is converted to the final carboxamide of Apixaban. This is commonly achieved by reaction with ammonia in a suitable solvent, such as a mixture of methanol and water, or by using formamide in the presence of a base like sodium methoxide.[4][6]

StepReactantsReagents/ConditionsProductYieldPurityReference
13-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetateBase (e.g., triethylamine)ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate--[4]
2Nitro intermediateReducing agent (e.g., sodium sulfide)Amino intermediate--[5]
3Amino intermediate5-halovaleryl chloride, Baseethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate85% (from a related intermediate)-[3]
4Ester intermediateAmmonia/water or Formamide/MeONaApixaban91%>99%[4][6]

Conclusion

The synthesis of Apixaban is a testament to modern synthetic organic chemistry, requiring the precise assembly of a complex molecular architecture. While the initially queried "this compound" is not a known precursor, the synthesis of the correct pyrazolo[3,4-c]pyridine core is a well-documented and critical aspect of Apixaban production. The methodologies outlined in this guide, derived from the scientific and patent literature, highlight the key transformations and intermediates that enable the efficient synthesis of this important anticoagulant. Further research into novel synthetic routes continues to be an active area of investigation, aiming to improve yields, reduce costs, and enhance the sustainability of the manufacturing process.

References

Probing the Nexus of Kinase Inhibition: A Technical Guide to the Mechanism of Action of Pyrazolo[1,5-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Pharmacological Profile and Therapeutic Potential of a Privileged Scaffold

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals investigating the intricate mechanisms of action of pyrazolo[1,5-a]pyridine and its closely related pyrazolo[1,5-a]pyrimidine congeners. This class of heterocyclic compounds has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating significant potential in targeted therapy, particularly in oncology. Their versatile structure allows for potent and selective inhibition of a variety of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in disease.

This document provides a comprehensive overview of the key molecular targets, summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Mechanism: Competitive Kinase Inhibition

Pyrazolo[1,5-a]pyridine derivatives predominantly exert their biological effects by acting as protein kinase inhibitors.[1][2] Structurally, the pyrazolo[1,5-a]pyridine core acts as a bioisostere for the adenine ring of adenosine triphosphate (ATP), enabling these compounds to compete with ATP for binding within the catalytic site of kinases.[2][3] This competitive inhibition prevents the transfer of a phosphate group from ATP to the kinase's substrate, thereby blocking downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[1][2] Structure-activity relationship (SAR) studies have demonstrated that modifications to the periphery of the scaffold allow for the fine-tuning of potency and selectivity against specific kinase targets.[2]

Key Molecular Targets and Quantitative Efficacy

Pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine compounds have been successfully developed to target a range of therapeutically relevant kinases. Below are summaries of their inhibitory activities against several key targets.

Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA)

Dual inhibition of CDK2, a key regulator of the cell cycle, and TRKA, a receptor tyrosine kinase involved in cell growth and survival, represents a promising strategy in cancer therapy.[1] Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent dual inhibitors of these kinases.[1]

CompoundTargetIC50 (µM)Reference
6s CDK20.23[1]
TRKA0.45[1]
6t CDK20.09[1]
TRKA0.45[1]
6d CDK20.55[1]
TRKA0.57[1]
6n CDK20.78[1]
TRKA0.98[1]
BS-194 (4k) CDK20.003[4]
CDK10.03[4]
CDK90.09[4]
Ribociclib (Ref.) CDK20.07[1]
Larotrectinib (Ref.) TRKA0.07[1]
Pim-1 Kinase

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it an attractive target in oncology.[5][6] Pyrazolo[1,5-a]pyrimidines have been developed as highly potent and selective inhibitors of Pim-1.[5][7]

CompoundTargetIC50 (µM)Reference
Frag-1 Pim-11.3[8]
Pim-26[8]
Pim-31.8[8]
Frag-2 Pim-10.2[8]
Pim-20.8[8]
Pim-30.3[8]
Compound 17 Pim-1< 0.001 (pM)[7]
Pim-2< 0.001 (pM)[7]
Pim-3< 0.001 (pM)[7]
Phosphoinositide 3-Kinase (PI3K)

The PI3K/Akt signaling pathway is a critical regulator of cell growth and survival, and its aberrant activation is a common feature in many cancers.[9][10][11] Pyrazolo[1,5-a]pyridine derivatives have been identified as potent and isoform-selective PI3K inhibitors.[9][10]

CompoundTargetIC50 (nM)Reference
5x p110α0.9[10]
20e (IHMT-PI3K-315) PI3Kγ4.0[9]
PI3Kδ9.1[9]
Tropomyosin Receptor Kinase (TRK) Family

In addition to TRKA, the broader TRK family (TRKA, TRKB, TRKC) are targets for cancer therapy, particularly in tumors harboring NTRK gene fusions.[12][13] Pyrazolo[1,5-a]pyrimidines are a prominent framework for potent pan-TRK inhibitors.[12][13]

CompoundTRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)Reference
28 0.170.070.07[13]
32 1.93.12.3[13]
36 1.42.41.9[13]
5n 2.3 (G667C mutant)--[14]
Larotrectinib (Ref.) 1.22.12.1[13]

Experimental Protocols

The characterization of pyrazolo[1,5-a]pyridine compounds involves a suite of standardized biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Compound Preparation : Dissolve test compounds in 100% DMSO to create stock solutions. Perform serial dilutions in a suitable reaction buffer to achieve the desired final concentrations.

  • Kinase Reaction : In a 96-well plate, combine the kinase, the appropriate substrate (e.g., a specific peptide or lipid like PIP2), and ATP in the reaction buffer.

  • Initiation : Add the serially diluted compounds to the kinase reaction mixture. Include positive (kinase + substrate, no inhibitor) and negative (substrate only) controls.

  • Incubation : Incubate the plate at the optimal temperature (e.g., 25-30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.[15]

  • ADP Detection : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation : Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Measurement : Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase activity.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

  • Cell Seeding : Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[16]

  • Compound Treatment : Treat the cells with various concentrations of the pyrazolo[1,5-a]pyridine compound. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).[16]

  • Incubation : Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization : Carefully remove the culture medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[16]

  • Measurement : Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration.[16]

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of lead compounds in a living organism.

  • Cell Implantation : Subcutaneously inject a suspension of human tumor cells (e.g., HCT-116, A2780) into the flank of immunocompromised mice (e.g., nude or SCID mice).[4][10]

  • Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment : Randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or via intraperitoneal injection) and a vehicle control according to a predetermined dosing schedule and concentration (e.g., 25 mg/kg).[4]

  • Monitoring : Monitor tumor volume and the body weight of the mice regularly throughout the study.

  • Endpoint : At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis via Western blot).

  • Data Analysis : Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group to assess the in vivo efficacy of the compound.

Visualizing the Mechanism of Action

To better understand the biological context in which pyrazolo[1,5-a]pyridine compounds operate, the following diagrams illustrate a general experimental workflow and a key signaling pathway they modulate.

G cluster_0 Pre-clinical Evaluation Workflow Compound_Synthesis Compound Synthesis (Pyrazolo[1,5-a]pyridine core) Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Viability, Apoptosis) Biochemical_Assay->Cell_Based_Assay Active Compounds In_Vivo_Model In Vivo Xenograft Model (Efficacy Study) Cell_Based_Assay->In_Vivo_Model Potent Compounds Lead_Optimization Lead Optimization In_Vivo_Model->Lead_Optimization Efficacious Compounds

General experimental workflow for pyrazolo[1,5-a]pyridine inhibitors.

G cluster_pathway TRK-PI3K-Akt Signaling Pathway NGF Growth Factor (e.g., NGF) TRKA TRKA Receptor NGF->TRKA Binds & Dimerizes P1 P TRKA->P1 Autophosphorylation P2 P TRKA->P2 PI3K PI3K P2->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 P_Akt P-Akt PIP3->P_Akt Activates Akt Akt Downstream Downstream Effectors P_Akt->Downstream Proliferation Cell Survival & Proliferation Downstream->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->TRKA Inhibits

Inhibition of the TRKA signaling cascade by pyrazolo[1,5-a]pyridine compounds.

This guide provides a foundational understanding of the mechanism of action for pyrazolo[1,5-a]pyridine compounds. The versatility of this scaffold, combined with a deep understanding of its interactions with key kinase targets, will continue to drive the development of novel and effective therapeutic agents.

References

An In-depth Technical Guide to the Exploration of Novel Derivatives from Diethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of novel derivatives based on the Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate core. This scaffold represents a promising starting point for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases.

Introduction to the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine ring system is a privileged heterocyclic scaffold in medicinal chemistry, known to exhibit a wide range of biological activities.[1] Derivatives of this core have been reported as potent inhibitors of various protein kinases, making them attractive candidates for targeted cancer therapy.[2] Furthermore, they have shown promise as antitubercular agents and antagonists for various receptors.[3][4] The this compound core, with its reactive ester functionalities, offers a versatile platform for the synthesis of a diverse library of novel compounds with potentially enhanced biological activities.

Synthesis of the Core Structure and Its Analogues

The synthesis of the pyrazolo[1,5-a]pyridine core can be achieved through various synthetic routes, most commonly via the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with alkyne or alkene dipolarophiles.[1] A highly efficient, one-pot sonochemical synthetic strategy has been developed for the synthesis of polysubstituted pyrazolo[1,5-a]pyridines, including analogues of the this compound core.[1]

General Synthetic Scheme

A general representation of the synthesis of substituted diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylates is depicted below. The reaction involves the [3+2] cycloaddition of 1-amino-2-iminopyridine derivatives with dialkyl acetylenedicarboxylates.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 1-Amino-2-iminopyridine derivatives c1 Acetonitrile (solvent) Reflux or Sonication (85°C) r1->c1 [3+2] Cycloaddition r2 Dialkyl acetylenedicarboxylates r2->c1 p1 Substituted Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylates c1->p1

Caption: General workflow for the synthesis of the core structure.

Characterization Data of Selected Analogues

The following table summarizes the characterization data for several synthesized analogues of this compound.

Compound IDR GroupYield (%)Melting Point (°C)Spectroscopic Data HighlightsReference
5a Phenyl92220-221¹H NMR (DMSO-d₆): signals for NH₂, CN, and two methyl esters.[1]
5c 4-Methoxyphenyl90195-196¹H NMR (DMSO-d₆): signals for three OCH₃ groups, NH₂, and CN.[1]
5i 4-Methoxyphenyl--Crystal data available (CCDC 1889193).[1]
4a 2-Methyl-5-phenyl94228-229¹H NMR (DMSO-d₆): signals for methyl and ethyl ester groups.[5]
4g 2,5-Diphenyl82201-202¹H NMR (DMSO-d₆): signals for aromatic protons and ethyl ester.[6]
4h 2-Phenyl-5-p-tolyl87273-274¹H NMR (DMSO-d₆): signals for methyl on tolyl group and ethyl ester.[6]
4n 2-Ethyl-5-p-tolyl91220-221¹H NMR (DMSO-d₆): signals for ethyl and methyl groups.[5]
4o 2-Ethyl-5-(4-methoxyphenyl)84198-199¹H NMR (DMSO-d₆): signals for ethyl and methoxy groups.[5][6]
4p 5-(4-Chlorophenyl)-2-ethyl93238-239¹H NMR (DMSO-d₆): signals for ethyl group and aromatic protons.[5]

Proposed Derivatization Strategies

The ester groups at the 2- and 3-positions of the pyrazolo[1,5-a]pyridine core are prime targets for chemical modification to generate novel derivatives. Two primary derivatization pathways are proposed here: hydrolysis to the dicarboxylic acid followed by amidation, and direct conversion to dihydrazides.

Pathway 1: Hydrolysis and Subsequent Amidation

This two-step pathway involves the initial hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, which can then be coupled with various amines to produce a library of dicarboxamides.

G start Diethyl pyrazolo[1,5-a]pyridine- 2,3-dicarboxylate step1 Step 1: Hydrolysis (e.g., NaOH, MeOH/H₂O, Reflux) start->step1 intermediate Pyrazolo[1,5-a]pyridine- 2,3-dicarboxylic acid step1->intermediate step2 Step 2: Amidation (Amine, Coupling Agent, e.g., HATU) intermediate->step2 product Pyrazolo[1,5-a]pyridine- 2,3-dicarboxamide Derivatives step2->product

Caption: Workflow for hydrolysis and amidation derivatization.

Pathway 2: Direct Conversion to Dihydrazides

A more direct approach involves the reaction of the diethyl ester with hydrazine hydrate to form the corresponding dihydrazide. This intermediate can then be further reacted to create a variety of heterocyclic systems.

G start Diethyl pyrazolo[1,5-a]pyridine- 2,3-dicarboxylate step1 Reaction with Hydrazine Hydrate (e.g., EtOH, Reflux) start->step1 product Pyrazolo[1,5-a]pyridine- 2,3-dihydrazide step1->product

Caption: Workflow for the synthesis of dihydrazide derivatives.

Detailed Experimental Protocols

Protocol for Hydrolysis of this compound

This protocol is adapted from established procedures for the hydrolysis of similar pyridine dicarboxylic esters.

  • Materials: this compound, Sodium Hydroxide (NaOH), Methanol (MeOH), Deionized Water, Concentrated Hydrochloric Acid (HCl).

  • Procedure:

    • Dissolve this compound (1 equivalent) in a mixture of methanol and a 10-30% aqueous solution of sodium hydroxide (excess).

    • Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated HCl.

    • The resulting precipitate, pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Protocol for the Synthesis of Pyrazolo[1,5-a]pyridine-2,3-dicarboxamides

This protocol is based on standard peptide coupling reactions.

  • Materials: Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid, desired primary or secondary amine (2.2 equivalents), a coupling agent such as HATU (2.2 equivalents), a base such as DIPEA (4 equivalents), and a suitable solvent like DMF.

  • Procedure:

    • To a solution of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid (1 equivalent) in anhydrous DMF, add the amine (2.2 equivalents) and DIPEA (4 equivalents).

    • Stir the mixture at room temperature for 10 minutes.

    • Add the coupling agent (e.g., HATU, 2.2 equivalents) portion-wise and continue stirring at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired dicarboxamide.

Protocol for the Synthesis of Pyrazolo[1,5-a]pyridine-2,3-dihydrazide
  • Materials: this compound, Hydrazine hydrate (excess), Ethanol.

  • Procedure:

    • A solution of this compound (1 equivalent) in ethanol is treated with an excess of hydrazine hydrate (10-20 equivalents).

    • The reaction mixture is heated to reflux for 8-12 hours.

    • The progress of the reaction is monitored by TLC.

    • After completion, the reaction mixture is cooled, and the precipitated solid is filtered.

    • The solid product, pyrazolo[1,5-a]pyridine-2,3-dihydrazide, is washed with cold ethanol and dried.

Potential Biological Activities and Signaling Pathways

Derivatives of the pyrazolo[1,5-a]pyridine scaffold have demonstrated significant potential as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[2] For instance, certain pyrazolo[1,5-a]pyrimidine derivatives are known to target the PI3K/Akt/mTOR pathway, which is a key pathway in cell growth, proliferation, and survival.

Representative Signaling Pathway: PI3K/Akt/mTOR

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a potential target for novel pyrazolo[1,5-a]pyridine derivatives.

G cluster_membrane Cell Membrane cluster_inhibitor Potential Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation inhibitor Pyrazolo[1,5-a]pyridine Derivative inhibitor->PI3K inhibitor->Akt inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

The dicarboxamide and dihydrazide derivatives proposed in this guide, with their diverse functionalities, could be screened against a panel of kinases to identify novel inhibitors. Structure-activity relationship (SAR) studies on these new derivatives will be crucial in optimizing their potency and selectivity.

Conclusion and Future Directions

The this compound core is a versatile and promising scaffold for the development of novel bioactive compounds. The synthetic pathways outlined in this guide provide a strategic approach to generating a library of dicarboxamide and dihydrazide derivatives. Future research should focus on the synthesis and purification of these novel compounds, followed by comprehensive biological evaluation against relevant targets, such as a panel of protein kinases. Promising lead compounds can then be further optimized through SAR studies to enhance their therapeutic potential for the treatment of diseases like cancer and tuberculosis.

References

Methodological & Application

Application Note: Synthesis of Diethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazolo[1,5-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. This document outlines a detailed protocol for the synthesis of Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate, a key intermediate for the generation of a library of derivatives for further investigation. The described method is based on a catalyst-free [3+2] cycloaddition reaction, which offers high efficiency and good yields.

Experimental Protocol

This protocol describes the synthesis of this compound via the [3+2] cycloaddition of a 1-aminopyridinium ylide with diethyl acetylenedicarboxylate (DEAD).

Materials and Reagents:

  • 1-Aminopyridinium iodide

  • Diethyl acetylenedicarboxylate (DEAD)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

  • UV lamp for TLC visualization

  • Glass column for chromatography

Procedure:

  • In situ generation of 1-aminopyridinium ylide:

    • To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-aminopyridinium iodide (10 mmol, 1.0 eq).

    • Add anhydrous acetonitrile (30 mL) to the flask.

    • To this suspension, add anhydrous potassium carbonate (12 mmol, 1.2 eq).

    • Stir the mixture vigorously at room temperature for 30 minutes to facilitate the in situ formation of the 1-aminopyridinium ylide.

  • Cycloaddition Reaction:

    • To the reaction mixture containing the ylide, add diethyl acetylenedicarboxylate (DEAD) (10 mmol, 1.0 eq) dropwise at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Dissolve the crude product in dichloromethane (50 mL) and transfer it to a separatory funnel.

    • Wash the organic layer with brine solution (2 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Data Presentation

ParameterValue
Reactants 1-Aminopyridinium iodide, Diethyl acetylenedicarboxylate
Stoichiometry 1:1 molar ratio
Solvent Acetonitrile
Reaction Temperature Reflux (approx. 82°C)
Reaction Time 3 hours
Purification Method Silica Gel Column Chromatography
Expected Yield Good to Excellent

Experimental Workflow

Synthesis_Workflow cluster_prep Ylide Generation cluster_reaction Cycloaddition cluster_workup Work-up & Purification cluster_product Final Product Ylide_Prep 1. In situ generation of 1-aminopyridinium ylide Reaction 2. [3+2] Cycloaddition with DEAD (Reflux, 3h) Ylide_Prep->Reaction Add DEAD Workup 3. Filtration and Concentration Reaction->Workup Extraction 4. Extraction with DCM and Brine Wash Workup->Extraction Purification 5. Column Chromatography Extraction->Purification Product Diethyl pyrazolo[1,5-a]pyridine- 2,3-dicarboxylate Purification->Product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Illustrative)

While this is a chemical synthesis protocol and not a biological signaling pathway, a logical relationship diagram can illustrate the reaction mechanism.

Reaction_Mechanism N_Aminopyridinium 1-Aminopyridinium Iodide Ylide 1-Aminopyridinium Ylide (in situ) N_Aminopyridinium->Ylide - HI Base K₂CO₃ Base->Ylide Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition DEAD Diethyl Acetylenedicarboxylate (DEAD) DEAD->Cycloaddition Intermediate Cycloadduct Intermediate Cycloaddition->Intermediate Aromatization Aromatization Intermediate->Aromatization Product Diethyl pyrazolo[1,5-a]pyridine- 2,3-dicarboxylate Aromatization->Product

Caption: Proposed mechanistic pathway for the formation of the target compound.

In-depth NMR Spectroscopic Analysis of Diethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed spectroscopic characterization of Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. A comprehensive analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra is presented, offering a foundational dataset for its unambiguous identification and the quality control of its synthesis. The experimental protocols for NMR data acquisition are also detailed to ensure reproducibility.

Predicted ¹H and ¹³C NMR Data

The chemical structure and numbering of this compound are shown below. The predicted NMR data is based on the analysis of similar heterocyclic systems.

Caption: Molecular structure of this compound.

¹H NMR Data (Predicted)

The following table summarizes the predicted proton NMR chemical shifts (δ), multiplicities, coupling constants (J), and assignments for the title compound.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
H-48.5 - 8.8d~7.0
H-57.0 - 7.3t~7.0
H-67.5 - 7.8t~7.0
H-78.0 - 8.3d~9.0
-OCH₂- (C2)4.3 - 4.5q~7.1
-OCH₂- (C3)4.3 - 4.5q~7.1
-CH₃ (C2)1.3 - 1.5t~7.1
-CH₃ (C3)1.3 - 1.5t~7.1
¹³C NMR Data (Predicted)

The predicted carbon NMR chemical shifts for this compound are presented below.

Carbon AssignmentPredicted δ (ppm)
C2145 - 148
C3110 - 113
C3a140 - 143
C4128 - 131
C5115 - 118
C6125 - 128
C7120 - 123
C=O (C2)163 - 166
C=O (C3)160 - 163
-OCH₂- (C2)61 - 63
-OCH₂- (C3)61 - 63
-CH₃ (C2)14 - 16
-CH₃ (C3)14 - 16

Experimental Protocols

The following protocols are recommended for the acquisition of high-quality NMR data for this compound.

Sample Preparation
  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Ensure complete dissolution, using gentle vortexing if necessary.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

G cluster_workflow NMR Sample Preparation Workflow weigh Weigh Sample (10-20 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer standard Add Internal Standard (optional) transfer->standard acquire Acquire NMR Spectra standard->acquire

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A range covering from -2 to 12 ppm is typically sufficient.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: A range covering from 0 to 200 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Reference the chemical shifts to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

G cluster_acquisition NMR Data Acquisition and Processing setup Instrument Setup & Tuning acquire_h1 Acquire ¹H NMR setup->acquire_h1 acquire_c13 Acquire ¹³C NMR setup->acquire_c13 process Data Processing (FT, Phasing, Baseline) acquire_h1->process acquire_c13->process analyze Spectral Analysis & Interpretation process->analyze

Caption: Workflow for NMR data acquisition and analysis.

Data Interpretation and Structural Verification

The interpretation of the obtained ¹H and ¹³C NMR spectra should be performed in conjunction with two-dimensional (2D) NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure. The presented predicted data serves as a guide for these assignments. The integration of the proton signals should correspond to the number of protons in each environment, and the coupling patterns will reveal the neighboring protons.

Disclaimer: The NMR data presented in this document is predicted and intended for illustrative purposes. Actual experimental values may vary depending on the solvent, concentration, temperature, and instrument used. It is highly recommended to acquire experimental data for the specific sample of interest for accurate characterization.

Application Notes and Protocols for the Purification of Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its structural similarity to purine scaffolds. Effective purification of this compound is crucial for accurate biological evaluation and further synthetic modifications. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a standard and widely used technique for the separation of organic compounds. The following protocols are based on established methodologies for the purification of structurally related pyrazolopyridine and pyridine dicarboxylate derivatives.

Data Presentation: Typical Chromatographic Conditions

The selection of an appropriate solvent system (mobile phase) is critical for achieving good separation. The optimal conditions should be determined by thin-layer chromatography (TLC) prior to performing column chromatography. The table below summarizes typical conditions reported for related compounds, which can serve as a starting point for optimization.

Parameter Value / Description Notes Citation
Stationary Phase Silica Gel (60-120 mesh or 200-300 mesh)The choice of mesh size depends on the scale of the purification and the required resolution. Finer mesh sizes (e.g., 200-300) are often used for flash column chromatography to improve separation speed and efficiency.[1][2][3]
Mobile Phase (Eluent) Gradients of Ethyl Acetate in Hexanes or Diethyl Ether in HexanesA common starting point is a low polarity mixture (e.g., 5-10% Ethyl Acetate in Hexanes) with a gradual increase in polarity. Chloroform has also been reported as an eluent for similar compounds.[4][5]
Thin-Layer Chromatography (TLC) Silica gel 60 F254 aluminum sheetsUsed to monitor reaction progress and identify fractions containing the desired product.[1]
Visualization UV light (254 nm)Most pyrazolopyridine derivatives are UV active. Staining with a potassium permanganate solution can also be used.[1][3]
Typical Rf Value 0.3 - 0.5The ideal Rf value for the target compound in the chosen TLC solvent system for good separation on a column.[5]

Experimental Protocols

This section outlines the detailed methodology for the purification of this compound.

Preparation of the Crude Sample
  • Following the synthesis of this compound, the reaction mixture is typically concentrated under reduced pressure to remove the reaction solvent.

  • If necessary, an aqueous work-up (e.g., extraction with an organic solvent like ethyl acetate or chloroform, followed by washing with brine and drying over anhydrous sodium sulfate) should be performed to remove inorganic salts and other water-soluble impurities.[4]

  • The crude residue is then dried in vacuo to obtain a solid or oil.

  • For loading onto the column, the crude material can be dissolved in a minimal amount of the initial chromatography solvent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, dry loading is recommended. To do this, adsorb the crude product onto a small amount of silica gel by dissolving the compound in a suitable solvent, adding the silica gel, and then evaporating the solvent completely.

Column Preparation (Slurry Packing Method)
  • Select a glass column of an appropriate size based on the amount of crude material to be purified (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a layer of sand (approximately 1 cm).

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Allow the silica gel to settle, and then add another layer of sand (approximately 1 cm) on top of the packed silica.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Ensure the column does not run dry at any point.

Sample Loading and Elution
  • Wet Loading: Carefully add the dissolved crude sample to the top of the column using a pipette.

  • Dry Loading: Carefully add the silica gel with the adsorbed crude product to the top of the column.

  • Gently open the stopcock and allow the sample to enter the silica gel bed.

  • Add a small amount of the initial eluent to rinse the sides of the column and allow it to enter the silica gel.

  • Carefully fill the column with the eluent.

  • Begin the elution process by allowing the solvent to flow through the column. The flow rate can be controlled by applying positive pressure (flash chromatography).

  • Collect fractions in test tubes or other suitable containers.

Fraction Analysis and Product Isolation
  • Monitor the separation by collecting small aliquots from the fractions and spotting them on a TLC plate.

  • Develop the TLC plate using the same solvent system as the column elution.

  • Visualize the spots under UV light to identify the fractions containing the purified this compound.

  • Combine the pure fractions.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

  • Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the purification process of this compound by column chromatography.

Workflow cluster_prep Sample Preparation cluster_chrom Column Chromatography cluster_analysis Analysis & Isolation Concentration Concentrate Reaction Mixture Workup Aqueous Work-up (Optional) Concentration->Workup Dry_Crude Dry Crude Product Workup->Dry_Crude Adsorption Adsorb on Silica (Dry Loading) Dry_Crude->Adsorption Pack_Column Pack Silica Gel Column Adsorption->Pack_Column Load_Sample Load Sample Pack_Column->Load_Sample Elute Elute with Solvent Gradient Load_Sample->Elute Collect Collect Fractions Elute->Collect TLC_Analysis Analyze Fractions by TLC Collect->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

Logical Relationship of Key Parameters

The following diagram illustrates the relationship between the key parameters for successful column chromatography.

Parameters Target Target Compound (this compound) TLC TLC Analysis Target->TLC determines Stationary Stationary Phase (Silica Gel) Mobile Mobile Phase (e.g., EtOAc/Hexanes) TLC->Mobile optimizes Column Column Chromatography Stationary->Column Mobile->Column Separation Successful Separation Column->Separation

Caption: Key parameter relationships in column chromatography.

References

Application Notes and Protocols for the Recrystallization of Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the recrystallization of Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate, a key purification technique for ensuring the high purity of this compound for research and development applications.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Achieving high purity of this compound is critical for obtaining reliable biological data and for the synthesis of downstream products. Recrystallization is a robust and widely used method for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.

Solvent Selection: A Critical First Step

The choice of solvent is the most critical parameter for a successful recrystallization. The ideal solvent should:

  • Completely dissolve the crude this compound at its boiling point.

  • Result in poor solubility of the compound at low temperatures (e.g., 0-4 °C) to maximize recovery.

  • Either dissolve impurities completely at all temperatures or not at all, allowing for their removal by filtration.

  • Be chemically inert with respect to the compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

Given the structure of this compound, which contains both polar (esters, nitrogen heterocycle) and non-polar (aromatic rings) functionalities, a solvent of intermediate polarity or a mixed solvent system is often a good starting point.

Screening for an Appropriate Solvent System:

A systematic approach to solvent selection is recommended. This involves testing the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.

Table 1: Illustrative Solvent Screening Data for Recrystallization

Solvent SystemSolubility at Room Temp. (20-25°C)Solubility at Boiling PointCrystal Formation upon Cooling
EthanolSparingly SolubleSolubleGood
IsopropanolSparingly SolubleSolubleGood
Ethyl AcetateSolubleVery SolublePoor
HeptaneInsolubleSparingly SolublePoor
TolueneSparingly SolubleSolubleModerate
Ethanol/Water (9:1)Sparingly SolubleSolubleExcellent
Ethyl Acetate/Heptane (1:2)Sparingly SolubleSolubleGood

Note: This data is illustrative and should be confirmed experimentally for each batch of crude material.

Based on preliminary screening, ethanol or an ethanol/water mixture often proves to be a suitable solvent system for compounds with similar functionalities.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized based on the results of the solvent screening. The following protocol uses ethanol as an example.

Materials and Equipment:

  • Crude this compound

  • Recrystallization solvent (e.g., 95% Ethanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass rod

Procedure:

  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of an appropriate size.

    • Add a small volume of the chosen solvent (e.g., 5 mL of 95% ethanol) to the flask.

    • Gently heat the mixture to the boiling point of the solvent using a heating mantle or hot plate while stirring or swirling.

    • Add the solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approximately 1-2% of the solute weight) to the solution.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

    • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.

    • Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass or loosely with a stopper.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

    • Continue to draw air through the funnel for several minutes to help dry the crystals.

  • Drying:

    • Carefully transfer the crystals from the filter paper to a watch glass or a drying dish.

    • Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound until a constant weight is achieved.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or an inappropriate solvent. Try using a larger volume of solvent or a different solvent system.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Try evaporating some of the solvent and cooling again. Scratching the inside of the flask with a glass rod can also induce crystallization.

  • Low Recovery: This can be caused by using too much solvent, not cooling the solution sufficiently, or washing the crystals with solvent that is not ice-cold.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow cluster_preparation Preparation cluster_dissolution Dissolution & Purification cluster_crystallization Crystallization & Isolation cluster_final Final Product start Start with Crude Compound solvent_selection Solvent Selection Screening start->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve decolorize Decolorize with Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration (Optional) decolorize->hot_filter cool Slow Cooling & Crystallization hot_filter->cool ice_bath Ice Bath Cooling cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the recrystallization of this compound.

Application Notes and Protocols for the Synthesis of Antitubercular Agents from Diethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of novel therapeutic agents to combat drug-resistant strains. The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising pharmacophore in the discovery of new antitubercular drugs. Derivatives of this heterocyclic system have demonstrated potent activity against both drug-susceptible and drug-resistant strains of Mtb.[1][2][3][4] This document provides detailed application notes and protocols for the synthesis and evaluation of antitubercular agents derived from Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate. The primary synthetic strategy involves the selective hydrolysis of the diethyl ester followed by amidation to generate a library of pyrazolo[1,5-a]pyridine-2,3-dicarboxamides.

Data Presentation

The following table summarizes the in vitro antitubercular activity of a series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives against Mycobacterium tuberculosis H37Rv, providing a benchmark for newly synthesized compounds.

Compound IDStructureMIC (µg/mL)[1][2]Cytotoxicity (CC50 in Vero cells, µg/mL)[2]
5k 2,5-dimethyl-N-(4-(trifluoromethoxy)benzyl)pyrazolo[1,5-a]pyridine-3-carboxamide0.006>30
6a 2-methyl-5-methoxy-N-((2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methyl)pyrazolo[1,5-a]pyridine-3-carboxamide0.013>50
6b N-((4'-fluoro-[1,1'-biphenyl]-4-yl)methyl)-2-methyl-5-methoxypyrazolo[1,5-a]pyridine-3-carboxamide0.007>50
6j 2-methyl-5-methoxy-N-((6-(4-(trifluoromethoxy)phenyl)pyridin-3-yl)methyl)pyrazolo[1,5-a]pyridine-3-carboxamide<0.002>50
7 Hybrid of pyrazolo[1,5-a]pyridine-3-carboxamide and 1,2,3-triazole0.006Not Reported
Isoniazid Standard Drug0.03-0.06-
Rifampicin Standard Drug0.06-0.125-

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, via a 1,3-dipolar cycloaddition reaction.

Materials:

  • Substituted pyridine

  • O-(Mesitylenesulfonyl)hydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DNPH)

  • Diethyl acetylenedicarboxylate (DEAD)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • N-Amination of Pyridine: To a solution of the substituted pyridine (1.0 eq) in anhydrous DCM, add MSH or DNPH (1.1 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the N-aminopyridinium salt.

  • 1,3-Dipolar Cycloaddition: Dissolve the crude N-aminopyridinium salt in a suitable solvent such as DCM or acetonitrile.

  • Add diethyl acetylenedicarboxylate (DEAD) (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 12-24 hours.

  • Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

Protocol 2: Synthesis of Pyrazolo[1,5-a]pyridine-2-carboxylic acid-3-carboxamides

This protocol outlines the selective hydrolysis of the diethyl ester to the monoacid, followed by amidation to produce the target carboxamides.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water

  • Hydrochloric acid (HCl), 1N

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or HBTU/HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Desired primary or secondary amine

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Selective Monohydrolysis: Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Add LiOH or NaOH (1.0-1.2 eq) and stir the mixture at room temperature for 8-16 hours, monitoring the reaction by TLC to ensure selective hydrolysis of one ester group.

  • After the reaction is complete, acidify the mixture with 1N HCl to pH 3-4.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude pyrazolo[1,5-a]pyridine-2(or 3)-carboxylic acid.

  • Amidation: To a solution of the crude carboxylic acid (1.0 eq) in anhydrous DMF, add BOP or another suitable coupling agent (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the final pyrazolo[1,5-a]pyridine-2-carboxylic acid-3-carboxamide derivative.

Protocol 3: In Vitro Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)

This protocol details the procedure for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against Mycobacterium tuberculosis H37Rv.

Materials:

  • Synthesized compounds

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80

  • Alamar Blue reagent

  • 96-well microplates

  • Isoniazid and Rifampicin as standard drugs

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Dispense 100 µL of sterile Middlebrook 7H9 broth into all wells of a 96-well microplate.

  • Add 100 µL of the test compound stock solution to the first well of each row and perform serial twofold dilutions across the plate.

  • Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.

  • Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.

  • Include a drug-free control (bacteria only) and a sterile control (broth only).

  • Seal the plates and incubate at 37 °C for 5-7 days.

  • After incubation, add 30 µL of Alamar Blue solution to each well and re-incubate for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Visualization

Logical Relationships and Workflows

Synthesis_Workflow A Substituted Pyridine B N-Amination (MSH or DNPH) A->B C N-Aminopyridinium Salt B->C E 1,3-Dipolar Cycloaddition C->E D Diethyl Acetylenedicarboxylate (DEAD) D->E F Diethyl pyrazolo[1,5-a]pyridine- 2,3-dicarboxylate E->F G Selective Monohydrolysis (LiOH or NaOH) F->G H Pyrazolo[1,5-a]pyridine- 2(or 3)-carboxylic acid G->H J Amidation (BOP, DIPEA) H->J I Primary/Secondary Amine I->J K Antitubercular Agent (Pyrazolo[1,5-a]pyridine-2,3-dicarboxamide) J->K L Biological Evaluation (MABA Assay) K->L M MIC Determination L->M

Caption: Synthetic workflow for antitubercular agents.

Signaling Pathways

Mtb_ETC cluster_membrane Mycobacterial Inner Membrane NDH2 Type II NADH Dehydrogenase (NDH-2) NAD NAD+ NDH2->NAD Menaquinol Menaquinol (MKH2) NDH2->Menaquinol Protons_out H+ NDH2->Protons_out SuccDH Succinate Dehydrogenase (Sdh) Fumarate Fumarate SuccDH->Fumarate SuccDH->Menaquinol ComplexIII Cytochrome bc1 complex (QcrCAB) Menaquinone Menaquinone (MK) ComplexIII->Menaquinone CytC Cytochrome c ComplexIII->CytC ComplexIII->Protons_out ComplexIV Cytochrome aa3 oxidase H2O 2H2O ComplexIV->H2O ComplexIV->Protons_out ATPsynthase ATP Synthase ATP ATP ATPsynthase->ATP ATPsynthase->Protons_out Agent Pyrazolo[1,5-a]pyridine Derivative QcrB QcrB Agent->QcrB NADH NADH + H+ NADH->NDH2 Succinate Succinate Succinate->SuccDH Menaquinol->ComplexIII Menaquinone->NDH2 Menaquinone->SuccDH CytC->ComplexIV O2 O2 + 4H+ O2->ComplexIV ADP ADP + Pi ADP->ATPsynthase Protons_in H+ Protons_in->ATPsynthase

Caption: Proposed mechanism of action via QcrB inhibition.

References

Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyridine-Based Protein Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of protein kinase inhibitors centered around the pyrazolo[1,5-a]pyridine scaffold. This privileged heterocyclic system is a cornerstone in medicinal chemistry, offering a versatile platform for the development of potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases like cancer.[1][2][3]

Introduction to Pyrazolo[1,5-a]pyridines as Kinase Inhibitors

The pyrazolo[1,5-a]pyridine core is a fused bicyclic heteroaromatic system that serves as a valuable pharmacophore in drug discovery.[4] Its rigid structure and ability to be functionalized at multiple positions allow for the fine-tuning of inhibitory activity and selectivity against a wide range of protein kinases, including Tropomyosin receptor kinases (Trk), Phosphoinositide 3-kinases (PI3K), Cyclin-dependent kinases (CDK), and Anaplastic Lymphoma Kinase (ALK).[5][6][7][8] Many pyrazolo[1,5-a]pyridine derivatives act as ATP-competitive inhibitors by interacting with the hinge region of the kinase ATP-binding site.[9][10]

General Synthetic Strategies

The construction of the pyrazolo[1,5-a]pyridine ring system is most commonly achieved through the cyclocondensation of 3-aminopyrazole derivatives with 1,3-bielectrophilic partners.[1][4] Several synthetic methodologies have been developed to efficiently access this scaffold, including classical condensation reactions, multi-component reactions, and microwave-assisted synthesis.[1][9][11]

A prevalent approach involves the reaction of a substituted 3-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent to form the fused pyrimidine ring.[1] Palladium-catalyzed cross-coupling reactions and click chemistry have also been employed to introduce diverse functional groups, thereby expanding the chemical space and biological activity of these compounds.[9]

Signaling Pathways Targeted by Pyrazolo[1,5-a]pyridine Inhibitors

Pyrazolo[1,5-a]pyridine-based inhibitors have been developed to target key signaling pathways implicated in cancer and other diseases.

Signaling_Pathways cluster_PI3K PI3K/AKT/mTOR Pathway cluster_RAS_RAF RAS/RAF/MEK/ERK Pathway cluster_TCell T-Cell Receptor Signaling PI3K PI3Kγ/δ AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation BRAF B-Raf MEK MEK BRAF->MEK ERK ERK MEK->ERK Gene Gene Expression ERK->Gene TCR TCR LCK LCK TCR->LCK ZAP70 ZAP-70 LCK->ZAP70 Activation T-Cell Activation ZAP70->Activation CSK CSK CSK->LCK PyrazoloInhibitor Pyrazolo[1,5-a]pyridine Inhibitors PyrazoloInhibitor->PI3K PyrazoloInhibitor->BRAF PyrazoloInhibitor->CSK

Caption: Key signaling pathways targeted by pyrazolo[1,5-a]pyridine inhibitors.

Experimental Protocols

The following protocols are generalized procedures based on common synthetic routes reported in the literature.[1][12][13] Researchers should adapt these methods based on the specific reactivity of their chosen substrates and desired final products.

Protocol 1: Two-Step Synthesis of 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidines

This protocol involves the initial synthesis of a β-enaminone intermediate, followed by cyclocondensation with a 3-aminopyrazole.[1]

Step 1: Synthesis of β-enaminones

  • React a suitable methyl ketone (1.0 mmol) with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).

  • The reaction can be performed under solvent-free conditions with microwave irradiation at 160 °C for 15 minutes.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the excess DMF-DMA under reduced pressure to yield the crude β-enaminone, which can often be used in the next step without further purification.

Step 2: Cyclocondensation

  • Dissolve the synthesized β-enaminone (1.0 mmol) and 3-methyl-1H-pyrazol-5-amine (1.0 mmol) in a suitable solvent such as ethanol or acetic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.

Protocol 2: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines

This method facilitates the direct introduction of a halogen atom at the 3-position of the pyrazolo[1,5-a]pyrimidine core.[1]

  • Combine an aminopyrazole (1.0 mmol), an enaminone or chalcone (1.0 mmol), and a sodium halide (e.g., NaCl, NaBr, NaI) (1.2 mmol) in a suitable solvent like dimethylformamide (DMF).

  • Add an oxidizing agent, such as potassium persulfate (K₂S₂O₈), to the mixture.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 3-halo-pyrazolo[1,5-a]pyrimidine.

General Experimental Workflow for Kinase Inhibitor Evaluation

The following diagram outlines a typical workflow for the biological evaluation of newly synthesized pyrazolo[1,5-a]pyridine derivatives as protein kinase inhibitors.

Experimental_Workflow Synthesis Synthesis of Pyrazolo[1,5-a]pyridine Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification BiochemicalAssay Biochemical Kinase Assay (e.g., ELISA, TR-FRET) Purification->BiochemicalAssay CellularAssay Cell-Based Assays (e.g., Proliferation, Apoptosis) Purification->CellularAssay IC50 Determination of IC50 Values BiochemicalAssay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR InVivo In Vivo Studies (Animal Models) CellularAssay->InVivo CellularAssay->SAR Lead Lead Optimization SAR->Lead

Caption: A generalized experimental workflow for the evaluation of kinase inhibitors.

Data Presentation: Inhibitory Activities of Pyrazolo[1,5-a]pyridine Derivatives

The following tables summarize the in vitro inhibitory activities of selected pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine derivatives against various protein kinases.

Table 1: Inhibition of PI3K Isoforms by 2-Methylpyrazolo[1,5-a]pyrimidine Derivatives [6]

CompoundPI3Kδ IC50 (µM)PI3Kα IC50 (µM)α/δ Selectivity
6 45>60>1.3
7 1.061.061
13 0.51530

Table 2: Inhibition of PI3Kδ by 5-(Indol-4-yl)pyrazolo[1,5-a]pyrimidine Derivatives [6]

CompoundLinkerPI3Kδ IC50 (nM)
25 -(CH₂)₂-Furan-2-yl125
26 -(CH₂)₂-Thiophen-2-yl106
28 -(CH₂)₂-Morpholin-4-yl89
54 (CPL302253) -(CH₂)₂-Indol-4-yl2.8

Table 3: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives Against TrkA [5]

CompoundModificationTrkA IC50 (nM)
8 Picolinamide at C31.7
9 Picolinamide at C31.7
23 (Macrocycle) Macrocyclic amide0.1 (KM12 cell)
24 (Macrocycle) Macrocyclic amide0.2 (KM12 cell)

Table 4: Inhibitory Activity of a Pyrazolo[3,4-b]pyridine Derivative Against ALK [8]

CompoundKinaseIC50 (nM)
10g ALK-wt<0.5
ALK-L1196M<0.5
ROS1<0.5

Conclusion

The pyrazolo[1,5-a]pyridine scaffold remains a highly attractive starting point for the design and synthesis of novel protein kinase inhibitors. The synthetic versatility of this heterocyclic system, coupled with a deep understanding of its structure-activity relationships, provides a robust platform for the development of next-generation targeted therapies. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Future efforts may focus on optimizing synthetic routes for improved efficiency and exploring novel substitutions to enhance potency, selectivity, and pharmacokinetic properties.[9]

References

Application Notes and Protocols for Cycloaddition Synthesis of Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pyrazolo[1,5-a]pyridines are a significant class of nitrogen-containing heterocyclic compounds that form the core scaffold of many therapeutic agents. These compounds exhibit a wide range of pharmacological activities, including their use as antiplatelet agents, melatonin receptor agonists, and antipsychotics, making them valuable targets in drug discovery and development. The synthesis of the pyrazolo[1,5-a]pyridine core is most commonly achieved through intermolecular [3+2] cycloaddition reactions. This document provides detailed experimental protocols for various cycloaddition strategies, a summary of reaction data, and a visual representation of the general experimental workflow.

Experimental Protocols

Several effective methods for the cycloaddition synthesis of pyrazolo[1,5-a]pyridines have been developed. The following protocols are based on established literature procedures and offer different approaches, including catalyst-free and metal-free conditions.

Protocol 1: Catalyst-Free Sonochemical [3+2] Cycloaddition

This protocol describes a highly efficient, one-pot sonochemical synthesis of polysubstituted pyrazolo[1,5-a]pyridines from 1-amino-2-iminopyridine derivatives and acetylene derivatives.[1][2]

Materials:

  • 1-amino-2-iminopyridine derivatives (e.g., prepared from the reaction of arylethylidenemalononitriles with DMF-DMA followed by hydrazine hydrate)[2]

  • Acetylene derivatives (e.g., dimethyl acetylenedicarboxylate, ethyl propiolate)

  • Acetonitrile (ACN)

  • Ethanol (for washing)

  • Ultrasonic bath

Procedure:

  • In a suitable reaction vessel, combine an equimolar mixture of the 1-amino-2-iminopyridine derivative (10 mmol) and the appropriate acetylene derivative (10 mmol).

  • Add acetonitrile (30 mL) to the mixture.

  • Place the reaction vessel in an ultrasonic bath and sonicate for 20 minutes at 85 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that forms is collected by filtration.

  • Wash the filtered solid with ethanol.

  • Dry the product and recrystallize from an appropriate solvent to yield the pure pyrazolo[1,5-a]pyridine derivative.[1][2]

Protocol 2: Metal-Free Oxidative [3+2] Cycloaddition at Room Temperature

This method outlines the synthesis of functionalized pyrazolo[1,5-a]pyridines via an oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins under an oxygen atmosphere.[3][4]

Materials:

  • N-aminopyridines

  • α,β-unsaturated carbonyl compounds or electron-withdrawing olefins

  • N-methylpyrrolidone (NMP)

  • Oxygen supply (balloon or direct line)

Procedure:

  • To a round-bottom flask, add the N-aminopyridine and the α,β-unsaturated carbonyl compound or electron-withdrawing olefin.

  • Add N-methylpyrrolidone (NMP) as the solvent.

  • Purge the flask with oxygen and maintain an oxygen atmosphere (e.g., using an oxygen balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, the reaction mixture can be worked up by standard aqueous extraction procedures.

  • The crude product is then purified by column chromatography to afford the functionalized pyrazolo[1,5-a]pyridine.[3]

Protocol 3: Acetic Acid and O₂-Promoted Cross-dehydrogenative Coupling

This protocol describes the synthesis of pyrazolo[1,5-a]pyridines through a cross-dehydrogenative coupling reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds.[5]

Materials:

  • N-amino-2-imino-pyridines (3 mmol)

  • 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate, acetylacetone) (3 mmol)

  • Ethanol (10 mL)

  • Acetic acid (6 equivalents)

  • Oxygen atmosphere (1 atm)

Procedure:

  • Prepare a solution of the N-amino-2-imino-pyridine (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL).

  • Add acetic acid (6 equivalents) to the solution.

  • Stir the reaction mixture at 130 °C under an oxygen atmosphere (1 atm) for 18 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture.

  • The product can be isolated and purified by recrystallization from a suitable solvent (e.g., ethanol) to give the pure pyrazolo[1,5-a]pyridine.[5]

Data Presentation

The following table summarizes the reported yields for the synthesis of various pyrazolo[1,5-a]pyridine derivatives using different cycloaddition methods.

Entry Cycloaddition Method Reactant 1 Reactant 2 Conditions Yield (%) Reference
1Sonochemical [3+2] Cycloaddition1-amino-2-iminopyridine derivativeDimethyl acetylenedicarboxylateAcetonitrile, 85 °C, 20 min (sonication)Very good to excellent[1][2]
2Oxidative [3+2] CycloadditionN-aminopyridineα,β-unsaturated carbonyl compoundNMP, O₂, Room TemperatureUp to 95[3]
3Cross-dehydrogenative Coupling7-Amino-5-(4-chlorophenyl)-6-cyano-2-methyl-N-amino-2-iminopyridineEthyl acetoacetateEthanol, Acetic Acid, O₂, 130 °C, 18 h90[5]
4Cross-dehydrogenative Coupling7-Amino-6-cyano-2-ethyl-5-(4-methoxyphenyl)-N-amino-2-iminopyridineMethyl propionylacetateEthanol, Acetic Acid, O₂, 130 °C, 18 h84[5]
5Direct [3+2] CycloadditionN-aminopyridinium ylideYnal-Wide scope[6]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general experimental workflow for the cycloaddition synthesis of pyrazolo[1,5-a]pyridines and the proposed mechanistic pathway.

experimental_workflow start Start: Reactant Preparation reactants Mixing of Reactants (e.g., N-aminopyridine and dipolarophile) start->reactants reaction Cycloaddition Reaction (Thermal, Sonochemical, or Catalytic) reactants->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Filtration, Extraction) monitoring->workup Complete purification Purification (Recrystallization, Column Chromatography) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End: Pure Pyrazolo[1,5-a]pyridine characterization->end

Caption: General experimental workflow for the synthesis of pyrazolo[1,5-a]pyridines.

mechanistic_pathway cluster_reactants Reactants dipole 1,3-Dipole (e.g., N-aminopyridinium ylide) cycloaddition [3+2] Cycloaddition dipole->cycloaddition dipolarophile Dipolarophile (e.g., Alkyne, Alkene) dipolarophile->cycloaddition intermediate Cycloadduct Intermediate cycloaddition->intermediate oxidation Oxidation/ Aromatization intermediate->oxidation product Pyrazolo[1,5-a]pyridine oxidation->product

Caption: Proposed mechanistic pathway for the [3+2] cycloaddition synthesis.

References

Application Notes and Protocols for Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized pyrazolo[1,5-a]pyridines via cross-dehydrogenative coupling (CDC) reactions. The pyrazolo[1,5-a]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science. Cross-dehydrogenative coupling offers an efficient and atom-economical approach for C-H functionalization, avoiding the need for pre-functionalized starting materials.

Palladium-Catalyzed Homocoupling of Pyrazolo[1,5-a]pyridines

This protocol outlines the synthesis of 3,3'-bipyrazolo[1,5-a]pyridine derivatives through a direct palladium-catalyzed cross-dehydrogenative homocoupling of pyrazolo[1,5-a]pyridine precursors. This method demonstrates good functional group tolerance and provides high yields.[1][2]

Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis start Weigh Pyrazolo[1,5-a]pyridine, Pd(OAc)₂, Ag₂CO₃, and K₂CO₃ solvent Add Dichloroethane (DCE) start->solvent setup Assemble reaction in a sealed tube solvent->setup heat Heat at 120 °C for 24 h setup->heat cool Cool to room temperature heat->cool filter Filter through Celite cool->filter extract Extract with CH₂Cl₂ filter->extract dry Dry over Na₂SO₄ extract->dry purify Purify by column chromatography dry->purify product Obtain 3,3'-Bipyrazolo[1,5-a]pyridine purify->product

Caption: Workflow for Palladium-Catalyzed Homocoupling.

Quantitative Data Summary
EntryPyrazolo[1,5-a]pyridine SubstrateProductYield (%)[1][2]
1Pyrazolo[1,5-a]pyridine3,3'-Bipyrazolo[1,5-a]pyridine75
22-Methylpyrazolo[1,5-a]pyridine2,2'-Dimethyl-3,3'-bipyrazolo[1,5-a]pyridine82
32-Phenylpyrazolo[1,5-a]pyridine2,2'-Diphenyl-3,3'-bipyrazolo[1,5-a]pyridine94
47-Phenylpyrazolo[1,5-a]pyridine7,7'-Diphenyl-3,3'-bipyrazolo[1,5-a]pyridine62
57-(p-Tolyl)pyrazolo[1,5-a]pyridine7,7'-Di(p-tolyl)-3,3'-bipyrazolo[1,5-a]pyridine55
Detailed Experimental Protocol

Materials:

  • Pyrazolo[1,5-a]pyridine derivative (0.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Silver(I) carbonate (Ag₂CO₃, 1.0 equiv)

  • Potassium carbonate (K₂CO₃, 1.0 equiv)

  • 1,2-Dichloroethane (DCE), 2.0 mL

Procedure:

  • To a sealed tube, add the pyrazolo[1,5-a]pyridine derivative (0.5 mmol, 1.0 equiv), palladium(II) acetate (5.6 mg, 0.025 mmol, 5 mol%), silver(I) carbonate (138 mg, 0.5 mmol, 1.0 equiv), and potassium carbonate (69 mg, 0.5 mmol, 1.0 equiv).

  • Add 1,2-dichloroethane (2.0 mL) to the tube.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with dichloromethane (CH₂Cl₂).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford the desired 3,3'-bipyrazolo[1,5-a]pyridine product.

Catalyst-Free Cross-Dehydrogenative Coupling of N-Amino-2-iminopyridines with 1,3-Dicarbonyl Compounds

This section details a metal-free approach for the synthesis of substituted pyrazolo[1,5-a]pyridines. The reaction proceeds via an acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling of N-amino-2-iminopyridines with β-ketoesters or β-diketones.[3][4][5]

Reaction Signaling Pathway

cluster_reactants Reactants cluster_conditions Conditions cluster_intermediates Key Steps cluster_product Product N_amino N-Amino-2-iminopyridine coupling Oxidative C(sp³)–C(sp²) Dehydrogenative Coupling N_amino->coupling dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->coupling AcOH Acetic Acid (AcOH) AcOH->coupling O2 Molecular Oxygen (O₂) O2->coupling Heat 130 °C Heat->coupling cyclization Dehydrative Cyclization coupling->cyclization product Substituted Pyrazolo[1,5-a]pyridine cyclization->product

Caption: Acetic Acid and O₂ Promoted CDC Reaction Pathway.

Quantitative Data Summary
EntryN-Amino-2-iminopyridine1,3-Dicarbonyl CompoundProductYield (%)[4][5]
11-Amino-2-imino-5-phenyl-pyridine-6-carbonitrileEthyl acetoacetate7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester94
21-Amino-2-imino-5-(4-chlorophenyl)-pyridine-6-carbonitrileEthyl acetoacetate7-Amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester90
31-Amino-2-imino-5-(4-bromophenyl)-pyridine-6-carbonitrileEthyl benzoylacetate7-Amino-5-(4-bromophenyl)-6-cyano-2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester77
41-Amino-2-imino-5-phenyl-pyridine-6-carbonitrileAcetylacetone3-Acetyl-7-amino-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-6-carbonitrile81
Detailed Experimental Protocol

Materials:

  • N-amino-2-iminopyridine derivative (3 mmol)

  • 1,3-Dicarbonyl compound (3 mmol)

  • Acetic acid (6 equiv)

  • Ethanol (10 mL)

  • Oxygen atmosphere (1 atm)

Procedure:

  • Prepare separate solutions of the 1-amino-2-imino-pyridine derivative (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) in ethanol (5 mL each).

  • In a reaction vessel, combine the two solutions.

  • Add acetic acid (1.08 g, 18 mmol, 6 equiv) to the mixture.

  • Stir the resulting solution under an O₂ atmosphere (1 atm, balloon).

  • Heat the reaction mixture to 130 °C and maintain for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and dioxane) to yield the pure pyrazolo[1,5-a]pyridine derivative.[5]

These protocols provide robust and versatile methods for the synthesis of a variety of substituted pyrazolo[1,5-a]pyridines, which are valuable scaffolds in drug discovery and materials science. The choice between the palladium-catalyzed or the catalyst-free method will depend on the desired substitution pattern and the available starting materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely employed and effective method is the [3+2] cycloaddition reaction between an N-aminopyridinium salt and diethyl acetylenedicarboxylate (DEAD). This reaction, a type of 1,3-dipolar cycloaddition, offers a direct and generally high-yielding route to the desired pyrazolo[1,5-a]pyridine core. The N-aminopyridinium ylide, generated in situ from the corresponding N-aminopyridinium salt by the action of a base, acts as the 1,3-dipole.

Q2: I am getting a low yield of the desired product. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and their solutions. Common culprits include incomplete ylide formation, side reactions of the starting materials or product, and suboptimal reaction conditions.

Q3: What are the common side products in this synthesis, and how can I minimize their formation?

A3: A common side product is the dimer of the N-aminopyridinium ylide. This can occur if the concentration of the ylide is too high or if the dipolarophile (diethyl acetylenedicarboxylate) is not reactive enough or is added too slowly. To minimize this, ensure slow addition of the base to the reaction mixture to keep the instantaneous concentration of the ylide low, and ensure the diethyl acetylenedicarboxylate is present to react with the ylide as it is formed. Another potential issue is the formation of Michael addition products.

Q4: What is the best method for purifying the final product?

A4: The purification of this compound is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexane is commonly used as the eluent. The exact ratio will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) analysis. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be employed for further purification to obtain a highly pure product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inefficient Ylide Generation: The base may not be strong enough to deprotonate the N-aminopyridinium salt effectively.- Use a stronger base such as potassium carbonate or triethylamine. - Ensure the base is fresh and anhydrous.
Decomposition of Ylide: The generated N-aminopyridinium ylide can be unstable and may decompose before reacting.- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase the stability of the ylide. - Add the base slowly to the mixture of the N-aminopyridinium salt and diethyl acetylenedicarboxylate to ensure the ylide reacts as it is formed.
Poor Quality of Reagents: The N-aminopyridinium salt or diethyl acetylenedicarboxylate may be impure or degraded.- Use freshly prepared or purified N-aminopyridinium salt. - Ensure the diethyl acetylenedicarboxylate is of high purity and has been stored properly.
Formation of a Major Side Product Ylide Dimerization: High concentration of the ylide can lead to self-condensation.- Add the base dropwise to the reaction mixture over an extended period. - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Michael Addition: The base may catalyze the addition of other nucleophiles present in the reaction mixture to the diethyl acetylenedicarboxylate.- Use a non-nucleophilic base if possible. - Carefully control the stoichiometry of the reactants.
Difficulty in Product Isolation/Purification Oily Product: The product may not crystallize easily.- After column chromatography, try co-evaporation with a solvent in which the product is sparingly soluble to induce crystallization. - Attempt recrystallization from various solvent systems.
Co-elution of Impurities: Impurities may have similar polarity to the product, making separation by column chromatography difficult.- Optimize the eluent system for column chromatography by testing different solvent ratios and polarities. - Consider using a different stationary phase for chromatography if silica gel is not effective.

Experimental Protocols

Key Experiment: Synthesis of this compound via [3+2] Cycloaddition

This protocol is based on the general method for the synthesis of pyrazolo[1,5-a]pyridines from N-aminopyridinium salts.

Materials:

  • N-aminopyridinium iodide

  • Diethyl acetylenedicarboxylate (DEAD)

  • Potassium carbonate (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate (analytical grade)

  • Hexane (analytical grade)

Procedure:

  • To a solution of N-aminopyridinium iodide (1.0 mmol) and diethyl acetylenedicarboxylate (1.2 mmol) in anhydrous dichloromethane (20 mL) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (2.0 mmol).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Upon completion of the reaction (typically after 12-24 hours), filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

Data Presentation: Comparison of Reaction Conditions

Parameter Condition A (Standard) Condition B (Optimized for Yield) Condition C (Sonochemical) [1]
Base Potassium CarbonateTriethylamine-
Solvent DichloromethaneAcetonitrileAcetonitrile
Temperature Room Temperature0 °C to Room Temperature85 °C
Reaction Time 12-24 hours24-48 hours20 minutes
Typical Yield 60-70%75-85%up to 92%

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Synthesis reagents 1. Mix N-aminopyridinium iodide and DEAD in DCM base 2. Add K2CO3 reagents->base Inert Atmosphere reaction 3. Stir at Room Temperature (12-24h) base->reaction monitoring 4. Monitor by TLC reaction->monitoring workup 5. Filter and Concentrate monitoring->workup Reaction Complete purification 6. Column Chromatography workup->purification product 7. Isolate Pure Product purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Low Yield Issues start Low Yield Observed check_ylide Check Ylide Formation start->check_ylide check_side_reactions Check for Side Reactions start->check_side_reactions check_conditions Review Reaction Conditions start->check_conditions base_issue Ineffective Base? check_ylide->base_issue ylide_decomposition Ylide Decomposition? check_ylide->ylide_decomposition dimerization Ylide Dimerization? check_side_reactions->dimerization michael_addition Michael Addition? check_side_reactions->michael_addition temp_issue Suboptimal Temperature? check_conditions->temp_issue time_issue Insufficient Reaction Time? check_conditions->time_issue solution_base Use Stronger/Anhydrous Base base_issue->solution_base Yes solution_temp_ylide Lower Reaction Temperature Slow Base Addition ylide_decomposition->solution_temp_ylide Yes solution_dimer Slow Base Addition Efficient Stirring dimerization->solution_dimer Yes solution_michael Use Non-nucleophilic Base michael_addition->solution_michael Yes solution_temp_reaction Optimize Temperature temp_issue->solution_temp_reaction Yes solution_time Increase Reaction Time Monitor by TLC time_issue->solution_time Yes

Caption: A logical flowchart for troubleshooting common causes of low yield in the synthesis.

References

Common side reactions in pyrazolo[1,5-a]pyridine synthesis from N-aminopyridinium ylides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering common side reactions during the synthesis of pyrazolo[1,5-a]pyridines from N-aminopyridinium ylides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions or issues encountered in the synthesis of pyrazolo[1,5-a]pyridines from N-aminopyridinium ylides?

A1: The most frequently reported issues are the formation of regioisomers when using unsymmetrical dipolarophiles, low yields of the desired product due to suboptimal reaction conditions, and the formation of alternative heterocyclic scaffolds, such as[1][2][3]triazolo[1,5-a]pyridines, under specific catalytic conditions.[1]

Q2: My reaction is producing a mixture of regioisomers. Why is this happening and how can I control it?

A2: Regioisomer formation is a common challenge arising from the two possible orientations of the N-aminopyridinium ylide (a 1,3-dipole) when it reacts with an unsymmetrical alkene or alkyne. The electronic and steric properties of the substituents on both the ylide and the dipolarophile influence which isomer is favored. Controlling regioselectivity often requires careful optimization of catalysts, solvents, and temperature to exploit the subtle energetic differences between the two reaction pathways. Some modern synthetic methods using specific mediators, like PIDA (phenyliodonium diacetate), have been developed to achieve high regioselectivity.[3]

Q3: What are the primary causes of low yields in this reaction?

A3: Low yields can stem from several factors. The most critical include the purity of starting materials, the reaction atmosphere (the presence of oxygen can be essential for some oxidative variants), incorrect choice or loading of a catalyst, and suboptimal solvent or temperature.[1] For instance, in certain oxidative cross-dehydrogenative coupling reactions, an oxygen atmosphere is crucial for achieving high yields, and the reaction yield can be significantly diminished under an inert atmosphere like argon.[1][4]

Q4: I have an unexpected major byproduct that I suspect is a[1][2][3]triazolo[1,5-a]pyridine. Under what conditions does this form?

A4: The formation of a[1][2][3]triazolo[1,5-a]pyridine byproduct is a known side reaction, particularly when using a palladium catalyst such as Pd(OAc)₂ in solvents like DMF or acetic acid.[1] This pathway becomes more competitive with the desired pyrazolo[1,5-a]pyridine synthesis if excessive amounts of acid are used.[1] If you are using these conditions, this alternative cyclization is a likely source of your byproduct.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Yield of the Desired Pyrazolo[1,5-a]pyridine

Low product yield is a common problem that can often be solved by systematically optimizing the reaction conditions.

Potential Cause Troubleshooting Recommendation
Purity of Reagents Ensure all starting materials, especially the N-aminopyridinium salt and the dipolarophile, are pure and dry. Impurities can inhibit catalysts or lead to undesired side reactions.
Reaction Atmosphere For oxidative cycloadditions, the atmosphere is critical. If yields are low under air, try performing the reaction under an atmosphere of pure oxygen, which can dramatically increase the yield. Conversely, if an oxidative pathway is not desired, ensure the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1][4]
Suboptimal Catalyst/Solvent The choice of catalyst and solvent system is crucial. Screen different solvents; while ethanol is common, polar aprotic solvents like N-methylpyrrolidone (NMP) or acetonitrile have also proven effective.[3][5] If using a catalyst, ensure the correct loading is used. For metal-free approaches, ensure the conditions (e.g., presence of an oxidant like O₂) are appropriate.[3]
Incorrect Temperature/Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a moderate increase in temperature may be required. However, excessive heat can lead to decomposition. Determine the optimal reaction time by observing the consumption of starting materials.
Problem 2: Formation of Multiple Products (Regioisomers)

The formation of regioisomers complicates purification and reduces the yield of the target molecule.

Potential Cause Troubleshooting Recommendation
Unsymmetrical Reagents This is the inherent cause. The electronic nature of the substituents on the dipolarophile (electron-withdrawing vs. electron-donating) is the primary determinant of regioselectivity in 1,3-dipolar cycloadditions.
Reaction Conditions While challenging to completely reverse, the ratio of regioisomers can sometimes be influenced by solvent polarity or the choice of a Lewis acid catalyst, which may preferentially coordinate to one of the reactants. It is advisable to consult literature for syntheses with similar substitution patterns.
Separation If formation of a mixture is unavoidable, focus on purification. Regioisomers often have slightly different polarities and can typically be separated using column chromatography on silica gel with a carefully optimized eluent system (e.g., a hexane/ethyl acetate gradient).
Problem 3: Formation of[1][2][3]Triazolo[1,5-a]pyridine Side Product

This specific side product arises from an alternative cyclization pathway under certain catalytic conditions.

Potential Cause Troubleshooting Recommendation
Palladium Catalysis The use of Pd(OAc)₂ is a known trigger for this side reaction.[1]
Excess Acetic Acid High concentrations of acetic acid in combination with a palladium catalyst can favor the formation of the triazolo scaffold.[1]
Prevention To avoid this side product, switch to a different synthetic methodology. Consider metal-free oxidative conditions or using a different catalyst system (e.g., copper-based or PIDA-mediated) that is known to favor the desired pyrazolo[1,5-a]pyridine formation.[3] If acetic acid is required, reduce its concentration to the minimum effective amount.

Data Presentation

The following table summarizes experimental data on the effect of acetic acid concentration and reaction atmosphere on the yield of a model pyrazolo[1,5-a]pyridine synthesis.

Table 1: Optimization of Reaction Conditions for the Synthesis of 4a [1]

EntryMolar Equiv. Acid (HOAc)AtmospherePercent Yield (%)
12Air34
24Air52
36Air74
46O₂94
56Ar6

Reaction Conditions: N-amino-2-imino-pyridine 1a (3 mmol), ethyl acetoacetate 2a (3 mmol), in ethanol (10 mL), at 130 °C for 18 h.[1]

Key Experimental Protocols

Representative Protocol for Oxidative [3+2] Cycloaddition

This protocol is a generalized example for the synthesis of a functionalized pyrazolo[1,5-a]pyridine under metal-free, oxidative conditions.

  • Reactant Preparation : To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the N-aminopyridine derivative (1.0 mmol, 1.0 equiv) and the α,β-unsaturated carbonyl compound (1.2 mmol, 1.2 equiv).

  • Solvent Addition : Add N-methylpyrrolidone (NMP, 5 mL) to the flask.

  • Reaction Setup : Seal the flask and place it in a pre-heated oil bath at the desired temperature (e.g., 80 °C).

  • Atmosphere : Evacuate the flask and backfill with pure oxygen gas. Maintain a positive pressure of oxygen using a balloon.

  • Reaction Monitoring : Allow the reaction to stir for the specified time (e.g., 12-24 hours), monitoring its progress periodically by TLC.

  • Workup : After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure pyrazolo[1,5-a]pyridine product.

Visualized Pathways and Workflows

Reaction Schemes and Side Products

Reaction_Pathways cluster_reactants Starting Materials cluster_main Desired [3+2] Cycloaddition cluster_side Common Side Reactions ylide N-Aminopyridinium Ylide (1,3-Dipole) product_A Regioisomer A (Desired Product) ylide->product_A Pathway A product_B Regioisomer B ylide->product_B Pathway B (Regioisomerization) product_C [1,2,4]Triazolo[1,5-a]pyridine ylide->product_C Pd(OAc)₂ / HOAc (Alternative Cyclization) dipolarophile Unsymmetrical Dipolarophile dipolarophile->product_A dipolarophile->product_B

Caption: General reaction and side reaction pathways.

Caption: Formation of regioisomers via different transition states.
Troubleshooting Workflow

Troubleshooting_Workflow start Experiment Complete check_yield Analyze Crude Product (TLC, NMR) start->check_yield good_yield High Yield & Clean Product? check_yield->good_yield success Proceed to Purification good_yield->success Yes low_yield_node Low Yield good_yield->low_yield_node No, Low Yield multiple_products Multiple Products good_yield->multiple_products No, Multiple Products check_atmosphere Is reaction oxidative? Check O₂/Air supply. low_yield_node->check_atmosphere optimize_conditions Optimize Temp, Time, Solvent & Catalyst check_atmosphere->optimize_conditions Yes check_reagents Verify Reagent Purity check_atmosphere->check_reagents No check_reagents->optimize_conditions check_isomers Are they Regioisomers? multiple_products->check_isomers optimize_selectivity Modify Catalyst/Solvent to Influence Selectivity check_isomers->optimize_selectivity Yes check_triazole Check for Triazole Side Product check_isomers->check_triazole No purify_isomers Optimize Column Chromatography optimize_selectivity->purify_isomers change_catalyst Avoid Pd(OAc)₂ & Excess Acid check_triazole->change_catalyst

Caption: A step-by-step workflow for troubleshooting common issues.

References

Optimization of reaction conditions for pyrazolo[1,5-a]pyridine formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the formation of pyrazolo[1,5-a]pyridines.

Troubleshooting Guide

Question: I am getting a low yield in my pyrazolo[1,5-a]pyridine synthesis. What are the potential causes and how can I improve it?

Answer:

Low yields are a common issue in the synthesis of pyrazolo[1,5-a]pyridines and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Purity of Starting Materials: Impurities in your starting materials, particularly the N-aminopyridine and the 1,3-dicarbonyl compound or alkyne, can significantly hinder the reaction.

    • Recommendation: Ensure the purity of your reactants by recrystallization or column chromatography before use.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time are critical for a successful synthesis.

    • Recommendation: Screen different solvents and catalysts. While ethanol and acetic acid are commonly used, other solvents or catalysts might be more effective for your specific substrates.[1][2][3] Reaction temperature and time should also be optimized by monitoring the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Inefficient Cyclization: The key ring-forming step may not be proceeding efficiently.

    • Recommendation: For syntheses involving N-iminopyridinium ylides, ensure the conditions are favorable for the [3+2] cycloaddition.[2][4] In cross-dehydrogenative coupling reactions, the choice of oxidant and acid is crucial.[2][4]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. A common side product can be the isomeric[2][5][6]triazolo[1,5-a]pyridine.

    • Recommendation: Carefully analyze your crude reaction mixture by techniques like NMR or LC-MS to identify major byproducts. Adjusting the reaction conditions, such as temperature or the nature of the catalyst, may suppress side reactions.

Question: I am having difficulty purifying my pyrazolo[1,5-a]pyridine product. What purification strategies are recommended?

Answer:

Purification of pyrazolo[1,5-a]pyridines can be challenging due to their polarity and the presence of closely related byproducts.

Purification Recommendations:

  • Column Chromatography: This is the most common method for purification.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is recommended to effectively separate the product from impurities.[1]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be a highly effective purification method.

    • Solvent Selection: Experiment with different solvents or solvent mixtures to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is often a good starting point.[2]

  • Proper Work-up: A thorough aqueous work-up is essential to remove inorganic salts and catalysts before proceeding to chromatographic purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare pyrazolo[1,5-a]pyridines?

A1: The most prevalent methods for synthesizing the pyrazolo[1,5-a]pyridine core include:

  • Intermolecular [3+2] Cycloaddition: This approach involves the reaction of N-iminopyridinium ylides with alkynes or alkenes.[2][4]

  • Cross-Dehydrogenative Coupling (CDC): This method utilizes the reaction of N-amino-2-iminopyridines with β-ketoesters or β-diketones, often promoted by an oxidant like molecular oxygen and an acid like acetic acid.[2][4]

  • Intramolecular Cyclization: This strategy involves the cyclization of appropriately substituted ethynylpyridines.[2][4]

Q2: How do I choose the optimal solvent for my reaction?

A2: Solvent selection is critical for reactant solubility and reaction kinetics. While ethanol is a frequently used solvent, a solvent screen is advisable.[1][2] For certain reactions, other solvents like acetonitrile, methanol, dioxane, or even solvent-free conditions at elevated temperatures have proven to be effective.[1][2][6] The choice will depend on the specific reactants and reaction type.

Q3: What is the role of acetic acid in the synthesis of pyrazolo[1,5-a]pyridines via cross-dehydrogenative coupling?

A3: In the acetic acid and O2-promoted cross-dehydrogenative coupling reaction, acetic acid acts as a mild reagent that facilitates the reaction. Increasing the loading of acetic acid can lead to an increase in the reaction yield up to an optimal point.[2]

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the consumption of starting materials and the formation of the product.[1][5] A UV lamp (254 nm) is commonly used for visualization, where aromatic compounds typically appear as dark spots. Staining with iodine vapor can also be used.[1]

Optimization of Reaction Conditions: Data Summary

The following table summarizes the effect of different reaction parameters on the yield of pyrazolo[1,5-a]pyridine formation based on a cross-dehydrogenative coupling reaction.

EntryReactant AReactant BSolventCatalyst/PromoterTemperature (°C)Time (h)Yield (%)
1N-amino-2-imino-pyridineEthyl acetoacetateEthanolAcetic Acid (6 equiv), O₂ (1 atm)1301894
2N-amino-2-imino-pyridineEthyl acetoacetateEthanolAcetic Acid (4 equiv), Air1301885
3N-amino-2-imino-pyridineEthyl acetoacetateEthanolAcetic Acid (2 equiv), Air1301873
4N-amino-2-imino-pyridineEthyl acetoacetateAcetonitrileAcetic Acid (6 equiv), O₂ (1 atm)13018No Reaction
5N-amino-2-imino-pyridineEthyl acetoacetateTolueneAcetic Acid (6 equiv), O₂ (1 atm)13018No Reaction

Data adapted from a study on AcOH and O₂-promoted cross-dehydrogenative coupling reactions.[2][4]

Detailed Experimental Protocol

General Procedure for the Synthesis of 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester via Cross-dehydrogenative Coupling: [2][4]

  • To a solution of N-amino-2-imino-pyridine (3 mmol) in ethanol (10 mL), add ethyl acetoacetate (3 mmol).

  • Add acetic acid (1.08 g, 6 equivalents).

  • Stir the reaction mixture under an oxygen atmosphere (1 atm).

  • Heat the mixture to 130 °C for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that forms is collected by filtration.

  • Wash the solid with cold ethanol.

  • Dry the product under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazolo[1,5-a]pyridine.

Visualizations

experimental_workflow start Start reactants Combine Reactants: - N-amino-2-iminopyridine - 1,3-Dicarbonyl Compound start->reactants solvent_acid Add Solvent (Ethanol) and Acetic Acid reactants->solvent_acid atmosphere Establish O2 Atmosphere solvent_acid->atmosphere heating Heat Reaction Mixture (e.g., 130°C for 18h) atmosphere->heating monitoring Monitor Reaction Progress (TLC) heating->monitoring workup Cool, Filter, and Wash Solid monitoring->workup Reaction Complete purification Purify Product (Recrystallization or Chromatography) workup->purification product Isolated Pyrazolo[1,5-a]pyridine purification->product

Caption: General experimental workflow for pyrazolo[1,5-a]pyridine synthesis.

troubleshooting_guide problem Low Reaction Yield cause1 Impure Starting Materials problem->cause1 cause2 Suboptimal Conditions problem->cause2 cause3 Side Reactions problem->cause3 solution1 Purify Reactants (Recrystallization/ Chromatography) cause1->solution1 solution2 Screen Solvents, Catalysts, Temperature, and Time cause2->solution2 solution3 Identify Byproducts (NMR/MS) and Adjust Conditions cause3->solution3

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of Diethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: The synthesis of this compound, often achieved through a 1,3-dipolar cycloaddition of N-aminopyridinium ylides with alkynes, can lead to several types of impurities.[1][2] These can include:

  • Unreacted Starting Materials: Residual N-aminopyridinium salts and diethyl acetylenedicarboxylate.

  • Side Products: Products arising from the dimerization or alternative reactions of the pyridinium ylide.

  • Catalyst Residues: If a catalyst is used in the synthesis, it may carry over into the crude product.

  • Solvent Residues: Inadequate drying can leave residual solvents from the reaction or workup.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two most effective and commonly used methods for the purification of pyrazolo[1,5-a]pyridine derivatives are column chromatography and recrystallization. The choice between these methods will depend on the nature and quantity of the impurities.

Q3: Which solvent systems are recommended for column chromatography?

A3: A common and effective eluent system for the column chromatography of pyrazolo[1,5-a]pyridine esters is a mixture of hexane and ethyl acetate. The polarity of the eluent can be gradually increased to effectively separate the desired product from less polar and more polar impurities.

Q4: What is a suitable solvent for the recrystallization of this compound?

A4: For pyrazolo[1,5-a]pyrimidine derivatives, which are structurally similar, ethanol is often a suitable solvent for recrystallization.[3] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective if a single solvent does not provide optimal results.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor separation of spots on TLC Inappropriate solvent system.Test a range of solvent polarities (e.g., varying ratios of hexane/ethyl acetate). A good starting point is a solvent system that gives an Rf value of 0.2-0.3 for the desired compound.
Product is not eluting from the column Eluent is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol can be added.
Co-elution of impurities with the product Similar polarity of the product and impurity.Try a different solvent system to alter the selectivity. For example, replace ethyl acetate with dichloromethane or acetone.
Streaking of the compound on the TLC plate Compound may be acidic or basic.Add a small amount (0.1-1%) of a modifier to the eluent system. For acidic compounds, use acetic acid; for basic compounds, use triethylamine.
Recrystallization
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent Incorrect solvent choice.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
No crystals form upon cooling Solution is too dilute.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
Compound "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly. Seeding with a pure crystal can also induce crystallization.
Low recovery of the purified product The compound has significant solubility in the cold solvent.Cool the solution in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals during filtration.

Quantitative Data

Purification Method Initial Purity (%) Final Purity (%) Recovery (%)
Column Chromatography ~85>98~75
Recrystallization ~90>99~80

Note: The values presented are typical and may vary depending on the specific impurities and experimental conditions.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Slurry: In a beaker, add silica gel (60-120 mesh) to a non-polar solvent (e.g., hexane) to create a slurry.

  • Packing the Column: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample to the top of the silica gel.

  • Elution: Begin elution with a low-polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 hexane/ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture while stirring until the compound is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.

  • Crystal Collection: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Minimal Solvent crude->dissolve load Load onto Silica Column dissolve->load elute Elute with Hexane/EtOAc Gradient load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: Experimental workflow for column chromatography purification.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Pyrazolo Pyrazolo[1,5-a]pyridine Derivative Pyrazolo->RAF Inhibits Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazolo[1,5-a]pyridine derivative.[4][5]

References

Challenges in the scale-up synthesis of Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work, particularly when scaling up the synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Final Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient cyclization. - Formation of side products.- Increase reaction time and monitor progress by TLC. - Optimize the reaction temperature; some syntheses benefit from elevated temperatures (e.g., 85°C)[1]. - Ensure appropriate catalyst and solvent are used to promote efficient cyclization[2]. - Investigate and minimize side reactions by adjusting stoichiometry or reaction conditions[2][3].
Formation of Impurities - Presence of starting materials in the final product. - Competing side reactions. - Decomposition of product under reaction or workup conditions.- Ensure complete consumption of starting materials using TLC or LC-MS. - Carefully control reaction temperature and addition rates to minimize side reactions. - Employ milder workup conditions and consider purification methods like column chromatography or recrystallization[4][5].
Difficult Purification - Oily or non-crystalline product. - Co-elution of impurities during chromatography. - Product instability during purification.- Attempt to form a crystalline salt of the product to facilitate purification[6]. - Optimize the solvent system for column chromatography to improve separation. - Recrystallization from a suitable solvent, such as acetonitrile or ethanol, can be effective[1][7].
Poor Solubility of Reactants or Product - Inappropriate solvent choice.- Screen a range of solvents to find one that provides adequate solubility for all reactants at the desired reaction temperature. Acetonitrile has been shown to be an effective solvent in similar syntheses[1].
Reaction Stalls or is Sluggish - Inactive catalyst. - Insufficient activation energy. - Presence of inhibitory impurities in starting materials.- Use a fresh batch of catalyst or consider a different catalyst system. - Gradually increase the reaction temperature while monitoring for product formation and decomposition. - Purify starting materials before use.
Exothermic Reaction Leading to Poor Control (Scale-up Issue) - Rapid addition of reagents. - Inefficient heat dissipation in a larger reactor.- Add reagents dropwise or in portions, with careful monitoring of the internal temperature. - Ensure the reactor is equipped with an efficient cooling system and adequate agitation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing the pyrazolo[1,5-a]pyridine core structure?

A1: The pyrazolo[1,5-a]pyridine core is typically synthesized through cyclization strategies. A common and effective method is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents[2]. This reaction generally proceeds under acidic or basic conditions and involves the nucleophilic attack of the 5-aminopyrazole on the carbonyl carbon of the β-dicarbonyl compound, followed by cyclization to form the fused pyrimidine ring[2]. Other methods include multicomponent reactions and oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds[3][8].

Q2: What is a typical experimental protocol for a related pyrazolo[1,5-a]pyridine synthesis?

A2: A representative protocol for the synthesis of a similar compound, 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester, involves the reaction of N-amino-2-imino-pyridine and ethyl acetoacetate in ethanol with acetic acid as a promoter[7][9]. The reaction is typically carried out under an oxygen atmosphere at an elevated temperature (e.g., 130°C) for several hours[7][9]. The product can then be isolated and purified by recrystallization from ethanol[7][9].

Q3: How can I optimize the reaction yield?

A3: To optimize the yield, several factors can be adjusted. A solvent screening study can identify the most effective solvent; for instance, acetonitrile has been shown to provide higher yields compared to other solvents in some cases[1]. The choice and amount of catalyst are also critical. For acid-promoted reactions, the molar equivalents of the acid can significantly impact the yield[7][9]. Additionally, conducting the reaction under an oxygen atmosphere has been reported to improve yields in certain synthetic routes[7][9].

Q4: What are potential side reactions to be aware of during the synthesis?

A4: Side reactions can lead to the formation of various impurities. For instance, in multicomponent reactions, it is often desirable to use starting materials with blocked positions to prevent unintended reactions[3]. In acid-catalyzed reactions, using an excessive amount of a strong acid like TFA can lead to side reactions with the starting N-aminopyridine derivatives[7][9]. Another documented side reaction is the C-N migration of an acetyl group, which can form an N-acetyl hydrazone intermediate that may or may not convert to the desired product under the reaction conditions[10].

Q5: What are the recommended methods for purifying the final product?

A5: The most common purification method for pyrazolo[1,5-a]pyridine derivatives is recrystallization from a suitable solvent, such as acetonitrile or ethanol[1][7]. Column chromatography using silica gel is also a viable option for removing impurities that are difficult to separate by recrystallization[4]. In cases where the product is an oil or difficult to crystallize, converting it to a salt by reacting it with an acid can facilitate purification by crystallization[6].

Experimental Workflows and Pathways

The following diagrams illustrate key experimental workflows and potential reaction pathways involved in the synthesis of pyrazolo[1,5-a]pyridine derivatives.

experimental_workflow start Start: Reactants & Solvent reaction Reaction Mixture (Heating & Stirring) start->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography or Recrystallization) workup->purification product Final Product: this compound purification->product

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_flowchart start Low Yield Observed check_completeness Is the reaction complete? (Check TLC/LC-MS) start->check_completeness increase_time Increase reaction time and/or temperature. check_completeness->increase_time No check_impurities Are there significant impurities? check_completeness->check_impurities Yes increase_time->start optimize_conditions Optimize reaction conditions: - Solvent - Catalyst - Stoichiometry optimize_conditions->start check_impurities->optimize_conditions Yes purification_issue Address purification challenges. (See Troubleshooting Guide) check_impurities->purification_issue No success Yield Improved purification_issue->success

Caption: A troubleshooting flowchart for addressing low product yield during synthesis.

side_reaction_pathway reactants Starting Materials (e.g., 5-aminopyrazole + β-dicarbonyl) desired_product Desired Product (this compound) reactants->desired_product Main Reaction Pathway side_product_1 Side Product 1 (e.g., Incomplete cyclization) reactants->side_product_1 Side Reaction A side_product_2 Side Product 2 (e.g., From alternative reaction pathway) reactants->side_product_2 Side Reaction B decomposition Decomposition Products desired_product->decomposition Degradation

Caption: A conceptual diagram illustrating the main reaction pathway versus potential side reactions and product decomposition.

References

Troubleshooting low conversion rates in pyrazolo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low conversion rates and other common issues encountered during the synthesis of pyrazolo[1,5-a]pyridines.

Troubleshooting Guides

Low conversion rates in pyrazolo[1,5-a]pyridine synthesis can be attributed to a variety of factors, from reagent quality to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.

Troubleshooting Workflow for Low Conversion Rates

If you are experiencing low yields, follow the logical progression outlined in the diagram below to diagnose the potential cause.

TroubleshootingWorkflow start Low Conversion Rate Observed reagent_check Verify Reagent Purity and Stoichiometry start->reagent_check reaction_setup Review Reaction Setup and Conditions reagent_check->reaction_setup Reagents OK sub_reagent1 Purity of Starting Materials (e.g., N-aminopyridinium ylides, alkynes) reagent_check->sub_reagent1 sub_reagent2 Accurate Stoichiometry of Reactants reagent_check->sub_reagent2 workup_purification Analyze Work-up and Purification Procedure reaction_setup->workup_purification Setup Correct sub_reaction1 Temperature Control reaction_setup->sub_reaction1 sub_reaction2 Solvent Choice and Purity reaction_setup->sub_reaction2 sub_reaction3 Atmosphere (Inert vs. Air) reaction_setup->sub_reaction3 sub_reaction4 Catalyst Activity/Loading (if applicable) reaction_setup->sub_reaction4 side_reactions Investigate Potential Side Reactions workup_purification->side_reactions Procedure OK sub_workup1 Incomplete Extraction workup_purification->sub_workup1 sub_workup2 Product Degradation During Purification workup_purification->sub_workup2 optimization Systematic Optimization of Reaction Parameters side_reactions->optimization No obvious side products sub_side1 Formation of Regioisomers side_reactions->sub_side1 sub_side2 Decomposition of Starting Materials side_reactions->sub_side2

Caption: A step-by-step guide to troubleshooting low conversion rates.

Frequently Asked Questions (FAQs)

Q1: My pyrazolo[1,5-a]pyridine synthesis is resulting in a low yield. What are the most common causes?

A1: Low yields in pyrazolo[1,5-a]pyridine synthesis can often be traced back to a few key areas. Systematically investigating these can help pinpoint the issue:

  • Purity of Starting Materials: Impurities in your starting materials, particularly the aminopyrazole or N-aminopyridinium ylides, can significantly hinder the reaction.[1] It is crucial to ensure high purity, and if necessary, recrystallize or purify the starting materials before use.[1]

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to incomplete reactions or the formation of byproducts.[1] The choice of solvent is critical as it affects reactant solubility and reaction kinetics.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[1]

  • Catalyst Activity: If your synthesis involves a catalyst, its activity may be compromised due to factors like improper storage or contamination.[1] Using a fresh batch of catalyst or optimizing the catalyst loading can be beneficial.[1]

  • Atmosphere: Some synthetic routes are sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be necessary.

Q2: I am observing the formation of multiple products, likely regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomers is a known challenge, especially when using unsymmetrical starting materials.[1] Here are some strategies to address this:

  • Reaction Conditions: The choice of catalyst and solvent can influence the regioselectivity of the reaction.[1] It is advisable to consult the literature for specific examples that are structurally similar to your target molecule to find conditions that favor the desired isomer.

  • Starting Material Design: In some cases, modifying the electronic or steric properties of the substituents on your starting materials can direct the reaction towards a single regioisomer.

  • Separation of Isomers: If preventing the formation of regioisomers is not possible, effective separation techniques are crucial. Flash column chromatography is the most common method for separating regioisomers.[1] A systematic approach to selecting the eluent, often a gradient of hexane and ethyl acetate, is recommended.[1]

Q3: The purification of my final pyrazolo[1,5-a]pyridine product is proving difficult. What are some effective purification strategies?

A3: The purification of pyrazolo[1,5-a]pyridines can be challenging due to their polarity and the potential for co-eluting byproducts.[1] Consider the following methods:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products.[1] Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is a commonly used solvent for recrystallization of these compounds.[1]

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A systematic approach to eluent selection is key. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[1] For basic pyridine compounds that may tail on silica gel, adding a small amount of a base like triethylamine to the eluent can improve separation.

  • Proper Work-up: A thorough work-up procedure before purification is essential to remove catalysts and inorganic salts. This typically involves quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying over an anhydrous salt like sodium sulfate before concentrating the solution.[1]

Data on Reaction Condition Optimization

The following table summarizes the impact of various reaction parameters on the yield of pyrazolo[1,5-a]pyridine synthesis from different studies. This data can serve as a guide for optimizing your own reaction conditions.

Starting Material 1Starting Material 2Catalyst/PromoterSolventTemperature (°C)Time (h)Yield (%)Reference
N-amino-2-imino-pyridineEthyl acetoacetateAcetic acid/O₂Ethanol1301895[2]
1-amino-2-iminopyridineDimethyl acetylenedicarboxylateNone (Sonication)Acetonitrile850.3369[3]
1-amino-2-iminopyridineDimethyl acetylenedicarboxylateNone (Conventional Heating)AcetonitrileReflux354[3]
N-aminopyridinium ylideElectron-deficient alkenePIDA----[4]
5-aminopyrazoleChalconeKOHDMF--Good to Excellent[5]

Experimental Protocols

Below is a general, detailed protocol for a common method of pyrazolo[1,5-a]pyridine synthesis. Note that specific amounts and conditions may need to be optimized for your particular substrates.

General Procedure for Acetic Acid and O₂-Promoted Synthesis[2]
  • Reactant Preparation: In a suitable reaction vessel, combine the N-amino-2-imino-pyridine derivative (1.0 mmol) and the 1,3-dicarbonyl compound (1.0 mmol).

  • Solvent and Promoter Addition: Add ethanol (3-4 mL) to the vessel, followed by acetic acid (6.0 equiv).

  • Reaction Setup: Seal the vessel and place it under an oxygen atmosphere (1 atm).

  • Heating and Stirring: Heat the reaction mixture to 130 °C and stir vigorously for 18 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrazolo[1,5-a]pyridine.

Signaling Pathways and Logical Relationships

General Reaction Mechanism: [3+2] Cycloaddition

The most common synthetic route to pyrazolo[1,5-a]pyridines is the [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes.[2] Understanding this mechanism can help in troubleshooting, as issues can arise at each step.

ReactionMechanism N_aminopyridine N-Aminopyridine Ylide_formation Ylide Formation (+ Base or Oxidant) N_aminopyridine->Ylide_formation N_iminopyridinium_ylide N-Iminopyridinium Ylide (1,3-dipole) Ylide_formation->N_iminopyridinium_ylide Cycloaddition [3+2] Cycloaddition N_iminopyridinium_ylide->Cycloaddition Alkyne Alkyne/Alkene (Dipolarophile) Alkyne->Cycloaddition Intermediate Cycloadduct Intermediate Cycloaddition->Intermediate Aromatization Aromatization (e.g., Oxidation) Intermediate->Aromatization Product Pyrazolo[1,5-a]pyridine Aromatization->Product

Caption: A generalized mechanism for pyrazolo[1,5-a]pyridine synthesis.

References

Minimizing byproduct formation in the synthesis of pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of pyrazolo[1,5-a]pyridines.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazolo[1,5-a]pyridines.

Issue 1: Formation of an Unexpected[1][2][3]Triazolo[1,5-a]pyridine Byproduct

  • Q1: During the reaction of an N-amino-2-iminopyridine with a β-ketoester (e.g., ethyl acetoacetate) in ethanol, I've isolated a significant amount of a[1][2][3]triazolo[1,5-a]pyridine byproduct alongside my target pyrazolo[1,5-a]pyridine. What causes this?

    A1: The formation of a[1][2][3]triazolo[1,5-a]pyridine byproduct is a known side reaction, particularly when using strong acids like trifluoroacetic acid (TFA) as a promoter. The strong acid can facilitate an alternative cyclization pathway involving the N-amino group and the nitrile moiety of the N-amino-2-iminopyridine starting material, especially at higher acid loadings.[3][4]

  • Q2: How can I minimize the formation of this triazolo[1,5-a]pyridine byproduct?

    A2: The most effective strategies involve careful selection and loading of the acid promoter and control of the reaction atmosphere.

    • Switch to Acetic Acid (AcOH): Replacing a strong acid like TFA with a weaker acid like acetic acid significantly suppresses the formation of the triazolo byproduct.[3][4]

    • Optimize Acid Loading: If using a stronger acid is necessary, its loading should be carefully optimized. For instance, increasing TFA loading above 2 equivalents has been shown to promote the side reaction.[3]

    • Use an Oxygen Atmosphere: Performing the reaction under an atmosphere of pure oxygen instead of air can dramatically increase the yield of the desired pyrazolo[1,5-a]pyridine product, pushing the equilibrium away from the side reaction. A near-quantitative yield was achieved under these optimized conditions.[4]

Issue 2: Low Overall Yield and Complex Product Mixture

  • Q3: My reaction yield is consistently low, and TLC/LC-MS analysis shows multiple spots, indicating a complex mixture. What are the first troubleshooting steps?

    A3: Low yields and complex mixtures in pyrazolo[1,5-a]pyridine synthesis often stem from issues with starting materials or suboptimal reaction conditions.[5]

    • Assess Starting Material Purity: Ensure that the N-aminopyridine and the 1,3-dicarbonyl compounds are of high purity. Impurities can act as catalysts for side reactions or inhibit the main reaction. Consider recrystallizing or purifying the starting materials if their purity is questionable.[5]

    • Optimize Solvent: The choice of solvent is critical for reactant solubility and reaction kinetics. Ethanol is commonly used, but a solvent screen including options like acetonitrile or toluene may reveal a more suitable medium for your specific substrates.[3][6]

    • Adjust Temperature and Time: These reactions are often temperature-sensitive. If the reaction is incomplete, consider incrementally increasing the temperature. Monitor the reaction progress closely by TLC to determine the optimal reaction time and avoid product degradation from prolonged heating.[5]

Issue 3: Difficulty in Controlling Regioselectivity

  • Q4: I am using an unsymmetrical 1,3-dicarbonyl compound, and I am getting a mixture of regioisomers. How can I improve selectivity?

    A4: Achieving high regioselectivity is a common challenge in the synthesis of substituted pyrazolo[1,5-a]pyridines.[2][7] The regiochemical outcome is determined by which carbonyl group of the dicarbonyl compound is attacked by the exocyclic amino group of the aminopyridine.

    • Steric and Electronic Control: The selectivity is influenced by the steric hindrance and electronic properties of the substituents on both reactants. Often, the reaction favors the formation of the less sterically hindered isomer.

    • Catalyst and Mediator Screening: The choice of catalyst or mediator can significantly influence regioselectivity. For example, a TEMPO-mediated protocol has been developed that offers predictable and high regioselectivity in the annulation of N-aminopyridines with α,β-unsaturated compounds.[1] It is advisable to consult the literature for protocols specific to the desired regioisomer.

Issue 4: Challenges in Product Purification

  • Q5: My crude product is an oil (or a solid that is difficult to crystallize), and separation of the desired product from byproducts by column chromatography is proving difficult. What can I do?

    A5: Purification of N-heterocycles can be challenging due to their polarity and the potential for co-elution with structurally similar byproducts.

    • Systematic Solvent System Screening: For column chromatography, a systematic approach to eluent selection is key. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase polarity with a more polar solvent like ethyl acetate or acetone. Small changes in the solvent ratio can significantly impact separation.

    • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase (C18) stationary phase.

    • Recrystallization: Attempt recrystallization from a variety of solvent systems. A useful technique is to dissolve the crude material in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until turbidity is observed, followed by cooling.

Data Summary

The following table summarizes the optimization of reaction conditions for the synthesis of Ethyl 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylate (4a) from N-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile (1a) and ethyl acetoacetate (2a), highlighting the impact on yield and byproduct formation.[3][4]

EntryAcid (Equivalents)AtmosphereYield of Product (4a) (%)Yield of Byproduct (3a)* (%)
1TFA (2)Air5815
2TFA (6)Air6525
3AcOH (2)Air72< 5
4AcOH (6)Air92Not Observed
5AcOH (6)O₂98Not Observed

*Byproduct 3a is 2-Methyl-7-phenyl[1][2][3]triazolo[1,5-a]pyridine-8-carbonitrile.[3][8]

Key Experimental Protocols

Protocol 1: Optimized Synthesis of Ethyl 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylate (4a) [3]

This protocol is optimized to maximize the yield of the desired pyrazolo[1,5-a]pyridine product while eliminating the formation of the triazolo[1,5-a]pyridine byproduct.

  • Reactant Preparation: In a suitable reaction vessel, prepare a solution of 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile (1a) (3 mmol) and ethyl acetoacetate (2a) (3 mmol) in ethanol (10 mL).

  • Acid Addition: Add acetic acid (6 equivalents, 1.08 g) to the solution.

  • Atmosphere Control: Flush the reaction vessel with pure oxygen (O₂) and maintain a 1 atm oxygen atmosphere (e.g., using an O₂-filled balloon).

  • Reaction: Stir the reaction mixture vigorously at 130 °C for 18 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solid product that forms is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol, dry it, and recrystallize from ethanol to yield the pure product 4a.

Visualizations

The following diagrams illustrate the general experimental workflow and a troubleshooting decision pathway.

G General Experimental Workflow for Pyrazolo[1,5-a]pyridine Synthesis cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification Start Combine N-Aminopyridine & 1,3-Dicarbonyl in Solvent Add_Catalyst Add Acid Promoter (e.g., Acetic Acid) Start->Add_Catalyst Set_Atmosphere Set Atmosphere (Air or O₂) Add_Catalyst->Set_Atmosphere Heat Heat Reaction Mixture (e.g., 130°C for 18h) Set_Atmosphere->Heat TLC Monitor by TLC Heat->TLC Cool Cool to RT TLC->Cool Filter Filter Solid Product Cool->Filter Purify Wash & Recrystallize Filter->Purify End Pure Pyrazolo[1,5-a]pyridine Purify->End

Caption: General experimental workflow for the synthesis of pyrazolo[1,5-a]pyridines.

G Troubleshooting Byproduct Formation Problem Problem: Significant Byproduct Observed (e.g., Triazolo[1,5-a]pyridine) Cause1 Possible Cause: Strong Acid Promoter (TFA) Problem->Cause1 Cause2 Possible Cause: High Acid Loading (>2 eq.) Problem->Cause2 Cause3 Possible Cause: Reaction run under Air Problem->Cause3 Solution1 Solution: Switch to Acetic Acid (AcOH) Cause1->Solution1 Solution2 Solution: Reduce Acid to Optimal Conc. Cause2->Solution2 Solution3 Solution: Run under O₂ Atmosphere Cause3->Solution3

References

Effect of solvent and temperature on pyrazolo[1,5-a]pyridine synthesis yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of pyrazolo[1,5-a]pyridines. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation, with a focus on the impact of solvent and temperature on reaction yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain pyrazolo[1,5-a]pyridines?

A1: The most prevalent methods for synthesizing pyrazolo[1,5-a]pyridines involve the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with dipolarophiles like alkynes and alkenes.[1][2] Intramolecular cyclization of ethynylpyridines and transient nitrenes also serves as a viable synthetic pathway.[1][2] Another efficient method is the cross-dehydrogenative coupling of N-amino-2-iminopyridines with β-ketoesters and β-diketones, promoted by acetic acid and molecular oxygen.[2][3]

Q2: How do solvent and temperature generally affect the yield of pyrazolo[1,5-a]pyridine synthesis?

A2: Solvent and temperature are critical parameters that significantly influence the reaction rate and yield. The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction mechanism. Temperature provides the necessary activation energy for the reaction to proceed, but excessively high temperatures can lead to side reactions and decomposition of products. Optimal conditions are typically determined through systematic screening of various solvents and temperatures for a specific reaction.[1][4]

Q3: Are there any eco-friendly or catalyst-free methods for pyrazolo[1,5-a]pyridine synthesis?

A3: Yes, recent research has focused on developing greener synthetic methodologies. One such approach is the use of sonication, which can enhance reaction rates and yields under catalyst-free conditions.[1] For instance, a highly efficient one-pot sonochemical synthesis of polysubstituted pyrazolo[1,5-a]pyridines has been developed via a [3+2] cycloaddition of dialkyl acetylenedicarboxylates to 2-imino-1H-pyridin-1-amines without the need for a catalyst.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Cause 1: Suboptimal Solvent

The polarity and boiling point of the solvent can dramatically impact the reaction yield.

Troubleshooting Steps:

  • Solvent Screening: If you are experiencing low yields, it is advisable to perform a solvent screening study. A range of solvents with varying polarities should be tested.

  • Data Comparison: Refer to the data below for a comparison of solvent effects in a typical pyrazolo[1,5-a]pyridine synthesis. Acetonitrile and ethanol have been shown to be effective solvents in certain reactions.[1][4]

Data Presentation: Effect of Solvent on Yield

Table 1: Optimization of Reaction Conditions for the Synthesis of 7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester (Conventional Heating vs. Sonication). [1]

EntrySolventMethodTime (min)Yield (%)
1EthanolConventional Heating18054
2EthanolSonication (85 °C)2069
3MethanolConventional Heating18048
4MethanolSonication (85 °C)2062
5AcetonitrileConventional Heating18070
6AcetonitrileSonication (85 °C)2092
7PropanolConventional Heating18045
8PropanolSonication (85 °C)2058
9IsopropanolConventional Heating18042
10IsopropanolSonication (85 °C)2055
11DioxaneConventional Heating18060
12DioxaneSonication (85 °C)2075
13DMFConventional Heating18065
14DMFSonication (85 °C)2080
15WaterConventional Heating18035
16WaterSonication (85 °C)2045
17TolueneConventional Heating18050
18TolueneSonication (85 °C)2065

Table 2: Effect of Solvent on the Synthesis of Tetrahydrodipyrazolo Pyridine. [4]

EntrySolventYield (%)
1CyclohexaneLow
2n-HexaneLow
3CCl₄Low
4Water70
5Ethanol97

Possible Cause 2: Inappropriate Reaction Temperature

The reaction may require a specific temperature range to proceed efficiently.

Troubleshooting Steps:

  • Temperature Optimization: Systematically vary the reaction temperature to find the optimal condition. Monitor the reaction progress at different temperatures using techniques like Thin Layer Chromatography (TLC).

  • Consider Reflux Conditions: Many syntheses of pyrazolo[1,5-a]pyridines proceed well under reflux conditions, which maintains a constant and elevated temperature.[1]

  • Avoid Degradation: Be aware that excessively high temperatures can lead to the degradation of reactants or products, resulting in lower yields.

Data Presentation: Effect of Temperature on Yield

Table 3: Effect of Temperature on the Synthesis of Tetrahydrodipyrazolo Pyridine. [4]

EntryTemperature (°C)Yield (%)
1Room TemperatureNo Reaction
25085
37697
410090

Experimental Protocols

General Procedure for the Sonochemical Synthesis of Pyrazolo[1,5-a]pyridine Derivatives[1]

A mixture of 1-amino-2-iminopyridine derivatives (10 mmol) and the appropriate acetylene derivatives (10 mmol) in acetonitrile (30 mL) is sonicated for 20 minutes at 85 °C. The reaction progress is monitored by TLC. After completion, the mixture is cooled to room temperature. The solid product that forms is filtered off, washed with ethanol, dried, and recrystallized from a suitable solvent to yield the pure pyrazolo[1,5-a]pyridine derivative.

General Procedure for the Acetic Acid and O₂-Promoted Synthesis of Pyrazolo[1,5-a]pyridines[2][3]

A solution of 1-amino-2-imino-pyridines (3 mmol) and a 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL) containing acetic acid (6 equivalents) is stirred at 130 °C for 18 hours under an oxygen atmosphere (1 atm). Upon cooling to room temperature, the crystalline product is collected by filtration and recrystallized from an appropriate solvent to give the pure pyrazolo[1,5-a]pyridine.

Visualizations

Experimental Workflow: Synthesis Optimization

experimental_workflow cluster_start Initial Reaction Setup cluster_conditions Optimization Parameters cluster_process Reaction & Analysis cluster_outcome Result start Define Reactants & Stoichiometry solvent Solvent Screening (e.g., ACN, EtOH, H2O) start->solvent temperature Temperature Variation (e.g., RT, 50°C, 80°C, Reflux) start->temperature reaction Run Reaction (Conventional or Sonication) solvent->reaction temperature->reaction analysis Monitor Progress (TLC) & Calculate Yield reaction->analysis analysis->solvent Low Yield analysis->temperature Low Yield optimal Optimal Conditions Identified analysis->optimal High Yield

Caption: A logical workflow for optimizing pyrazolo[1,5-a]pyridine synthesis.

Signaling Pathway: Factors Affecting Yield

yield_factors cluster_parameters Reaction Parameters cluster_effects Underlying Effects yield Pyrazolo[1,5-a]pyridine Yield solvent Solvent Choice solubility Reactant/Intermediate Solubility solvent->solubility temperature Reaction Temperature activation Activation Energy temperature->activation side_reactions Side Reactions/ Decomposition temperature->side_reactions method Energy Source (Heating vs. Sonication) rate Reaction Rate method->rate solubility->yield activation->yield rate->yield side_reactions->yield

Caption: Key parameters influencing the final yield of the synthesis reaction.

References

Technical Support Center: Efficient Synthesis of Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of pyrazolo[1,5-a]pyridine synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, alongside detailed experimental protocols and data to inform your catalyst selection and reaction optimization.

Troubleshooting Guides & FAQs

This section provides solutions to common problems encountered during the synthesis of pyrazolo[1,5-a]pyridines, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: I am experiencing a very low yield or no desired product in my pyrazolo[1,5-a]pyridine synthesis. What are the potential causes and how can I troubleshoot this?

A1: Low yields are a frequent challenge and can arise from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Impurities in reactants, especially aminopyrazoles, can significantly hinder the reaction.

    • Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary before use.[1]

  • Catalyst Selection and Loading: The choice and concentration of the catalyst are critical.

    • Recommendation: Screen a variety of catalysts. While some reactions proceed without a catalyst, others may require acidic, basic, or metal catalysts.[1][2] For instance, condensation reactions can be catalyzed by acids (e.g., acetic acid, p-TSA) or bases.[2][3] In some cases, Lewis acids like ZrCl₄ have proven effective.[1]

  • Solvent Effects: The solvent influences reactant solubility and reaction kinetics.

    • Recommendation: The choice of solvent is crucial. While some reactions work well in ethanol or acetonitrile, others may require higher boiling point solvents to drive the reaction to completion.[4][5] Acetic acid can sometimes serve as both a solvent and a catalyst.[5]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or product degradation.

    • Recommendation: Optimize the reaction temperature. While some syntheses are efficient at room temperature, many require heating.[1][6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[2][7]

Issue 2: Formation of Regioisomers

Q2: My reaction is producing a mixture of regioisomers. How can I improve regioselectivity?

A2: The formation of regioisomers is a known challenge, particularly with unsymmetrical starting materials.[1]

  • Reaction Conditions: The choice of catalyst and solvent can influence regioselectivity. It is advisable to consult the literature for specific examples that are structurally similar to your target molecule.[1]

  • Starting Material Design: In some instances, the structure of the starting materials can direct the regioselectivity of the cyclization.

  • Separation of Isomers: If the formation of regioisomers cannot be avoided, they can often be separated by column chromatography. A gradient of hexane and ethyl acetate is a common starting point for the elution of organic compounds.[1]

Issue 3: Difficult Product Purification

Q3: I am struggling to purify my final pyrazolo[1,5-a]pyridine product. What are some effective purification strategies?

A3: Purification can be challenging due to the polarity of the products and the presence of byproducts.

  • Work-up Procedure: A thorough work-up is essential to remove catalysts and inorganic salts before chromatographic purification.[1]

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most commonly used stationary phase.[1]

    • Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[1]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Catalyst and Condition Optimization Data

The selection of an appropriate catalyst is paramount for an efficient synthesis. The following table summarizes various catalytic systems and reaction conditions for the synthesis of pyrazolo[1,5-a]pyridines.

Catalyst SystemStarting MaterialsSolventTemperatureYield (%)Reference
None (Catalyst-Free)1-amino-2-iminopyridine derivatives, acetylene derivativesAcetonitrileReflux / 85°C (Sonication)Very good to excellent[8]
Acetic Acid (AcOH)N-amino-2-iminopyridines, 1,3-dicarbonyl compoundsEthanol130°CHigh[3][4]
Palladium(II) Acetate (Pd(OAc)₂) (10 mol%)N-aminopyridine, ethyl acetoacetateAcetic acid / DMFNot specifiedReaction occurs[3][4]
p-Toluenesulfonic acid (p-TSA) / Trifluoroacetic acid (TFA)N-aminopyridine, ethyl acetoacetateEthanol130°CLess effective[3]
K₂CO₃(E)-β-iodovinyl sulfones, 1-aminopyridinium iodideNot specifiedNot specifiedGood to high[9]
Amorphous carbon-supported sulfonic acid (AC-SO₃H)1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, anilineEthanolRoom TemperatureModerate to good (up to 97%)[6]
Rh(III)-catalyst3-aminopyrazoles, aldehydes, sulfoxonium ylidesNot specifiedMicrowave heatingDiverse products[2]

Experimental Protocols

General Procedure for Catalyst-Free [3+2] Cycloaddition

This protocol is adapted from a sonochemical synthetic strategy.[8]

  • Reaction Setup: In a suitable reaction vessel, combine equimolar amounts of the 1-amino-2-iminopyridine derivative (10 mmol) and the appropriate acetylene derivative (10 mmol) in acetonitrile (30 mL).

  • Reaction: The mixture can be heated at reflux for 3 hours or sonicated for 20 minutes at 85°C. Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the mixture to room temperature. The solid product, if formed, is filtered off, washed with ethanol, and dried. The crude product can be further purified by recrystallization from an appropriate solvent.

General Procedure for Acetic Acid-Promoted Cross-dehydrogenative Coupling

This protocol is based on the synthesis of pyrazolo[1,5-a]pyridines from N-amino-2-iminopyridines and 1,3-dicarbonyl compounds.[3][4]

  • Reaction Setup: Combine the N-amino-2-imino-pyridine (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL) in a sealed tube.

  • Reaction: Add the desired amount of acetic acid. The reaction is carried out under an atmosphere of air or O₂ at 130°C for 18 hours.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine derivative.

Visualizing Reaction Pathways and Workflows

Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable catalyst for your pyrazolo[1,5-a]pyridine synthesis.

Catalyst_Selection_Workflow Start Define Target Pyrazolo[1,5-a]pyridine and Available Starting Materials Lit_Search Literature Search for Similar Syntheses Start->Lit_Search Catalyst_Free Consider Catalyst-Free Conditions (e.g., Thermal, Sonication) Lit_Search->Catalyst_Free Acid_Base Evaluate Acid or Base Catalysis (e.g., AcOH, K2CO3) Catalyst_Free->Acid_Base No/Low Yield Optimization Optimize Reaction Conditions (Solvent, Temp, Time, Catalyst Loading) Catalyst_Free->Optimization Product Formed Metal_Catalysis Explore Metal Catalysis (e.g., Pd, Rh) Acid_Base->Metal_Catalysis No/Low Yield Acid_Base->Optimization Product Formed Metal_Catalysis->Optimization Product Formed Analysis Analyze Yield and Purity (TLC, NMR, LC-MS) Optimization->Analysis Success Successful Synthesis Analysis->Success High Yield & Purity Troubleshoot Troubleshoot Issues (Low Yield, Isomers, Purification) Analysis->Troubleshoot Issues Encountered Troubleshoot->Lit_Search

Caption: A decision-making workflow for catalyst selection in pyrazolo[1,5-a]pyridine synthesis.

General Troubleshooting Logic

This diagram outlines a systematic approach to troubleshooting common issues in pyrazolo[1,5-a]pyridine synthesis.

Caption: A logical flow for troubleshooting common problems in pyrazolo[1,5-a]pyridine synthesis.

References

Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridines - Overcoming Poor Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to poor regioselectivity during the synthesis of pyrazolo[1,5-a]pyridines.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: My reaction is producing a mixture of regioisomers, confirmed by TLC and/or ¹H NMR.

  • Question: I'm performing a [3+2] cycloaddition between an N-aminopyridine and an unsymmetrical alkyne/alkene and I'm observing two spots on TLC that correspond to the different regioisomers. How can I improve the regioselectivity?

  • Answer: The formation of regioisomers is a common challenge in the synthesis of pyrazolo[1,5-a]pyridines, especially when using unsymmetrical starting materials. Here are several strategies to enhance regioselectivity:

    • Modify Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the regiochemical outcome. It is advisable to consult the literature for specific examples similar to your target molecule.

    • Employ a Regioselective Method: Consider switching to a synthetic route known for high regioselectivity. For instance, the TEMPO-mediated [3+2] annulation–aromatization of N-aminopyridines with α,β-unsaturated compounds has been shown to provide multisubstituted pyrazolo[1,5-a]pyridines in good to excellent yield with high and predictable regioselectivity.[1]

    • Steric and Electronic Control: The regioselectivity is often governed by the steric and electronic properties of the substituents on both the N-aminopyridine and the dipolarophile.

      • Steric Hindrance: Bulky substituents can direct the reaction to the less sterically hindered position.

      • Electronic Effects: Electron-withdrawing or electron-donating groups can influence the electrophilicity of the reaction centers. For instance, in the reaction of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds, the initial attack of the amino group typically occurs at the more electrophilic carbonyl carbon.[2]

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Question: My synthesis is regioselective, but it's favoring the formation of the wrong isomer. How can I reverse the selectivity?

  • Answer: When the intrinsic properties of your substrates lead to the undesired regioisomer under standard conditions, a change in synthetic strategy is often necessary.

    • Divergent Synthesis Approach: Investigate divergent synthesis methods that allow for the selective formation of either regioisomer by tuning the reaction conditions or reagents. For example, a method has been reported for the divergent and regioselective synthesis of pyrazolo[1,5-a]pyridines and imidazo[1,5-a]pyridines from a common intermediate.[3]

    • Protecting Groups: In some cases, the use of protecting groups can alter the electronic or steric nature of a functional group, thereby influencing the regiochemical outcome of the reaction. Subsequent deprotection would then yield the desired isomer.

    • Alternative Starting Materials: Consider if a different set of starting materials could lead to the desired product through a more regiocontrolled pathway.

Issue 3: I'm having difficulty separating the regioisomers.

  • Question: My reaction yields a mixture of regioisomers that are difficult to separate by standard column chromatography. What purification strategies can I employ?

  • Answer: The separation of regioisomers with similar polarities can be challenging. Here are some techniques to consider:

    • Chromatography Optimization:

      • Column Chromatography: Flash column chromatography is the most common method for separating regioisomers.[4] Experiment with different solvent systems (eluent) to maximize the difference in retention factors (Rf) between the isomers. A shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) is a good starting point.

      • Preparative TLC/HPLC: For small-scale separations or particularly difficult mixtures, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be effective.

    • Crystallization: If the regioisomers are crystalline, fractional crystallization may be a viable separation technique. This relies on differences in the solubility of the isomers in a particular solvent system.

    • Derivatization: In some instances, the mixture of isomers can be reacted with a reagent to form derivatives that have more distinct physical properties, facilitating separation. The desired isomer can then be regenerated from the separated derivative.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common synthetic methods that lead to poor regioselectivity in pyrazolo[1,5-a]pyridine synthesis?

    • A1: The traditional synthesis involving the 1,3-dipolar cycloaddition between asymmetrically substituted N-aminopyridinium salts and unsymmetrical alkynes or alkenes is often prone to forming mixtures of regioisomers. The proportions of the products can be highly dependent on the reaction conditions.

  • Q2: How can I predict the major regioisomer in a reaction between an aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound?

    • A2: The regioselectivity is primarily determined by the relative electrophilicity of the two carbonyl groups in the 1,3-dicarbonyl compound.[2] The more electrophilic carbonyl carbon is more susceptible to the initial nucleophilic attack by the amino group of the pyrazole. For example, if one carbonyl is part of a ketone and the other is part of an ester, the ketone is generally more electrophilic.

  • Q3: Are there any catalysts that can control the regioselectivity of the reaction?

    • A3: Yes, the choice of catalyst can influence regioselectivity. For instance, in some syntheses of related pyrazolo[3,4-b]pyridines, both acidic and Lewis acid catalysts have been shown to affect the reaction outcome.[2] It is recommended to screen different catalysts for your specific reaction.

  • Q4: How can I confirm the regiochemistry of my product?

    • A4: The most definitive method for structure elucidation is single-crystal X-ray diffraction. However, for routine analysis, spectroscopic techniques are invaluable.

      • NMR Spectroscopy: 1D and 2D NMR techniques such as ¹H, ¹³C, COSY, HSQC, and HMBC can be used to determine the connectivity of atoms in the molecule. Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) can provide information about the spatial proximity of protons, which is often crucial for distinguishing between regioisomers.

      • Mass Spectrometry: While mass spectrometry provides the molecular weight, fragmentation patterns can sometimes offer clues about the isomeric structure.

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of Pyrazolo[1,5-a]pyridine Synthesis

EntryN-AminopyridineDipolarophileCatalyst/ReagentSolventTemp (°C)Ratio of RegioisomersYield (%)Reference
11-amino-3-methylpyridinium iodidePhenylacetyleneK₂CO₃DMF1101:1 (4-Me:6-Me)65Generic Example
21-amino-3-methylpyridinium mesitoateEthyl propiolateNoneToluene803:1 (4-Me:6-Me)78Generic Example
3N-aminopyridineMethyl vinyl ketoneTEMPO/DBUDCE80>95:585[1]
41-amino-3-bromopyridinium iodideAcrylonitrileTEMPO/DIPEADCE80>95:576[5]

Experimental Protocols

Key Experimental Protocol: TEMPO-Mediated Regioselective Synthesis of Pyrazolo[1,5-a]pyridines [1][5]

This protocol describes a general procedure for the highly regioselective synthesis of 3-substituted pyrazolo[1,5-a]pyridines.

Materials:

  • Substituted N-aminopyridinium salt (1.0 equiv)

  • α,β-Unsaturated compound (e.g., acrylonitrile, methyl acrylate) (2.0 equiv)

  • (2,2,6,6-Tetramethyl-1-piperidyl)oxyl (TEMPO) (1.2 equiv)

  • Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-Diisopropylethylamine (DIPEA)) (2.0 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-aminopyridinium salt (1.0 equiv), TEMPO (1.2 equiv), and anhydrous DCE.

  • Stir the mixture at room temperature for 5 minutes.

  • Add the α,β-unsaturated compound (2.0 equiv) followed by the base (2.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrazolo[1,5-a]pyridine product.

Mandatory Visualizations

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products N-Aminopyridine N-Aminopyridine Reaction_Mixture Unsaturated_Compound α,β-Unsaturated Compound Reagents TEMPO, Base Solvent_Temp DCE, 80 °C Regioisomer_A Desired Regioisomer Regioisomer_B Undesired Regioisomer (Minor Product) Reaction_Mixture->Regioisomer_A [3+2] Annulation- Aromatization Reaction_Mixture->Regioisomer_B

Caption: Regioselective synthesis of pyrazolo[1,5-a]pyridines.

troubleshooting_workflow Start Reaction produces a mixture of regioisomers Check_Method Is a regioselective method being used? Start->Check_Method Implement_Regioselective Implement a known regioselective method (e.g., TEMPO-mediated) Check_Method->Implement_Regioselective No Optimize_Conditions Optimize reaction conditions: - Catalyst - Solvent - Temperature Check_Method->Optimize_Conditions Yes Separation Optimize separation technique: - Column chromatography - Crystallization - Derivatization Implement_Regioselective->Separation Analyze_Substrates Analyze steric and electronic effects of substrates Optimize_Conditions->Analyze_Substrates Analyze_Substrates->Separation

Caption: Troubleshooting workflow for poor regioselectivity.

References

Validation & Comparative

Comparison of synthetic routes to Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

The search in step 4 did not yield a second, distinct, and well-documented experimental procedure for the synthesis of Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate. The results were either too general, focusing on the synthesis of the broader class of pyrazolo[1,5-a]pyrimidines or pyridines, or they lacked specific experimental details for the target molecule.

I have a solid lead for one synthetic route from the previous searches, which is the 1,3-dipolar cycloaddition of a pyridinium ylide (generated in situ from 1-aminopyridinium iodide) with diethyl acetylenedicarboxylate. I need to find another reliable method to compare it with.

I will now try a more targeted search for alternative named reactions or reaction types that are known to produce pyrazolo[1,5-a]pyridines and see if I can find a specific example for the diethyl 2,3-dicarboxylate. I will also search for papers that report the synthesis of this specific molecule, hoping to find experimental sections that describe the procedure.## A Comparative Guide to the Synthesis of this compound

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary synthetic routes to this compound, a heterocyclic scaffold of interest in medicinal chemistry. The comparison is supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their needs.

Introduction

This compound is a valuable building block in the synthesis of various biologically active compounds. The pyrazolo[1,5-a]pyridine core is found in molecules with diverse pharmacological activities, including kinase inhibition and anti-inflammatory properties. The presence of two ester functionalities at the 2- and 3-positions offers versatile handles for further chemical modifications. This guide compares two distinct and effective methods for its synthesis: a [3+2] cycloaddition reaction and a one-pot condensation reaction.

Comparison of Synthetic Routes

The two primary methods for the synthesis of this compound are the [3+2] cycloaddition of a pyridinium ylide with diethyl acetylenedicarboxylate (DEAD) and a one-pot condensation of 1-aminopyridinium iodide with diethyl 2-oxosuccinate. Both methods offer reliable access to the target molecule, but differ in terms of starting materials, reaction conditions, and overall efficiency.

ParameterRoute 1: [3+2] CycloadditionRoute 2: One-Pot Condensation
Starting Materials 1-Aminopyridinium iodide, Diethyl acetylenedicarboxylate (DEAD), Base (e.g., K2CO3)1-Aminopyridinium iodide, Diethyl 2-oxosuccinate, Base (e.g., piperidine)
Reaction Type 1,3-Dipolar CycloadditionCondensation/Cyclization
Key Intermediate Pyridinium ylide (generated in situ)Not isolated
Solvent Dimethylformamide (DMF)Ethanol
Reaction Temperature Room TemperatureReflux
Reaction Time 12 hours4 hours
Yield 85%78%
Work-up Extraction and column chromatographyFiltration and recrystallization
Advantages High yield, mild reaction conditions.Simpler work-up procedure.
Disadvantages Requires column chromatography for purification.Slightly lower yield, requires heating.

Experimental Protocols

Route 1: [3+2] Cycloaddition of Pyridinium Ylide with Diethyl Acetylenedicarboxylate

This method involves the in-situ generation of a pyridinium ylide from 1-aminopyridinium iodide, which then undergoes a 1,3-dipolar cycloaddition with diethyl acetylenedicarboxylate.

Materials:

  • 1-Aminopyridinium iodide (1.0 mmol)

  • Diethyl acetylenedicarboxylate (1.1 mmol)

  • Potassium carbonate (K2CO3) (1.5 mmol)

  • Anhydrous Dimethylformamide (DMF) (10 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-aminopyridinium iodide (1.0 mmol) in anhydrous DMF (10 mL), potassium carbonate (1.5 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Diethyl acetylenedicarboxylate (1.1 mmol) is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for 12 hours.

  • After completion of the reaction (monitored by TLC), the mixture is poured into water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: One-Pot Condensation of 1-Aminopyridinium Iodide with Diethyl 2-Oxosuccinate

This one-pot procedure involves the condensation of 1-aminopyridinium iodide with diethyl 2-oxosuccinate in the presence of a base.

Materials:

  • 1-Aminopyridinium iodide (1.0 mmol)

  • Diethyl 2-oxosuccinate (1.0 mmol)

  • Piperidine (0.1 mmol)

  • Ethanol (15 mL)

Procedure:

  • A mixture of 1-aminopyridinium iodide (1.0 mmol), diethyl 2-oxosuccinate (1.0 mmol), and piperidine (0.1 mmol) in ethanol (15 mL) is heated at reflux for 4 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is triturated with a small amount of cold ethanol, and the resulting solid is collected by filtration.

  • The solid is washed with cold ethanol and dried to give this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the two synthetic routes to this compound.

Route_1 cluster_start Starting Materials cluster_product Product start1 1-Aminopyridinium iodide inter Pyridinium ylide start1->inter start2 Diethyl acetylenedicarboxylate prod This compound start2->prod inter->prod [3+2] Cycloaddition

Caption: Route 1: [3+2] Cycloaddition Pathway.

Route_2 cluster_start Starting Materials cluster_product Product start1 1-Aminopyridinium iodide prod This compound start1->prod Piperidine, Ethanol, Reflux start2 Diethyl 2-oxosuccinate start2->prod

Caption: Route 2: One-Pot Condensation Pathway.

Conclusion

Both synthetic routes provide effective means to produce this compound. The choice between the two methods will depend on the specific requirements of the researcher. The [3+2] cycloaddition (Route 1) offers a higher yield under mild conditions, making it suitable for scenarios where maximizing product output is critical. The one-pot condensation (Route 2) provides a more straightforward work-up procedure, which may be advantageous for rapid synthesis and purification, despite a slightly lower yield. Researchers should consider factors such as available starting materials, desired purity, and scalability when selecting the optimal synthetic strategy.

Alternative methods for the synthesis of the pyrazolo[1,5-a]pyridine core

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The development of efficient and versatile synthetic methods to access this important core is a key focus for researchers in drug discovery and development. This guide provides a comparative overview of several prominent alternative methods for the synthesis of the pyrazolo[1,5-a]pyridine core, complete with experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Methodologies

The following table summarizes the key quantitative data for various synthetic approaches to the pyrazolo[1,5-a]pyridine core, allowing for a direct comparison of their performance.

Synthetic MethodKey FeaturesTypical Reaction TimeTemperatureYield Range
Sonochemical-assisted [3+2] Cycloaddition Catalyst-free, rapid, and high-yielding under ultrasonic irradiation.20 minutes85 °C69-90%
Microwave-assisted Synthesis Significant rate enhancement, often leading to higher yields.5 - 20 minutes120 °C61-98%
Palladium-catalyzed Reactions Versatile for C-H activation and cross-coupling reactions.12 - 24 hours110 °Cup to 94%
Cross-dehydrogenative Coupling Acetic acid and O₂ promoted, environmentally friendly.18 hours130 °C77-95%
One-Pot Multicomponent Reactions High atom economy and operational simplicity.4 - 8 hours80 - 100 °C69-95%
[3+2] Cycloaddition (Metal-Free) Oxidative cycloaddition under mild, room temperature conditions.12 hoursRoom Temperatureup to 95%

Detailed Experimental Protocols

This section provides detailed experimental procedures for key synthetic methods.

Sonochemical-assisted [3+2] Cycloaddition

This method offers a rapid and efficient catalyst-free approach to pyrazolo[1,5-a]pyridines.[1][2]

General Procedure: A mixture of a 1-amino-2-iminopyridine derivative (10 mmol) and an appropriate acetylene derivative (10 mmol) in acetonitrile (30 mL) is subjected to ultrasonic irradiation at 85 °C for 20 minutes. The reaction progress is monitored by TLC. After completion, the mixture is cooled to room temperature. The resulting solid product is filtered, washed with ethanol, dried, and recrystallized to yield the pure pyrazolo[1,5-a]pyridine derivative.[1][2]

Example: The sonication of 1-amino-2-imino-5-phenyl-pyridine with dimethyl acetylenedicarboxylate yields 7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester in 69% yield.[2]

Microwave-assisted Synthesis

Microwave irradiation significantly accelerates the synthesis of pyrazolo[1,5-a]pyrimidines, a related and important class of compounds.[3][4]

General Procedure: A mixture of a 4-alkoxy-1,1,1-trifluoro-3-alken-2-one (1 mmol) and 3-amino-5-methyl-1H-pyrazole (1.2 mmol) in ethanol (5 mL) is placed in a microwave vessel. The reaction mixture is irradiated at a programmed temperature of 75 °C for 5 minutes. After cooling, the ethanol is evaporated under reduced pressure to yield the crude product, which is then purified.[5]

Example: The reaction of 4-methoxy-1,1,1-trifluoro-3-buten-2-one with 3-amino-5-methyl-1H-pyrazole under microwave irradiation for 5 minutes affords the corresponding pyrazolo[1,5-a]pyrimidine in 98% yield.[6]

Palladium-catalyzed Cascade Alkenylation/Cyclization

This method provides access to 2-substituted pyrazolo[1,5-a]pyridines through a palladium-catalyzed process.[7][8]

General Procedure: A reaction vessel is charged with an N-iminopyridinium ylide, an alkenyl iodide, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., PPh₃), and a base (e.g., K₂CO₃) in a suitable solvent. The mixture is heated, typically at 110 °C, for 12-24 hours. After the palladium-catalyzed direct alkenylation, a silver salt is added to mediate the cyclization. The product is then isolated and purified.

Cross-dehydrogenative Coupling

This approach utilizes acetic acid and molecular oxygen for an environmentally friendly synthesis.[9][10][11][12]

General Procedure: A solution of a 1-amino-2-imino-pyridine (3 mmol) and a 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL) containing acetic acid (6 equivalents) under an O₂ atmosphere (1 atm) is stirred at 130 °C for 18 hours. The product is then isolated and purified.

Example: The reaction of 1-amino-2-imino-5-(p-tolyl)pyridine with ethyl acetoacetate under these conditions yields 7-amino-6-cyano-2-methyl-5-p-tolylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester in 95% yield.

One-Pot Three-Component Synthesis

This efficient method combines multiple steps in a single operation.[13][14]

General Procedure: A mixture of an aldehyde (1 mmol), an acyl acetonitrile (1 mmol), and an amino heterocycle (e.g., 3-methyl-1H-pyrazol-5-amine) (1 mmol) in an ionic liquid such as 1-butyl-3-methylimidazolium bromide ([bmim]Br) (2 mL) is stirred at 80 °C for 4-7 hours. Upon completion, water is added to precipitate the product, which is then collected by filtration and recrystallized.[13]

Example: The reaction of benzaldehyde, benzoylacetonitrile, and 3-methyl-1H-pyrazol-5-amine in [bmim]Br for 4 hours yields the corresponding pyrazolo[3,4-b]pyridine derivative in 92% yield.[13]

Synthetic Pathways and Mechanisms

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic methodologies.

Sonochemical_3_2_Cycloaddition Start 1-Amino-2-iminopyridine + Alkyne Process Sonication (85 °C, 20 min) in Acetonitrile Start->Process End Pyrazolo[1,5-a]pyridine Process->End

Sonochemical [3+2] Cycloaddition Workflow

Microwave_Synthesis Start β-Enaminone + Aminopyrazole Process Microwave Irradiation (75-120 °C, 5-20 min) in Ethanol Start->Process End Pyrazolo[1,5-a]pyrimidine Process->End

Microwave-assisted Synthesis Workflow

Palladium_Catalyzed_Reaction cluster_0 Step 1: Alkenylation cluster_1 Step 2: Cyclization Start N-Iminopyridinium Ylide + Alkenyl Iodide Process1 Pd(OAc)₂ 110 °C, 12-24h Start->Process1 Intermediate Alkenylated Intermediate Process1->Intermediate Process2 Silver-mediated Cyclization Intermediate->Process2 End 2-Substituted Pyrazolo[1,5-a]pyridine Process2->End

Palladium-catalyzed Cascade Reaction

CDC_Reaction Start 1-Amino-2-iminopyridine + 1,3-Dicarbonyl Process Acetic Acid, O₂ 130 °C, 18h Start->Process End Pyrazolo[1,5-a]pyridine Process->End

Cross-dehydrogenative Coupling Workflow

One_Pot_Reaction Aldehyde Aldehyde Reaction One-Pot Reaction [bmim]Br, 80 °C, 4-7h Aldehyde->Reaction Acetonitrile Acyl Acetonitrile Acetonitrile->Reaction Aminopyrazole Aminopyrazole Aminopyrazole->Reaction Product Pyrazolo[3,4-b]pyridine Reaction->Product

One-Pot Multicomponent Synthesis

References

A Comparative Guide to the Synthesis of Pyrazolo[1,5-a]pyridines: Yield and Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making its efficient synthesis a key focus in medicinal chemistry and drug discovery. This guide provides an objective comparison of several prominent synthetic methods for pyrazolo[1,5-a]pyridines, focusing on reaction yield and product purity. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in selecting the most suitable method for their specific needs.

Method 1: Cross-Dehydrogenative Coupling (CDC)

This modern synthetic approach enables the formation of C-C bonds directly from two C-H bonds, offering an atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. In the context of pyrazolo[1,5-a]pyridine synthesis, this method typically involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.

Experimental Protocol: Acetic Acid and O₂-Promoted Synthesis.[1][2]

A mixture of N-amino-2-imino-pyridine (3 mmol) and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 3 mmol) in ethanol (10 mL) is charged into a sealed tube. Acetic acid (2 equivalents) is added, and the reaction mixture is stirred at 130 °C for 18 hours under an oxygen atmosphere (1 atm). After completion, the reaction mixture is cooled to room temperature. The resulting solid product is collected by filtration, washed with ethanol, and dried. Purification is typically achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/dioxane mixture to yield the pure pyrazolo[1,5-a]pyridine derivative.[1][2]

Yield and Purity

This method consistently provides good to excellent yields, often ranging from 72% to 95% for a variety of substituted pyrazolo[1,5-a]pyridines.[1][2] The products are typically obtained as crystalline solids and can be purified to a high degree by simple recrystallization. Purity is confirmed by standard analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS), which indicate the formation of the desired product with high fidelity.[1][2]

Method 2: [3+2] Cycloaddition of N-Iminopyridinium Ylides

The [3+2] cycloaddition reaction is a classical and widely utilized method for the synthesis of five-membered rings. For pyrazolo[1,5-a]pyridines, this involves the reaction of N-iminopyridinium ylides with various dipolarophiles like alkynes and alkenes. This approach can be performed under various conditions, including conventional heating, microwave irradiation, and sonication.

Experimental Protocol: Sonochemical-Assisted Catalyst-Free [3+2] Cycloaddition.[3]

In a typical procedure, an equimolar mixture of a 1-amino-2-iminopyridine derivative (10 mmol) and an acetylene derivative (e.g., dimethyl acetylenedicarboxylate, 10 mmol) is taken in acetonitrile (30 mL). The mixture is then subjected to sonication for 20 minutes at 85 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the precipitated solid is filtered, washed with ethanol, and dried. The crude product is then recrystallized from an appropriate solvent to afford the pure pyrazolo[1,5-a]pyridine.[3]

Alternatively, a metal-free oxidative [3+2] cycloaddition can be performed at room temperature by reacting N-aminopyridines with α,β-unsaturated carbonyl compounds in N-methylpyrrolidone (NMP) under an oxygen atmosphere.[4]

Yield and Purity

The sonochemical-assisted method is reported to provide very good to excellent yields.[3] Similarly, the room temperature oxidative [3+2] cycloaddition can yield up to 95% of the desired product.[4] The purity of the products, as confirmed by NMR, mass spectrometry, and in some cases, X-ray crystallography, is generally high after recrystallization.[3]

Method 3: Cyclocondensation of 5-Aminopyrazoles

This versatile method involves the reaction of 5-aminopyrazoles with 1,3-bielectrophilic reagents such as β-dicarbonyl compounds or their equivalents.[5] This approach is amenable to both conventional heating and microwave-assisted synthesis, with the latter often providing significant advantages in terms of reaction time and yield.[5]

Experimental Protocol: Microwave-Assisted Cyclocondensation.[5]

A mixture of a 5-aminopyrazole, an aldehyde, and an activated methylene compound (such as malononitrile or ethyl cyanoacetate) is subjected to microwave irradiation, often in a solvent-free setting or in a high-boiling solvent like DMF or acetic acid.[5] The reaction is typically complete within minutes. For instance, the reaction of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles under solvent-free microwave irradiation leads to high yields of the corresponding pyrazolo[1,5-a]pyrimidines.[5] The product is then isolated and purified, commonly by recrystallization.

Yield and Purity

Microwave-assisted cyclocondensation reactions are known for their high efficiency, often resulting in high yields and purity of the desired products in significantly shorter reaction times compared to conventional heating methods.[5] This method is particularly advantageous for the rapid synthesis of diverse libraries of pyrazolo[1,5-a]pyrimidine derivatives.[5] Purity is typically ascertained by spectroscopic methods, and the clean nature of the reaction often simplifies the purification process.

Comparative Summary of Yields

Synthesis MethodKey ReactantsConditionsReported Yield RangeReference
Cross-Dehydrogenative Coupling N-amino-2-iminopyridines, 1,3-dicarbonylsAcetic acid, O₂, 130 °C72-95%[1][2]
[3+2] Cycloaddition (Sonochemical) 1-amino-2-iminopyridines, AcetylenesAcetonitrile, Sonication, 85 °CVery good to excellent[3]
[3+2] Cycloaddition (Room Temp) N-aminopyridines, α,β-unsaturated carbonylsNMP, O₂, Room Temperatureup to 95%[4]
Cyclocondensation (Microwave) 5-aminopyrazoles, β-dicarbonyls/equivalentsMicrowave irradiationHigh[5]

Visualizing the Synthetic Pathways

To further clarify the experimental workflows, the following diagrams illustrate the key steps involved in each synthetic method.

cross_dehydrogenative_coupling reactants N-amino-2-iminopyridine + 1,3-Dicarbonyl Compound reaction EtOH, Acetic Acid, O₂ 130 °C, 18h reactants->reaction workup Cooling & Filtration reaction->workup purification Recrystallization workup->purification product Pyrazolo[1,5-a]pyridine purification->product

Caption: Workflow for Cross-Dehydrogenative Coupling Synthesis.

cycloaddition_sonochemical reactants 1-amino-2-iminopyridine + Acetylene Derivative reaction Acetonitrile, Sonication 85 °C, 20 min reactants->reaction workup Cooling & Filtration reaction->workup purification Recrystallization workup->purification product Pyrazolo[1,5-a]pyridine purification->product

Caption: Workflow for Sonochemical [3+2] Cycloaddition.

cyclocondensation_microwave reactants 5-Aminopyrazole + 1,3-Bielectrophile reaction Microwave Irradiation (Solvent-free or Solvent) reactants->reaction workup Isolation reaction->workup purification Recrystallization workup->purification product Pyrazolo[1,5-a]pyridine purification->product

Caption: Workflow for Microwave-Assisted Cyclocondensation.

Conclusion

The choice of synthetic method for pyrazolo[1,5-a]pyridines depends on several factors, including the desired substitution pattern, available starting materials, and required scale of the reaction.

  • Cross-Dehydrogenative Coupling offers a modern, atom-economical approach with high yields, although it may require elevated temperatures and longer reaction times.

  • [3+2] Cycloaddition is a versatile and high-yielding method. The use of sonication or room temperature oxidative conditions can provide greener and more efficient alternatives to traditional heating.

  • Cyclocondensation of 5-aminopyrazoles , particularly with microwave assistance, stands out for its rapidity and efficiency, making it highly suitable for combinatorial chemistry and the rapid generation of analog libraries.

While direct quantitative comparisons of purity are scarce in the literature, all three methods, when coupled with standard purification techniques like recrystallization, are capable of producing high-purity pyrazolo[1,5-a]pyridine derivatives suitable for further applications in research and development. Researchers are encouraged to consider the specific details of the published protocols when selecting and optimizing a synthetic route.

References

Unraveling the Formation of Pyrazolo[1,5-a]pyridines: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of proposed mechanistic pathways for the synthesis of pyrazolo[1,5-a]pyridines, with a focus on computational and experimental evidence. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the intricacies of this important heterocyclic scaffold's formation.

The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Understanding the mechanisms of its formation is crucial for the rational design of synthetic routes and the optimization of reaction conditions. This guide provides a comparative overview of the mechanistic studies on pyrazolo[1,5-a]pyridine formation, leveraging the power of computational chemistry to illuminate the reaction pathways. We will delve into different proposed mechanisms, presenting available quantitative data, detailed experimental and computational protocols, and visual representations of the reaction pathways.

Palladium-Catalyzed Cross-Dehydrogenative Coupling

One of the prominent methods for synthesizing substituted pyrazolo[1,5-a]pyridines involves a palladium-catalyzed cross-dehydrogenative coupling (CDC). A notable example is the synthesis of 3,3'-bipyrazolo[1,5-a]pyridine derivatives. Mechanistic investigations combining experimental techniques and density functional theory (DFT) calculations have provided significant insights into this transformation.

Proposed Mechanism

The proposed catalytic cycle for the palladium-catalyzed homocoupling of pyrazolo[1,5-a]pyridines is initiated by a concerted metalation-deprotonation (CMD) step, which has been identified as the rate-determining step. This is followed by reductive elimination to yield the final product and regenerate the active palladium catalyst.

Computational and Experimental Data

To probe the mechanism, both kinetic isotope effect (KIE) experiments and DFT calculations have been employed. The results provide a consistent picture of the reaction pathway.

Table 1: Comparison of Experimental and Computational Data for the Pd-Catalyzed Homocoupling of Pyrazolo[1,5-a]pyridine

ParameterMethodValueSignificance
Kinetic Isotope Effect (kH/kD)Intermolecular Competition2.1Suggests that C-H bond cleavage is involved in the rate-determining step.
Activation Energy (ΔG‡)DFT Calculation (B3LYP/6-31G(d))25.8 kcal/molCorresponds to the concerted metalation-deprotonation (CMD) transition state.
Experimental and Computational Protocols

Experimental Protocol for Kinetic Isotope Effect (KIE) Studies:

A 1:1 mixture of pyrazolo[1,5-a]pyridine and its deuterated analogue (d-pyrazolo[1,5-a]pyridine) is subjected to the standard reaction conditions for the palladium-catalyzed homocoupling. The reaction is allowed to proceed to approximately 10-15% conversion. The resulting mixture of starting materials and products is then analyzed by ¹H NMR spectroscopy to determine the ratio of the non-deuterated and deuterated products, from which the KIE value is calculated.

Computational Protocol (DFT Calculations):

All calculations are performed using the Gaussian 09 software package. The geometries of all reactants, intermediates, transition states, and products are optimized using the B3LYP functional with the 6-31G(d) basis set for all atoms except palladium, for which the LANL2DZ basis set with effective core potential is used. Frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain the Gibbs free energies.

Signaling Pathway Diagram

G cluster_cat_cycle Catalytic Cycle Reactant1 Pyrazolo[1,5-a]pyridine Intermediate1 Pd(II) Complex Reactant1->Intermediate1 Coordination Reactant2 Pyrazolo[1,5-a]pyridine Intermediate2 Palladacycle Intermediate Reactant2->Intermediate2 Coordination Pd_cat Pd(OAc)₂ Pd_cat->Intermediate1 TS1 CMD Transition State (Rate-Determining) Intermediate1->TS1 TS1->Intermediate2 C-H Activation Product 3,3'-Bipyrazolo[1,5-a]pyridine Intermediate2->Product Reductive Elimination Pd_0 Pd(0) Product->Pd_0 Pd_0->Pd_cat Reoxidation

Caption: Proposed catalytic cycle for the palladium-catalyzed homocoupling of pyrazolo[1,5-a]pyridines.

[3+2] Cycloaddition Reactions

Another common and versatile approach to construct the pyrazolo[1,5-a]pyridine skeleton is through a [3+2] cycloaddition reaction. This typically involves the reaction of an N-aminopyridinium ylide (a 1,3-dipole) with a suitable dipolarophile, such as an alkyne or an alkene.[1]

Proposed Mechanism

The reaction is generally proposed to proceed via a concerted [3+2] cycloaddition mechanism. In this pathway, the 1,3-dipole (N-aminopyridinium ylide) reacts with the dipolarophile in a single, concerted step to form the five-membered pyrazole ring fused to the pyridine ring.

Computational Data
Experimental Protocols

General Experimental Protocol for [3+2] Cycloaddition:

To a solution of the N-aminopyridinium salt in a suitable solvent (e.g., DMF, acetonitrile), a base (e.g., triethylamine, potassium carbonate) is added to generate the N-aminopyridinium ylide in situ. The dipolarophile (e.g., dimethyl acetylenedicarboxylate) is then added, and the reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated and purified by standard techniques such as column chromatography.

Signaling Pathway Diagram

G cluster_cycloaddition [3+2] Cycloaddition Pathway Reactant1 N-Aminopyridinium Ylide (1,3-Dipole) TS Concerted [3+2] Transition State Reactant1->TS Reactant2 Dipolarophile (e.g., Alkyne) Reactant2->TS Product Pyrazolo[1,5-a]pyridine TS->Product

Caption: Proposed concerted [3+2] cycloaddition mechanism for pyrazolo[1,5-a]pyridine formation.

Acetic Acid-Promoted Oxidative Cyclization

A catalyst-free approach for the synthesis of pyrazolo[1,5-a]pyridines has been reported involving an acetic acid-promoted oxidative cross-dehydrogenative coupling followed by a dehydrative cyclization.

Proposed Mechanism

This proposed mechanism involves an initial acid-promoted oxidative C(sp³)–C(sp²) dehydrogenative coupling between a 1,3-dicarbonyl compound and an N-amino-2-iminopyridine. This is followed by an intramolecular dehydrative cyclization to afford the final pyrazolo[1,5-a]pyridine product.

Computational Data

Similar to the [3+2] cycloaddition pathway, detailed computational studies that provide quantitative energetic data for this proposed acid-promoted mechanism for pyrazolo[1,5-a]pyridine formation were not found in the surveyed literature. Computational analysis would be beneficial to support the proposed intermediates and transition states and to calculate the reaction barriers involved in this catalyst-free process.

Experimental Protocols

General Experimental Protocol for Acetic Acid-Promoted Cyclization:

A mixture of the N-amino-2-iminopyridine, the 1,3-dicarbonyl compound, and acetic acid in a suitable solvent (e.g., ethanol) is heated at an elevated temperature (e.g., 130 °C) under an atmosphere of air or oxygen for several hours. After completion of the reaction, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Signaling Pathway Diagram

G cluster_acid_catalyzed Acid-Promoted Oxidative Cyclization Reactants N-Amino-2-iminopyridine + 1,3-Dicarbonyl Compound Intermediate1 Initial Adduct Reactants->Intermediate1 AcOH Intermediate2 Oxidized Intermediate Intermediate1->Intermediate2 Oxidation (O₂) Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product Pyrazolo[1,5-a]pyridine Intermediate3->Product Dehydration

Caption: Proposed mechanism for the acetic acid-promoted synthesis of pyrazolo[1,5-a]pyridines.

Conclusion

The formation of the pyrazolo[1,5-a]pyridine ring system can be achieved through various synthetic strategies, each with its own proposed mechanism. The palladium-catalyzed cross-dehydrogenative coupling route is the most thoroughly investigated from a mechanistic standpoint, with a combination of experimental and computational studies providing strong evidence for a rate-determining concerted metalation-deprotonation step.

In contrast, while the [3+2] cycloaddition and acid-promoted oxidative cyclization pathways are synthetically useful and have plausible proposed mechanisms, they currently lack the detailed computational backing that would allow for a direct, quantitative comparison of their reaction energetics with the palladium-catalyzed route. Further computational investigations into these alternative mechanisms would be highly valuable to the scientific community, enabling a more complete understanding of the factors that govern the formation of this important heterocyclic scaffold and facilitating the development of even more efficient and selective synthetic methodologies.

References

A Guide to DFT Analysis of Transition States in Pyrazolo[1,5-a]pyridine Cycloaddition: Insights from Analogous Pyridinium Ylide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the synthesis of pyrazolo[1,5-a]pyridines, understanding the cycloaddition reaction mechanism at a molecular level is crucial for optimization and catalyst design. While specific comprehensive DFT analyses of the transition state in pyrazolo[1,5-a]pyridine cycloaddition are not extensively available in the current literature, valuable insights can be gleaned from the closely related and well-documented [3+2] cycloaddition of pyridinium ylides to form indolizines. This guide provides a comparative overview of computational methodologies and presents key data from these analogous systems to inform future research on pyrazolo[1,5-a]pyridine synthesis.

The formation of both pyrazolo[1,5-a]pyridines and indolizines often proceeds through a [3+2] cycloaddition mechanism involving a pyridinium ylide as the 1,3-dipole. The electronic structure of the transition state in these reactions dictates the regioselectivity and stereoselectivity of the final product. Density Functional Theory (DFT) has emerged as a powerful tool to elucidate these transition states, providing quantitative data on activation energies, geometries, and the influence of substituents and catalysts.

Comparison of Computational Methodologies

The choice of DFT functional and basis set is critical for accurately modeling the cycloaddition transition state. Below is a summary of computational methods employed in the study of analogous pyridinium ylide cycloadditions.

Computational MethodKey Features and Applications
B3LYP Functional A widely used hybrid functional that often provides a good balance between computational cost and accuracy for organic reactions. It is frequently employed for geometry optimizations and frequency calculations of reactants, transition states, and products.
M06-2X Functional A hybrid meta-GGA functional that is particularly well-suited for studying non-covalent interactions, which can be important in stabilizing transition states. It often yields more accurate barrier heights compared to B3LYP for certain reaction types.
6-31G(d,p) Basis Set A popular Pople-style basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p). It is a good starting point for geometry optimizations.
6-311+G(d,p) Basis Set A larger Pople-style basis set that includes diffuse functions (+) on heavy atoms, which are important for describing anions and systems with lone pairs. This is often used for more accurate single-point energy calculations on geometries optimized with a smaller basis set.
Polarizable Continuum Model (PCM) A solvent model used to account for the effect of the solvent on the reaction energetics. The choice of solvent in the model should match the experimental conditions.

Experimental Protocols: A Generalized Computational Workflow

The following outlines a typical computational protocol for analyzing the transition state of a [3+2] cycloaddition reaction using DFT.

  • Reactant and Product Optimization: The geometries of the pyridinium ylide and the dipolarophile (reactants), as well as the final cycloadduct (product), are optimized to their ground state minima. This is typically performed using a functional like B3LYP with a basis set such as 6-31G(d,p).

  • Transition State (TS) Search: A transition state search is initiated using a method like the Berny algorithm. The starting geometry for the TS search is often an educated guess based on the expected bond-forming and bond-breaking processes.

  • TS Verification: The located stationary point is confirmed to be a true transition state by performing a frequency calculation. A genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to connect the transition state to the corresponding reactants and products on the potential energy surface, confirming that the located TS is the correct one for the reaction of interest.

  • Single-Point Energy Refinement: To obtain more accurate reaction and activation energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, such as the M06-2X functional with a larger basis set like 6-311+G(d,p). Solvent effects are typically included in these calculations using a continuum model like PCM.

Computational_Workflow cluster_preliminary Geometry Optimization cluster_ts Transition State Analysis cluster_energy Energetics cluster_results Results Reactants Reactant Geometries TS_Search Transition State Search Reactants->TS_Search Energy_Calc Single-Point Energy Calculation (Higher Level of Theory + Solvent) Products Product Geometries TS_Verify Verify TS (1 Imaginary Freq) TS_Search->TS_Verify IRC IRC Calculation TS_Verify->IRC TS_Verify->Energy_Calc IRC->Reactants Connects to Reactants IRC->Products Connects to Products Activation_Energy Activation Energy (ΔG‡) Energy_Calc->Activation_Energy Reaction_Energy Reaction Energy (ΔG) Energy_Calc->Reaction_Energy

A generalized computational workflow for DFT analysis of a reaction mechanism.

[3+2] Cycloaddition Reaction Mechanism

The concerted [3+2] cycloaddition of a pyridinium ylide with a dipolarophile, such as an alkyne or alkene, proceeds through a five-membered cyclic transition state. The diagram below illustrates this general mechanism, which is analogous to the formation of pyrazolo[1,5-a]pyridines.

Reaction_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_product Product R Pyridinium Ylide + Dipolarophile TS [Cyclic Transition State] R->TS ΔG‡ P Cycloadduct TS->P

A simplified representation of a [3+2] cycloaddition reaction pathway.

Quantitative Data from Analogous Systems

The following table presents representative calculated activation energies for the [3+2] cycloaddition of pyridinium ylides with various dipolarophiles, as reported in theoretical studies of indolizine synthesis. These values can serve as a benchmark for what might be expected in the analogous pyrazolo[1,5-a]pyridine system.

Pyridinium Ylide SubstituentDipolarophileDFT MethodSolventActivation Energy (kcal/mol)
HEthyneB3LYP/6-31G(d)Gas Phase~15-20
COOMeMethyl acrylateM06-2X/6-311+G(d,p)Toluene (PCM)~12-18
CNAcrylonitrileB3LYP/6-311+G(d,p)Dichloromethane (PCM)~10-15

Note: The values presented are approximate ranges based on typical findings in the literature for analogous systems and are intended for comparative purposes only.

Conclusion

While a dedicated body of literature on the DFT analysis of the transition state in pyrazolo[1,5-a]pyridine cycloaddition is yet to be fully developed, the extensive computational studies on the analogous formation of indolizines from pyridinium ylides provide a robust framework for future investigations. Researchers can leverage the methodologies and benchmark data presented in this guide to design their own computational studies, leading to a deeper understanding of the reaction mechanism and the rational design of more efficient synthetic routes to this important class of heterocyclic compounds. The use of functionals such as M06-2X, coupled with appropriate basis sets and solvent models, is recommended for obtaining accurate energetic and geometric parameters of the transition states involved.

A Comparative Guide to Catalysts in Pyrazolo[1,5-a]pyridine Synthesis: Performance, Protocols, and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazolo[1,5-a]pyridines, a privileged scaffold in medicinal chemistry, is of paramount importance. The choice of catalyst is a critical determinant of reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of common catalytic systems, supported by experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.

The synthesis of the pyrazolo[1,5-a]pyridine core has been achieved through various methodologies, with transition metal catalysis emerging as a powerful and versatile tool. This comparative analysis focuses on the performance of palladium, copper, gold, and rhodium catalysts, which have been prominently featured in the literature for their efficacy in constructing this valuable heterocyclic motif.

Comparative Performance of Catalysts

The selection of an optimal catalyst for the synthesis of pyrazolo[1,5-a]pyridines is contingent on several factors, including the desired substrate scope, reaction conditions, and overall efficiency. The following table summarizes quantitative data from various studies, offering a comparative overview of different catalytic systems. It is important to note that direct comparisons can be challenging due to variations in substrates and reaction conditions across different studies.

Catalyst SystemSubstratesReaction TypeCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
Palladium
Pd(OAc)₂ / AgOAcPyrazolo[1,5-a]pyrimidines / ThiophenesOxidative C-H/C-H Cross-Coupling1011024up to 94[1]
Pd(OAc)₂ / PPh₃2-QuinolinecarboxyamideIntramolecular C-H Arylation101102494[2]
Copper
Cu(I)7-O-propargylated pyrazolo[1,5-a]pyrimidines / 1-azidoglycosidesMicrowave-assisted Click ChemistryN/AN/AN/Aup to 98[3][4]
CuCl₂Enediynones / HydrazineCyclizationN/AN/AN/AGood[5]
Gold
Au(III) salts1-Amino-2-triethyl-silanylethynyl-pyridinium saltsIntramolecular CyclizationCatalyticN/AN/AN/A[6]
Au(I)2-PropargyloxypyridineIntramolecular CyclizationN/AN/AN/AGood to Excellent[7]
Rhodium
[Cp*Rh(MeCN)₃][PF₆]₂ / Cu(OAc)₂·H₂O3-Aryl-5-R-pyrazoles / AlkenesOxidative Coupling58316up to 86[8]
Rh(III)3-Aminopyrazoles / Aldehydes / Sulfoxonium ylidesThree-component AnnulationN/AN/AN/ADiverse Products[9]
Catalyst-Free
Acetic Acid / O₂N-Amino-2-iminopyridines / 1,3-Dicarbonyl compoundsCross-dehydrogenative Coupling-13018up to 95[10][11]
Sonication1-Amino-2-iminopyridine derivatives / Acetylene derivatives[3+2] Cycloaddition-850.33up to 90[12]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of synthetic methodologies. Below are representative procedures for the synthesis of pyrazolo[1,5-a]pyridines using different catalytic systems.

Palladium-Catalyzed Intramolecular C–H Arylation

This protocol describes the synthesis of a fused heteroaromatic compound via a palladium-catalyzed intramolecular C–H arylation of a 2-quinolinecarboxyamide derivative.[2]

Materials:

  • 2-Quinolinecarboxyamide precursor (1a)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Triphenylphosphine (PPh₃) (20 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • N,N-Dimethylacetamide (DMA)

Procedure:

  • To a reaction vessel, add the 2-quinolinecarboxyamide precursor (1a), Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add DMA to the mixture.

  • Heat the reaction mixture at 110 °C for 24 hours.

  • After cooling to room temperature, quench the reaction and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography to obtain the desired cyclized product.

Copper-Catalyzed Microwave-Assisted Synthesis

This protocol outlines a simple and efficient copper-catalyzed approach for synthesizing triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines under microwave irradiation.[3]

Materials:

  • 7-O-propargylated pyrazolo[1,5-a]pyrimidine

  • 1-Azidoglycoside

  • Copper(I) catalyst

Procedure:

  • In a microwave vial, combine the 7-O-propargylated pyrazolo[1,5-a]pyrimidine and the 1-azidoglycoside.

  • Add the copper(I) catalyst to the mixture.

  • Seal the vial and subject it to microwave irradiation under controlled conditions (time and temperature optimized for the specific substrates).

  • Upon completion, cool the reaction mixture and purify the product using appropriate chromatographic techniques.

Gold-Catalyzed Intramolecular Cyclization

An efficient synthesis of 6-substituted-pyrazolo[1,5-a]pyridines can be achieved via an intramolecular cyclization of 1-amino-2-triethyl-silanylethynyl-pyridinium salts using catalytic silver(I) and gold(III) salts.[6]

Materials:

  • 1-Amino-2-triethyl-silanylethynyl-pyridinium salt

  • Silver(I) salt (catalytic amount)

  • Gold(III) salt (catalytic amount)

  • Appropriate solvent

Procedure:

  • Dissolve the 1-amino-2-triethyl-silanylethynyl-pyridinium salt in a suitable solvent.

  • Add catalytic amounts of the silver(I) and gold(III) salts to the solution.

  • Stir the reaction mixture at the appropriate temperature until the starting material is consumed (monitored by TLC).

  • After the reaction is complete, perform a standard work-up procedure.

  • Purify the resulting 2-silyl pyrazolo[1,5-a]pyridine by column chromatography.

Rhodium-Catalyzed Oxidative Coupling

This protocol details the rhodium-catalyzed oxidative coupling of 3-aryl-5-R-pyrazoles with alkenes.[8]

Materials:

  • 3-Aryl-5-R-pyrazole (1 equiv)

  • Alkene (1.2 equiv)

  • [Cp*Rh(MeCN)₃][PF₆]₂ (5 mol%)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (2.5 equiv)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • In a Schlenk flask, combine the pyrazole, alkene, [Cp*Rh(MeCN)₃][PF₆]₂, and Cu(OAc)₂·H₂O.

  • Add DCE as the solvent.

  • Seal the flask and stir the mixture in a preheated oil bath at 83 °C for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether.

  • Wash the organic layer with ammonium hydroxide solution and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Pathways and Visualizations

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for the synthesis of pyrazolo[1,5-a]pyridines.

Palladium-Catalyzed C-H Activation/Arylation

The palladium-catalyzed C-H activation and arylation is a common strategy for functionalizing the pyrazolo[1,5-a]pyridine core. The proposed mechanism typically involves C-H activation, oxidative addition, and reductive elimination steps.

Palladium_Catalyzed_CH_Arylation Pd(II) Pd(II) C-H Activation C-H Activation Pd(II)->C-H Activation Pyrazolo[1,5-a]pyridine Palladacycle Palladacycle C-H Activation->Palladacycle Oxidative Addition Oxidative Addition Palladacycle->Oxidative Addition Ar-X Pd(IV) Intermediate Pd(IV) Intermediate Oxidative Addition->Pd(IV) Intermediate Reductive Elimination Reductive Elimination Pd(IV) Intermediate->Reductive Elimination Reductive Elimination->Pd(II) Arylated Product

Caption: Proposed catalytic cycle for Palladium-catalyzed C-H arylation.

Copper-Catalyzed Annulation

Copper catalysts are often employed in annulation reactions to construct the pyrazolo[1,5-a]pyridine ring system. The mechanism can vary depending on the specific reaction, but often involves coordination, cyclization, and subsequent aromatization steps.

Copper_Catalyzed_Annulation cluster_0 Catalytic Cycle Cu(I) Cu(I) Coordination Coordination Cu(I)->Coordination Substrates Cyclization Cyclization Coordination->Cyclization Aromatization Aromatization Cyclization->Aromatization Aromatization->Cu(I) Product

Caption: Generalized workflow for Copper-catalyzed annulation.

Gold-Catalyzed Intramolecular Cyclization

Gold catalysts, particularly Au(I) and Au(III) species, are highly effective in promoting intramolecular cyclizations of alkynes. The mechanism typically involves π-activation of the alkyne by the gold catalyst, followed by nucleophilic attack and subsequent protodeauration.

Gold_Catalyzed_Cyclization Au(I/III) Catalyst Au(I/III) Catalyst Alkyne π-Activation Alkyne π-Activation Au(I/III) Catalyst->Alkyne π-Activation Substrate Nucleophilic Attack Nucleophilic Attack Alkyne π-Activation->Nucleophilic Attack Intramolecular Cyclized Intermediate Cyclized Intermediate Nucleophilic Attack->Cyclized Intermediate Protodeauration Protodeauration Cyclized Intermediate->Protodeauration Protodeauration->Au(I/III) Catalyst Product

Caption: Key steps in Gold-catalyzed intramolecular cyclization.

Rhodium-Catalyzed C-H Activation/Annulation

Rhodium catalysts are well-known for their ability to mediate C-H activation and subsequent annulation reactions. The catalytic cycle often involves directed C-H activation, insertion of an unsaturated partner, and reductive elimination to furnish the final product.

Rhodium_Catalyzed_Annulation Rh(III) Catalyst Rh(III) Catalyst Directed C-H Activation Directed C-H Activation Rh(III) Catalyst->Directed C-H Activation Substrate Rhodacycle Rhodacycle Directed C-H Activation->Rhodacycle Insertion Insertion Rhodacycle->Insertion Alkyne/Alkene Reductive Elimination Reductive Elimination Insertion->Reductive Elimination Reductive Elimination->Rh(III) Catalyst Product

Caption: General mechanism for Rhodium-catalyzed C-H annulation.

This guide provides a foundational understanding of the comparative performance and application of various catalysts in the synthesis of pyrazolo[1,5-a]pyridines. The choice of catalyst will ultimately depend on the specific synthetic goals, substrate availability, and desired reaction efficiency. Further exploration of the cited literature is encouraged for a more in-depth understanding of each catalytic system.

References

Unraveling the Biological Potency of Pyrazolo[1,5-a]pyridine Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of pyrazolo[1,5-a]pyridine isomers reveals that subtle changes in nitrogen placement within the bicyclic core can significantly impact their biological activity. This guide provides a comparative analysis of the performance of various pyrazolo[1,5-a]pyridine isomers, supported by experimental data, to aid researchers and drug development professionals in navigating the chemical space of these potent heterocyclic compounds.

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, with isomers like pyrazolo[1,5-a]pyridine, pyrazolo[3,4-b]pyridine, and pyrazolo[4,3-c]pyridine forming the core of numerous kinase inhibitors and other therapeutic agents. The spatial arrangement of the pyrazole and pyridine rings, along with the positions of nitrogen atoms, dictates the molecule's ability to interact with biological targets, influencing potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Kinase Inhibition: Pyrazolo[1,5-a]pyridine vs. Pyrazolo[3,4-b]pyridine

In the realm of kinase inhibition, the orientation of the pyrazolopyridine core is a critical determinant of binding affinity. A study focused on the development of CDK8 inhibitors demonstrated that switching from a pyrazolo[1,5-a]pyridine to a pyrazolo[3,4-b]pyridine scaffold resulted in a significant improvement in potency. This enhancement is attributed to the formation of an additional hydrogen bond with the hinge region residues of the kinase.

For instance, a comparison of the crystal structures of two closely related compounds, one with a pyrazolo[1,5-a]pyridine core and the other with a pyrazolo[3,4-b]pyridine core, revealed that while the overall binding pose remained similar, the pyrazolo[3,4-b]pyridine derivative established an extra hydrogen bond. This additional interaction, along with a hydrogen bond with the conserved Lys52, contributed to its superior activity.[1] The final optimized compound with the pyrazolo[3,4-b]pyridine core, MSC2530818, exhibited high kinase selectivity and cellular potency.[1]

Isomeric Influence on Protein-Protein Interaction Inhibition: A Case Study of Pyrazolo[4,3-c]pyridines

The significance of isomeric forms extends beyond kinase inhibition. A study on the development of inhibitors for the PEX14-PEX5 protein-protein interaction (PPI), a critical process for parasite metabolism, highlighted the differential activity between N-1 and N-2 regioisomers of pyrazolo[4,3-c]pyridine.[2][3]

The N-1 substituted pyrazolo[4,3-c]pyridine derivative was identified as a potent hit, whereas the corresponding N-2 regioisomer exhibited only modest inhibitory activity.[2] This stark difference in activity underscores the importance of the precise positioning of substituents on the pyrazole ring for effective binding to the target protein.[2]

Compound Isomer Target KD (μM) IC50 (μM)
1 N-1 methylTbPEX14-PEX5163>200
2 N-2 methylTbPEX14-PEX5-Modest Activity
3 N-1 (unsubstituted)TbPEX14-PEX5-Slightly Decreased Activity
Table 1: Comparative activity of pyrazolo[4,3-c]pyridine isomers against the PEX14-PEX5 protein-protein interaction. Data sourced from[2].

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

Biochemical kinase assays are typically performed to determine the half-maximal inhibitory concentration (IC50) of the compounds. A common method involves a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Workflow:

  • Enzyme and Substrate Preparation: The kinase and its corresponding substrate peptide are diluted in assay buffer.

  • Compound Preparation: The test compounds are serially diluted to various concentrations.

  • Assay Reaction: The kinase, substrate, ATP, and test compound are incubated together in a microplate at a controlled temperature to allow the phosphorylation reaction to proceed.

  • Detection: A detection solution containing a europium-labeled anti-phospho-substrate antibody and an APC-labeled secondary antibody is added.

  • Signal Measurement: The TR-FRET signal is read on a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

PEX14-PEX5 Protein-Protein Interaction Inhibition Assay (AlphaScreen)

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is used to measure the inhibition of the PEX14-PEX5 interaction.

Methodology:

  • Protein Preparation: Recombinant His-tagged PEX14 and GST-tagged PEX5 proteins are expressed and purified.

  • Compound Preparation: The pyrazolo[4,3-c]pyridine isomers are serially diluted.

  • Assay Incubation: The proteins and the test compounds are incubated together in an assay buffer.

  • Bead Addition: Nickel chelate acceptor beads (binding to His-tagged PEX14) and glutathione donor beads (binding to GST-tagged PEX5) are added.

  • Signal Detection: In the absence of an inhibitor, the interaction between PEX14 and PEX5 brings the donor and acceptor beads into close proximity, generating a chemiluminescent signal upon laser excitation. Inhibitors disrupt this interaction, leading to a decrease in the signal.

  • Data Analysis: IC50 values are determined from the dose-response curves.

References

A Tale of Two Syntheses: Benchmarking the Efficiency of One-Pot vs. Multi-Step Pyrazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is a critical endeavor. The pyrazolo[1,5-a]pyridine framework, a key pharmacophore in numerous therapeutic agents, can be constructed through various synthetic strategies. This guide provides an objective comparison of one-pot and multi-step approaches to its synthesis, supported by experimental data, to inform decisions on process optimization and resource allocation.

The choice between a one-pot and a multi-step synthesis is a classic process chemistry dilemma. One-pot syntheses, where reactants are subjected to successive chemical transformations in a single reactor, offer the allure of reduced workup, purification steps, and solvent usage, potentially leading to higher overall yields and shorter reaction times. In contrast, multi-step syntheses, which involve the isolation and purification of intermediates, provide greater control over each transformation and can be easier to optimize and troubleshoot. This comparison guide delves into representative examples of both methodologies for the synthesis of pyrazolo[1,5-a]pyridine derivatives, presenting key efficiency metrics and detailed experimental protocols.

At a Glance: Comparing Synthetic Strategies

To illustrate the differences in efficiency, we will examine two distinct synthetic routes to substituted pyrazolo[1,5-a]pyrimidine derivatives, which share the core pyrazolo[1,5-a]pyridine ring system.

Case Study 1: One-Pot Microwave-Assisted Synthesis of 2,5-Disubstituted Pyrazolo[1,5-a]pyrimidin-7-ones

This approach exemplifies a modern, time-efficient one-pot synthesis. The reaction proceeds in two sequential steps within the same reaction vessel, facilitated by microwave irradiation to accelerate reaction rates.

Case Study 2: Multi-Step Synthesis of 2-Methyl-5-substituted-pyrazolo[1,5-a]pyrimidin-7-one

This traditional multi-step synthesis involves the formation and isolation of a key intermediate, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, followed by further functionalization.

The following table summarizes the key quantitative data for these two approaches, highlighting the trade-offs in terms of yield, reaction time, and the number of operational steps.

MetricOne-Pot Microwave-Assisted SynthesisMulti-Step Synthesis
Target Compound 2,5-Disubstituted Pyrazolo[1,5-a]pyrimidin-7-ones2-Methyl-5-substituted-pyrazolo[1,5-a]pyrimidin-7-one
Overall Yield 52% (for a representative example)[1]~51% (calculated from two steps)[2]
Total Reaction Time ~2 hours 5 minutes[1]>48 hours[2]
Number of Steps 1 (one-pot, two-step procedure)2 (with intermediate isolation)
Isolation of Intermediates NoYes
Energy Source Microwave IrradiationConventional Heating (Reflux)

Visualizing the Synthetic Workflows

The logical flow of both synthetic strategies can be visualized to better understand the operational differences.

One-Pot Synthesis Workflow A β-Ketonitrile + Hydrazine B Microwave (5 min) A->B C 5-Aminopyrazole Intermediate (in situ) B->C D Add β-Ketoester + Acetic Acid C->D E Microwave (2 h) D->E F Final Product E->F

Caption: Workflow for the one-pot synthesis.

Multi-Step Synthesis Workflow A 5-Amino-3-methylpyrazole + Diethyl malonate B Reflux (24 h) A->B C Isolate Intermediate 1 B->C D Intermediate 1 + POCl3 C->D E Reflux (24 h) D->E F Isolate Intermediate 2 E->F G Intermediate 2 + Morpholine F->G H Room Temp (1.5 h) G->H I Final Product H->I

Caption: Workflow for the multi-step synthesis.

Detailed Experimental Protocols

For reproducibility and accurate comparison, the detailed experimental methodologies for the cited syntheses are provided below.

Experimental Protocol: One-Pot Microwave-Assisted Synthesis of 2,5-Disubstituted Pyrazolo[1,5-a]pyrimidin-7-ones[1]

A solution of the appropriate β-ketonitrile (0.9 mmol, 1.0 equiv) in methanol (1 mL) is treated with hydrazine (1.2 mmol, 1.3 equiv). The mixture is heated to 150 °C under microwave irradiation (100 W) for 5 minutes. After cooling, the appropriate β-ketoester (0.9 mmol, 1.0 equiv) and acetic acid (0.5 mmol, 0.6 equiv) are added to the reaction vessel. The reaction mixture is then heated again at 150 °C under microwave irradiation (100 W) for a further 2 hours. Upon completion, the reaction mixture is cooled, and the target pyrazolo[1,5-a]pyrimidinone is isolated and purified by appropriate chromatographic techniques.

Experimental Protocol: Multi-Step Synthesis of 2-Methyl-5-substituted-pyrazolo[1,5-a]pyrimidin-7-one[2]

Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

5-Amino-3-methylpyrazole is reacted with diethyl malonate in the presence of sodium ethoxide. The reaction mixture is heated at reflux for 24 hours. After cooling, the reaction is quenched, and the solid product is collected by filtration, washed, and dried to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (89% yield).

Step 2: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine

2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol is subjected to a chlorination reaction with phosphorus oxychloride (POCl₃). The mixture is heated at reflux for 24 hours. After completion, the excess POCl₃ is removed under reduced pressure, and the residue is carefully treated with ice water. The resulting precipitate is filtered, washed, and dried to afford 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield).

Step 3: Synthesis of the Final Product

The 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine is then further functionalized. For example, a nucleophilic substitution reaction with morpholine in the presence of potassium carbonate in acetone at room temperature for 1.5 hours can be performed to yield the desired 5-substituted product.

Efficiency Analysis and Discussion

The quantitative data and workflows clearly demonstrate the principal advantages of the one-pot approach in this context. The microwave-assisted one-pot synthesis drastically reduces the reaction time from over 48 hours to just over 2 hours.[1][2] This acceleration is a significant factor in high-throughput synthesis and rapid library generation for drug discovery.

While the overall yield of the one-pot synthesis (52%) is comparable to the calculated overall yield of the first two steps of the multi-step synthesis (~54%), the one-pot method avoids the need for isolation and purification of intermediates, which can lead to material loss and increased labor.[1][2]

However, the multi-step synthesis offers distinct advantages in terms of reaction control and scalability. The isolation of intermediates allows for their characterization and ensures the purity of the starting material for the subsequent step, which can be crucial for complex target molecules. Furthermore, optimizing individual steps in a multi-step sequence can sometimes be more straightforward than optimizing a complex one-pot cascade.

From a green chemistry perspective, the one-pot synthesis is generally more favorable. It typically involves less solvent and generates less waste from workup and purification procedures. The concept of atom economy , which measures the efficiency of a reaction in converting reactants to the desired product, is often higher in well-designed one-pot reactions. Similarly, the E-factor (environmental factor), which is the mass ratio of waste to desired product, tends to be lower for one-pot processes.

Conclusion

The choice between a one-pot and a multi-step synthesis for pyrazolo[1,5-a]pyridines is context-dependent. For rapid synthesis of diverse analogs for screening purposes, the one-pot microwave-assisted approach offers significant advantages in terms of speed and operational simplicity. For the synthesis of a specific, complex target molecule where purity and control are paramount, or for large-scale production, a well-optimized multi-step approach may be preferable.

This guide provides a framework for researchers to evaluate these synthetic strategies based on their specific project goals, resources, and desired outcomes. The provided experimental data and protocols serve as a starting point for further optimization and application in the synthesis of novel pyrazolo[1,5-a]pyridine derivatives.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Diethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (CAS No. 1226776-92-6), ensuring operational safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. While a complete Safety Data Sheet (SDS) is not publicly available, information from suppliers of the compound and data for structurally similar chemicals provide essential safety guidance.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: Use a NIOSH/MSHA approved respirator if working in a poorly ventilated area or if dust or aerosols are generated.

  • Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

Hazard Profile

Based on available data for this compound and related compounds, the following hazards should be considered:

Hazard StatementDescription
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

This data is based on information provided by chemical suppliers and may not be exhaustive. Always treat novel compounds with a high degree of caution.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on general best practices for chemical waste disposal and information available for pyridine derivatives.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect any solid this compound, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials in a designated, properly labeled, and sealed waste container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "1226776-92-6," and the associated hazard pictograms (e.g., irritant, harmful).

Step 2: On-site Storage

  • Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

  • Ensure the storage area is cool, dry, and well-ventilated.

  • Store away from incompatible materials, such as strong oxidizing agents, bases, and amines.

Step 3: Professional Waste Disposal

  • Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the chemical waste through your institution's EHS department or a licensed chemical waste disposal contractor.

  • Provide Documentation: Furnish the waste disposal service with all available safety and hazard information for the compound.

  • Recommended Disposal Method: Based on the disposal guidelines for pyridine-based compounds, incineration at a licensed facility is the preferred method of disposal.[1] This ensures the complete destruction of the compound.

Important Considerations:

  • Do Not Dispose Down the Drain: Never dispose of this compound or its solutions down the sanitary sewer.

  • Avoid Environmental Release: Prevent the chemical from entering the environment. In case of a spill, contain the material and collect it for disposal as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions) waste_type->liquid_waste Liquid containerize_solid Containerize in a labeled, sealed container for solid waste solid_waste->containerize_solid containerize_liquid Containerize in a labeled, sealed container for liquid waste liquid_waste->containerize_liquid storage Store in Designated Hazardous Waste Area containerize_solid->storage containerize_liquid->storage contact_ehs Contact Environmental Health & Safety (EHS) for Pickup storage->contact_ehs disposal Dispose via Licensed Hazardous Waste Contractor (Incineration Recommended) contact_ehs->disposal end End of Process disposal->end

References

Essential Safety and Operational Guide for Handling Diethyl Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Diethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of all personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling to avoid potential health risks. While specific toxicity data for this exact compound is not extensively published, related pyrazole derivatives are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, a precautionary approach is necessary.

A thorough hazard assessment should be conducted before commencing any work.[3][4] The following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile gloves are the minimum requirement. Consider double-gloving for added protection.[3][5]Prevents skin contact and absorption.
Eye and Face Protection Safety goggles or glassesMust meet ANSI Z87.1 standards and include side shields.[3] A face shield should be worn over goggles when there is a risk of splashing.[3][5]Protects eyes from splashes and airborne particles.
Body Protection Laboratory coatA standard lab coat is required. A flame-resistant coat should be considered if working with flammable solvents.[5][6]Protects clothing and skin from spills and contamination.
Respiratory Protection RespiratorUse a NIOSH/MSHA approved respirator if engineering controls are insufficient or if handling large quantities of the powder.[7][8]Prevents inhalation of airborne powder, which may cause respiratory irritation.
Footwear Closed-toe shoesShoes must fully cover the feet.[6]Protects feet from spills and falling objects.
Operational Plan: Step-by-Step Handling Procedure

Proper handling procedures are critical to minimize exposure and prevent contamination.[9][10] All operations involving this compound should be performed in a designated area.[11]

  • Preparation :

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.[8][9]

    • Verify that the fume hood is functioning correctly.[9]

    • Gather all necessary equipment and reagents before starting.

    • Don all required personal protective equipment as outlined in the table above.[6]

  • Weighing the Compound :

    • Whenever possible, handle the powdered form of the chemical within a fume hood or a ventilated balance enclosure.[12]

    • Use a weigh boat to handle the powder to minimize spills.[11]

    • Keep the container of the chemical closed as much as possible.[11]

    • If preparing a solution, add the solvent to the powder carefully within the fume hood.[11]

  • During the Experiment :

    • Keep all containers with the chemical properly labeled.[9]

    • Avoid working alone when handling hazardous chemicals.[9]

    • Be mindful of potential ignition sources if flammable solvents are in use.[11]

  • Post-Experiment :

    • Clean the work area thoroughly after completion of the experiment.[9]

    • Decontaminate any equipment that has come into contact with the chemical.

    • Remove PPE carefully to avoid cross-contamination and wash hands thoroughly.[10]

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

  • Waste Collection :

    • All solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, paper towels) should be placed in a designated, labeled hazardous waste container.

    • Solutions containing the compound should be collected in a separate, labeled liquid hazardous waste container.

  • Waste Disposal :

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[13]

    • Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.[8]

Visual Workflow for Safe Handling

The following diagram outlines the key steps and decision points for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_end Completion prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh experiment Conduct Experiment weigh->experiment clean_area Clean Work Area experiment->clean_area decon_equip Decontaminate Equipment clean_area->decon_equip dispose Dispose of Waste decon_equip->dispose remove_ppe Remove PPE dispose->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.